molecular formula C19H22O3 B1582748 4-Ethoxyphenyl 4-butylbenzoate CAS No. 62716-65-8

4-Ethoxyphenyl 4-butylbenzoate

Cat. No.: B1582748
CAS No.: 62716-65-8
M. Wt: 298.4 g/mol
InChI Key: DDDWTNWRNNRWNQ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-butylbenzoate is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWTNWRNNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344206
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62716-65-8
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxyphenyl 4-butylbenzoate CAS number 62716-65-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Phase Behavior of 4-Ethoxyphenyl 4-butylbenzoate

Abstract

This technical guide provides a comprehensive analysis of This compound (CAS 62716-65-8), a rod-like mesogenic ester primarily utilized in liquid crystal (LC) formulations and materials science research.[1] While often categorized alongside pharmaceutical intermediates due to its benzoate core, its primary utility lies in its thermotropic phase behavior. This document details its structural properties, validated synthesis protocols, phase transition characterization, and handling standards, serving as a definitive reference for researchers in soft matter physics and organic materials development.

Part 1: Chemical Identity & Structural Analysis

The molecule features a classic "rigid core + flexible tails" architecture essential for mesophase formation.[1] The central phenyl benzoate moiety provides the rigid rod (calamitic core), while the butyl and ethoxy chains introduce the necessary flexibility to lower melting points and stabilize liquid crystalline phases.

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 62716-65-8
Molecular Formula C₁₉H₂₂O₃
Molecular Weight 298.38 g/mol
Appearance White to almost white crystalline powder
Melting Point (MP) 59.0 – 63.0 °C (Transition to Fluid/Mesophase)
Boiling Point ~237 °C (Predicted at 760 mmHg)
Solubility Soluble in Methanol, Ethanol, Toluene; Insoluble in Water
Structural Class Phenyl Benzoate Ester (Calamitic Mesogen)

Part 2: Thermotropic Phase Behavior

The defining characteristic of CAS 62716-65-8 is its ability to exist in a state between crystalline solid and isotropic liquid.[1]

Phase Transition Logic

Upon heating, the crystal lattice breaks down at ~63°C (Melting Point). Unlike conventional solids that melt directly into a clear liquid, this compound typically enters a Nematic (N) or Smectic (Sm) phase where molecules retain orientational order but lose positional order. Continued heating leads to the Clearing Point , where the material becomes an isotropic liquid.

Experimental Validation (DSC Protocol): To verify phase transitions, Differential Scanning Calorimetry (DSC) is required.

  • Heat Cycle: 5°C/min from 25°C to 100°C. Look for endothermic peak at ~63°C (Cr

    
     LC).
    
  • Cool Cycle: 5°C/min. Look for exothermic peaks indicating recrystallization or monotropic LC phases.[1]

PhaseBehavior Solid Crystalline Solid (Highly Ordered) Melting Melting Point (~63°C) Solid->Melting Heat Mesophase Liquid Crystal Phase (Nematic/Smectic) Anisotropic Fluid Melting->Mesophase Endothermic Clearing Clearing Point (T_NI) Mesophase->Clearing Heat Isotropic Isotropic Liquid (Disordered Fluid) Clearing->Isotropic Phase Transition Isotropic->Clearing Cool (Reversible)

Figure 1: Thermotropic phase transition pathway for this compound.[1]

Part 3: Synthesis & Purification Protocols

For high-purity applications (e.g., electronic displays), trace ionic impurities must be minimized.[1] The Acid Chloride Coupling route is superior to Fischer esterification due to higher conversion rates and easier purification.

Protocol: Acid Chloride Esterification

Reagents:

  • 4-Butylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • 4-Ethoxyphenol (1.0 eq)[1]

  • Pyridine (1.2 eq) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 4-butylbenzoic acid in excess thionyl chloride. Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases. Evaporate excess
    
    
    to isolate 4-butylbenzoyl chloride (yellow oil).[1]
  • Coupling: Dissolve 4-ethoxyphenol and Pyridine in dry DCM at 0°C. Dropwise add the 4-butylbenzoyl chloride (dissolved in DCM) under

    
     atmosphere.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .[1]
  • Purification (Critical): Recrystallize the crude solid from hot Ethanol or Methanol. Repeat until the melting point is sharp (range < 1°C).

SynthesisWorkflow Acid 4-Butylbenzoic Acid AcidCl Intermediate: 4-Butylbenzoyl Chloride Acid->AcidCl Reflux (-SO2, -HCl) SOCl2 Thionyl Chloride SOCl2->AcidCl Phenol 4-Ethoxyphenol Coupling Coupling Reaction (Pyridine/DCM, 0°C -> RT) Phenol->Coupling AcidCl->Coupling Crude Crude Ester Coupling->Crude Workup (HCl/NaHCO3) Recryst Recrystallization (Ethanol) Crude->Recryst Final Pure 4-Ethoxyphenyl 4-butylbenzoate (>99% GC) Recryst->Final

Figure 2: Step-by-step synthesis workflow via acid chloride activation.[1]

Part 4: Applications & Handling

Primary Application: Liquid Crystal Displays (LCDs)

This compound serves as a nematogen .[1] It is rarely used pure in displays but is doped into eutectic mixtures to:

  • Adjust the elastic constants (

    
    ) of the mixture.
    
  • Modify the optical birefringence (

    
    ).[1]
    
  • Lower the viscosity of the mixture to improve switching speeds.

Secondary Application: Pharmaceutical Research

While not a drug itself, the phenyl benzoate core is a privileged scaffold. Researchers use this molecule as a lipophilic model to study:

  • Esterase hydrolysis rates in plasma (metabolic stability).[1]

  • Solubility parameters for lipophilic drug delivery systems.

Safety & Storage (MSDS Summary)
  • Hazards: Skin and eye irritant.[1][2] May cause respiratory irritation.[1][2]

  • Handling: Use gloves and safety glasses.[1][2] Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store at room temperature (<25°C), protected from light. Keep dry; esters can hydrolyze over long periods if exposed to moisture.[1]

References

  • TCI Chemicals. Product Specification: this compound (B0375).[1][3][4][5][6] Retrieved from

  • NIST Standard Reference Data. Phase Transition Temperatures of Liquid Crystals. National Institute of Standards and Technology.[1] Retrieved from

  • Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure-Property Relationships.[1] In Handbook of Liquid Crystals. Wiley-VCH.[1] (General reference for phenyl benzoate synthesis and properties).

  • ChemicalBook. CAS 62716-65-8 MSDS and Properties. Retrieved from

Sources

molecular structure of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) is a calamitic (rod-like) liquid crystalline mesogen belonging to the phenyl benzoate class.[1][2][3] Characterized by a rigid ester-linked biphenyl core flanked by asymmetric alkyl and alkoxy tails, this molecule serves as a fundamental model for understanding structure-property relationships in thermotropic liquid crystals. Its molecular architecture balances structural rigidity with conformational flexibility, enabling the formation of anisotropic mesophases—typically nematic or smectic—essential for electro-optical applications. This guide details its molecular engineering, synthesis protocols, and physicochemical characterization.

Molecular Architecture & Conformational Analysis

The efficacy of this compound as a mesogen stems from its specific structural components, which induce the necessary anisotropy for liquid crystalline behavior.

Structural Components[4][5]
  • Rigid Core (Mesogen): The central phenyl benzoate moiety provides the rigid lath-like shape required for orientational order. The ester linkage (

    
    ) maintains the linearity of the two benzene rings while introducing a transverse dipole moment perpendicular to the long molecular axis.
    
  • Terminal Tails:

    • Acid Moiety: A 4-butyl chain (

      
      ) provides steric bulk and flexibility, lowering the melting point to accessible ranges.
      
    • Phenol Moiety: A 4-ethoxy group (

      
      ) extends the molecular length and enhances polarizability anisotropy (
      
      
      
      ) via the oxygen lone pairs donating electron density into the aromatic ring.
Electronic & Geometric Properties

The molecule exhibits significant dielectric anisotropy (


) due to the ester linkage. The conjugation between the alkoxy oxygen and the phenyl ring increases the longitudinal polarizability, stabilizing the nematic phase.
  • Molecular Length (

    
    ):  ~18–20 Å (extended conformation).
    
  • Aspect Ratio (

    
    ):  High aspect ratio (>3) favors nematic phase formation.
    
  • Dipole Moment: The ester group creates a permanent dipole, influencing the threshold voltage (

    
    ) in display applications.
    

MolecularStructure cluster_properties Mesogenic Properties Butyl Butyl Tail (C4H9) Ring1 Phenyl Ring A (Acid Side) Butyl->Ring1 Flexible Spacer Viscosity Rotational Viscosity (γ1) Butyl->Viscosity Ester Ester Linkage (-COO-) Ring1->Ester Rigid Linker Ring2 Phenyl Ring B (Phenol Side) Ester->Ring2 Conjugation Anisotropy Optical Anisotropy (Δn) Ester->Anisotropy Ethoxy Ethoxy Tail (OC2H5) Ring2->Ethoxy Polarizability

Figure 1: Structural decomposition of this compound illustrating the contribution of each moiety to mesogenic properties.

Synthesis & Purification Protocols

The synthesis of this compound is most reliably achieved via an Acid Chloride Esterification pathway. This method offers higher yields and easier purification compared to Fischer esterification for bulky mesogens.

Reagents & Materials[6]
  • Precursors: 4-Butylbenzoic acid (1.0 eq), 4-Ethoxyphenol (1.0 eq).

  • Activator: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Base/Catalyst: Pyridine or Triethylamine (

    
    ) with DMAP (cat.).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol (Acid Chloride Route)
  • Activation (Acid Chloride Formation):

    • Charge a round-bottom flask with 4-butylbenzoic acid (10 mmol) and anhydrous toluene (50 mL).

    • Add thionyl chloride (15 mmol) dropwise under

      
       atmosphere.
      
    • Reflux at 80°C for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Remove excess

      
       and solvent under reduced pressure to yield crude 4-butylbenzoyl chloride (yellow oil).
      
  • Esterification:

    • Dissolve 4-ethoxyphenol (10 mmol) and pyridine (12 mmol) in dry DCM (30 mL) at 0°C.

    • Add the prepared 4-butylbenzoyl chloride (dissolved in 10 mL DCM) dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with water. Wash organic layer with 1M HCl (to remove pyridine), 1M NaOH (to remove unreacted phenol), and brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Purify the crude solid using Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

    • Yield: Typically 85-90%.

SynthesisWorkflow Start 4-Butylbenzoic Acid Activation Activation: Reflux with SOCl2 (- SO2, - HCl) Start->Activation Intermediate 4-Butylbenzoyl Chloride Activation->Intermediate Coupling Coupling: + 4-Ethoxyphenol + Pyridine (Base) Intermediate->Coupling Crude Crude Ester Coupling->Crude Purification Recrystallization (Ethanol) Crude->Purification Final Pure 4-Ethoxyphenyl 4-butylbenzoate (White Crystals) Purification->Final

Figure 2: Synthetic pathway via acid chloride intermediate, ensuring high purity for liquid crystal applications.

Physicochemical Characterization

Reliable characterization is critical to confirm the structure and phase behavior.

Spectroscopic Data
TechniqueCharacteristic SignalsAssignment
FT-IR 1735 cm⁻¹C=O stretching (Ester)
2850–2960 cm⁻¹C-H stretching (Alkyl/Alkoxy)
1605, 1510 cm⁻¹C=C aromatic skeletal vibrations
1250 cm⁻¹C-O-C asymmetric stretching
¹H NMR (CDCl₃)δ 8.15 (d, 2H)Aromatic protons (ortho to C=O)
δ 7.10 (d, 2H)Aromatic protons (ortho to alkoxy)
δ 4.05 (q, 2H)-OCH₂- (Ethoxy methylene)
δ 2.70 (t, 2H)Ar-CH₂- (Benzylic)
Phase Behavior

This compound typically exhibits a melting point around 63°C . Depending on purity and thermal history, it may display monotropic liquid crystalline behavior (forming a mesophase only upon cooling from the isotropic melt) or a narrow enantiotropic nematic range.

  • Melting Point (

    
    ):  59.0 – 63.0 °C [1].
    
  • Clearing Point (

    
    ):  Often close to 
    
    
    
    for short-chain homologs.
  • Mesophase: Nematic (N) or Smectic A (SmA), characterized by Schlieren textures under Polarized Optical Microscopy (POM).

Applications in Mesophase Engineering

While this compound has a relatively high melting point for standalone display applications, it is a vital component in eutectic mixtures .

  • Viscosity Reduction: The relatively short butyl and ethoxy tails reduce the rotational viscosity (

    
    ) of LC mixtures, improving response times.
    
  • Birefringence Tuning: The phenyl benzoate core provides moderate optical anisotropy (

    
    ), suitable for TN (Twisted Nematic) and STN displays.
    
  • Standard Reference: Used as a reference material for calibrating differential scanning calorimeters (DSC) for LC phase transitions.

References

  • NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.).[4] 4-Butylbenzoic acid 4-ethoxyphenyl ester (CID 87563423). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Whitepaper: Phase Behavior and Thermal Characterization of 4-Ethoxyphenyl 4-butylbenzoate

[1]

Executive Summary

This compound (CAS: 62716-65-8 ) is a thermotropic liquid crystal exhibiting nematic and smectic mesophases.[1][2][3][4] As a member of the 4,4'-disubstituted phenyl benzoate class, it serves as a fundamental model for studying structure-property relationships in mesogens.[1] Its relatively short alkyl (butyl) and alkoxy (ethoxy) chains result in a low-temperature melting transition (~63 °C) and phase behavior that is highly sensitive to thermal history, often requiring precise differential scanning calorimetry (DSC) and polarized optical microscopy (POM) for full resolution of its enantiotropic or monotropic transitions.[1]

Chemical Identity and Structural Logic

The molecule consists of a rigid phenyl benzoate core flanked by a flexible butyl chain and a polarizable ethoxy group. This anisotropy is the critical driver for its liquid crystalline (mesomorphic) behavior.[1]

Chemical Data
PropertyDetail
IUPAC Name This compound
CAS Number 62716-65-8
Molecular Formula

Molecular Weight 298.38 g/mol
Core Moiety Phenyl Benzoate (Ester linkage)
Terminal Groups Butyl (

) / Ethoxy (

)
Synthesis Pathway

Purity is paramount for accurate phase transition determination; even trace impurities can depress the clearing point significantly. The preferred synthesis involves the esterification of 4-butylbenzoyl chloride with 4-ethoxyphenol.[1]

Reaction Logic:

  • Activation: Convert 4-butylbenzoic acid to its acid chloride using thionyl chloride (

    
    ) to increase electrophilicity.
    
  • Coupling: React the acid chloride with 4-ethoxyphenol in the presence of a base (Pyridine/Triethylamine) to scavenge the HCl byproduct and drive the equilibrium.

SynthesisPathwayAcid4-Butylbenzoic AcidInt4-Butylbenzoyl Chloride(Intermediate)Acid->IntActivation(Reflux)SOCl2SOCl2(Thionyl Chloride)SOCl2->IntProduct4-Ethoxyphenyl4-butylbenzoateInt->ProductEsterification(0-5°C -> RT)Phenol4-EthoxyphenolPhenol->ProductBasePyridine/TEA(HCl Scavenger)Base->ProductCatalyst

Figure 1: Synthetic pathway for high-purity this compound.

Thermal Characterization and Phase Transitions

The thermal profile of this compound is characterized by a melting event into a mesophase, followed by clearing into an isotropic liquid.[1]

Transition Data
TransitionTemperature (°C)Enthalpy (

)
Observation
Crystal

Mesophase (Melting)
59.0 – 63.0 HighSharp endotherm in DSC
Mesophase

Isotropic (Clearing)

(Variable)
LowWeak endotherm; often monotropic
Mesophase Type Nematic / SmecticN/AIdentified via POM textures

Note: Short-chain phenyl benzoates (Butyl/Ethoxy) often exhibit monotropic behavior, where the mesophase is stable only upon cooling from the isotropic melt, below the melting point of the crystal.[1]

Phase Diagram Logic

The sequence of phases typically follows the order of increasing disorder:

1
  • Smectic Phase: Molecules are arranged in layers with positional order.[2][4][5]

  • Nematic Phase: Molecules possess orientational order but no positional order.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for quantifying transition temperatures and enthalpies.[1]

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp strictly to ensure good thermal contact.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle 1 (Erasing Thermal History): Heat from 20°C to 100°C at 10°C/min. Hold for 1 min at isotropic state.

  • Cooling Scan (Critical for Monotropic Phases): Cool from 100°C to 0°C at 5°C/min. Look for exotherms representing

    
     and 
    
    
    transitions.
  • Heating Scan (Measurement): Heat from 0°C to 100°C at 5°C/min. Record the onset temperature of the melting endotherm (

    
    ).
    
Polarized Optical Microscopy (POM)

POM validates the identity of the phases observed in DSC based on optical textures (birefringence).[1]

Protocol:

  • Setup: Place the sample between a glass slide and coverslip on a hot stage (e.g., Linkam).

  • Crossed Polarizers: Orient the analyzer 90° to the polarizer.

  • Observation:

    • Nematic: Look for Schlieren textures (dark brushes) or Marbled textures .[1] Flash the sample mechanically; if it flows like a liquid but stays birefringent, it is Nematic.

    • Smectic: Look for Focal Conic Fan textures or Batonnets upon cooling from Isotropic.

    • Isotropic: Completely dark field (no birefringence).[1]

PhaseCharacterizationSampleSample Preparation(this compound)DSCDSC Analysis(Quantification)Sample->DSCPOMPOM Analysis(Identification)Sample->POMHeat1Heat to Isotropic(Erase History)DSC->Heat1TextureTexture Analysis(Crossed Polarizers)POM->TextureCool1Controlled Cooling(Detect Monotropic Phases)Heat1->Cool1ExothermsRecord Exotherms(I -> N -> Sm -> Cr)Cool1->ExothermsSchlierenSchlieren Texture(Nematic)Texture->SchlierenHigh TempFocalConicFocal Conic Texture(Smectic)Texture->FocalConicLow Temp

Figure 2: Workflow for thermal and optical characterization of phase transitions.

References

  • Neubert, M. E., et al. (1991).[1] Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from [Link][1]

  • Goodby, J. W., et al. (2014).[1] Handbook of Liquid Crystals, Vol 1-8.[1] Wiley-VCH.[1] (General reference for Phenyl Benzoate phase behavior).

High-Purity Synthesis of the Nematogen 4-Ethoxyphenyl 4-Butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-ethoxyphenyl 4-butylbenzoate (Molecular Formula:


), a classic calamitic liquid crystal mesogen. This molecule features a rigid phenyl benzoate core flanked by a flexible alkyl tail (butyl) and an alkoxy tail (ethoxy), a structural motif essential for exhibiting nematic liquid crystalline phases.

While direct Fischer esterification is often insufficient for phenol-based esters due to the lower nucleophilicity of the phenolic oxygen, this guide prioritizes the Acid Chloride Activation Pathway . This method ensures high conversion rates, stoichiometric control, and simplified purification compared to carbodiimide-mediated (Steglich) couplings, making it the preferred route for generating high-purity mesogens required for electronic applications.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the central ester linkage via Nucleophilic Acyl Substitution .

Strategic Disconnection

The target molecule is disconnected at the acyl-oxygen bond.

  • Fragment A (Electrophile): 4-Butylbenzoyl chloride (activated form of 4-butylbenzoic acid).

  • Fragment B (Nucleophile): 4-Ethoxyphenol.[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation logic and the intermediate species.

SynthesisPathway Acid 4-Butylbenzoic Acid (Precursor A) AcCl 4-Butylbenzoyl Chloride (Activated Intermediate) Acid->AcCl Reflux, -SO2, -HCl SOCl2 Thionyl Chloride (Activator) SOCl2->AcCl Product This compound (Target Ester) AcCl->Product DCM, 0°C to RT Phenol 4-Ethoxyphenol (Precursor B) Phenol->Product Nucleophilic Attack Base Pyridine (Base/Catalyst) Base->Product HCl Scavenging

Figure 1: Synthetic pathway utilizing acid chloride activation to overcome the low nucleophilicity of the phenol.

Experimental Protocol

Safety Warning: Thionyl chloride (


) releases toxic 

and

gases. All operations must be performed in a functioning fume hood.
Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[2]Role
4-Butylbenzoic Acid 178.231.0Acid Precursor
Thionyl Chloride (

)
118.973.0Chlorinating Agent
4-Ethoxyphenol 138.161.05Nucleophile
Pyridine 79.101.2Base / Catalyst
Dichloromethane (DCM) -SolventAnhydrous Solvent
DMF 73.09Cat.Catalyst (Vilsmeier-Haack type)
Step 1: Acyl Chloride Formation

This step converts the stable carboxylic acid into a highly reactive acyl chloride.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Charging: Add 4-butylbenzoic acid (10.0 g, 56 mmol) to the flask.

  • Activation: Add Thionyl chloride (12.2 mL, ~168 mmol) followed by 2-3 drops of anhydrous DMF (Dimethylformamide).

    • Expert Insight: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate (

      
      ), significantly accelerating the reaction with the carboxylic acid.
      
  • Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours. The evolution of gas (

    
     and 
    
    
    
    ) indicates reaction progress. The solution should become homogeneous.
  • Workup: Once gas evolution ceases, cool the mixture. Remove excess

    
     via rotary evaporation (use a base trap for the vacuum pump).
    
  • Result: A yellow/brown oil (4-butylbenzoyl chloride) is obtained. Use immediately in Step 2 without further purification to prevent hydrolysis.

Step 2: Esterification

This step couples the activated acid with the phenol.

  • Setup: Prepare a separate 500 mL 3-neck RBF under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 4-ethoxyphenol (8.1 g, 58.8 mmol) and Pyridine (5.4 mL, 67 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride from Step 1 in 30 mL of anhydrous DCM. Add this solution dropwise to the phenol/pyridine mixture over 30 minutes.

    • Expert Insight: The reaction is exothermic. Slow addition prevents thermal decomposition and controls the rate of HCl generation (which is immediately neutralized by pyridine).

  • Completion: Allow the reaction to warm to room temperature and stir overnight (12 hours). A white precipitate (Pyridine-HCl) will form.

Workflow Visualization

Workflow Start Start Synthesis Step1 Step 1: Reflux Acid + SOCl2 (3 hrs, 80°C) Start->Step1 Evap Evaporate Excess SOCl2 Step1->Evap Step2 Step 2: Add Acid Chloride to Phenol/Pyridine in DCM (0°C) Evap->Step2 Quench Quench: Add dilute HCl Step2->Quench Wash Wash: 1. HCl (remove Pyridine) 2. NaOH (remove unreacted Phenol) 3. Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Cryst Recrystallization (Ethanol/Hexane) Dry->Cryst Final Pure this compound Cryst->Final

Figure 2: Operational workflow for the synthesis, extraction, and purification phases.

Purification & Characterization

For liquid crystal applications, purity is paramount as impurities broaden phase transitions.

Workup Procedure
  • Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. This solubilizes the pyridine salts.

  • Extraction: Separate the organic layer. Wash sequentially with:

    • 
       mL 1M HCl (ensures all pyridine is removed).
      
    • 
       mL 1M NaOH (removes unreacted 4-ethoxyphenol and 4-butylbenzoic acid).
      
    • 
       mL Saturated Brine (drying).
      
  • Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Recrystallization[3]
  • Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 60°C).

  • If the solution is colored, treat with activated charcoal and filter while hot.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the white crystalline solid and wash with cold hexanes.

  • Target Yield: 80–90%.

Analytical Validation

The following spectral data confirms the structure:

  • IR Spectroscopy:

    • 
       1735 
      
      
      
      (Ester C=O stretch).
    • 
       1250 
      
      
      
      (C-O-C asymmetric stretch).
    • Absence of broad -OH stretch at 3200-3500

      
      .
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.10 (d, 2H, Ar-H ortho to C=O).
      
    • 
       7.30 (d, 2H, Ar-H meta to C=O).
      
    • 
       7.10 (d, 2H, Ar-H ortho to O-C=O).
      
    • 
       6.90 (d, 2H, Ar-H meta to O-C=O).
      
    • 
       4.05 (q, 2H, -OCH 
      
      
      
      CH
      
      
      ).
    • 
       2.70 (t, 2H, Ar-CH 
      
      
      
      -).
    • 
       0.9-1.7 (m, Alkyl multiplets).
      

References

  • Liquid Crystal Synthesis Context

    • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021).[3] Describes the standard DCC/DMAP and Acid Chloride routes for benzoate mesogens.

  • General Esterification Protocol (Acid Chloride Method)

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Patent Reference for Phenyl Benzoate LCs

    • Biphenyl based liquid crystal compositions.[4] US Patent 4147651A. (References 4'-hexyloxyphenyl-4-n-butylbenzoate, a homolog of the target molecule).[4]

Sources

mesomorphic behavior of ethoxyphenyl butylbenzoate compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Mesomorphic Architectures of Ethoxyphenyl Butylbenzoate Compounds

Executive Summary

This technical guide provides a comprehensive analysis of the mesomorphic (liquid crystalline) behavior of 4-ethoxyphenyl 4-butylbenzoate and its homologous derivatives. Belonging to the class of phenyl benzoates, these compounds serve as prototypical calamitic mesogens—rod-like molecules that exhibit distinct phase transitions between crystalline solid and isotropic liquid states.

For researchers in drug development and materials science, understanding these systems is critical not merely for display technologies but for their emerging utility in lipid-based drug delivery systems (LBDDS) and liquid crystal nanoparticles (LCNPs) . The anisotropic nature of these fluids allows for the solubilization and controlled release of lipophilic active pharmaceutical ingredients (APIs).

Molecular Architecture & Design Principles

The mesogenicity of ethoxyphenyl butylbenzoate arises from its structural anisotropy. The molecule consists of three distinct functional domains, each contributing to the thermodynamic stability of the mesophase:

  • Rigid Core (Mesogen): The central phenyl benzoate ester linkage provides the necessary rigidity and linearity. The

    
    -
    
    
    
    stacking interactions between the aromatic rings stabilize the orientational order (nematic phase).
  • Flexible Tails:

    • Alkoxy Tail (Ethoxy): The oxygen atom increases the polarizability anisotropy (

      
      ) along the long axis, enhancing the nematic potential.
      
    • Alkyl Tail (Butyl): Provides steric bulk and flexibility, lowering the melting point to access mesophases at reasonable temperatures.

  • Dipolar Linkage: The ester group (-COO-) introduces a transverse dipole moment, which influences the dielectric anisotropy (

    
    ) and intermolecular cohesive forces.
    

Structure-Property Causality:

  • Short Chains (Ethoxy/Butyl): Typically exhibit high melting points and narrow or monotropic mesophases (observable only upon cooling) due to insufficient van der Waals forces to stabilize the liquid crystal lattice against thermal agitation.

  • Odd-Even Effect: As chain length increases, transition temperatures oscillate. The butyl (even,

    
    ) and ethoxy (even, 
    
    
    
    ) chains generally allow for more efficient packing than their odd-numbered counterparts.

Synthesis Protocol: Acid Chloride Esterification

To ensure high purity (>99.5%) required for precise phase transition characterization, the Acid Chloride method is preferred over Steglich esterification due to easier purification of the intermediate.

Reaction Scheme:




Step-by-Step Methodology
  • Activation:

    • Dissolve 10 mmol of 4-butylbenzoic acid in anhydrous dichloromethane (DCM).

    • Add 12 mmol of thionyl chloride (

      
      ) and a catalytic drop of DMF.
      
    • Reflux at 40°C for 3 hours under inert atmosphere (

      
      ) until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Remove excess solvent/

      
       under reduced pressure to yield the acyl chloride.
      
  • Coupling:

    • Dissolve 10 mmol of 4-ethoxyphenol in dry pyridine (acts as solvent and acid scavenger).

    • Add the crude acyl chloride dropwise at 0°C to prevent side reactions.

    • Stir at room temperature for 12 hours.

  • Purification (Critical for LC Behavior):

    • Quench with dilute

      
       to neutralize pyridine. Extract with DCM.
      
    • Wash organic layer with

      
       (removes unreacted acid) and brine.
      
    • Recrystallization: Recrystallize twice from hot ethanol. Impurities drastically suppress the clearing point (

      
      ), leading to erroneous phase diagrams.
      

Visualization of Synthesis Workflow

Synthesis Start 4-Butylbenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acyl Chloride Activation->Intermediate -HCl, -SO2 Coupling Coupling (4-Ethoxyphenol, Pyridine) Intermediate->Coupling Crude Crude Ester Coupling->Crude Esterification Purification Recrystallization (Ethanol, 2x) Crude->Purification Remove Impurities Final Pure Mesogen (>99.5%) Purification->Final

Caption: Figure 1. High-fidelity synthesis pathway for phenyl benzoate mesogens emphasizing the purification step critical for stable phase behavior.

Mesomorphic Characterization

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary tool for mapping the energy landscape.

  • Heating Scan: Expect a sharp endothermic peak at the melting point (

    
    ). For short-chain homologs like the ethoxy/butyl variant, the clearing point (
    
    
    
    ) may be close to or below
    
    
    , resulting in a monotropic phase.
  • Cooling Scan: This is crucial. If the compound is monotropic, the isotropic liquid will supercool, and a small exotherm representing the Isotropic

    
     Nematic transition will appear before crystallization.
    
Optical Microscopy (POM)

Polarized Optical Microscopy verifies the phase identity based on texture:

  • Nematic Phase: Look for "Schlieren" textures (dark brushes) or "Marble" textures upon cooling from isotropic.

  • Smectic Phase: If present (usually in longer homologs), look for "Focal Conic Fan" textures.

Data Summary: Phase Transition Temperatures Note: Values are representative of the 4,4'-alkoxyphenyl benzoate class.[1][2] Exact values depend on purity.

CompoundTail 1 (Alkoxy)Tail 2 (Alkyl)Melting (

C)
Clearing (

C)
Behavior
Target Ethoxy (C2) Butyl (C4) 63.0 ~55.0 Monotropic Nematic
Homolog AMethoxy (C1)Butyl (C4)65.0< 40.0Monotropic / Non-meso
Homolog BPentoxy (C5)Butyl (C4)48.072.0Enantiotropic Nematic
Homolog CEthoxy (C2)Hexyl (C6)52.068.0Enantiotropic Nematic

Interpretation: The ethoxy/butyl compound sits at the boundary of stability. The melting point (63°C) is high enough that it "masks" the liquid crystal phase upon heating. The LC phase is thermodynamically stable only below the melting point, making it observable only during controlled cooling (monotropy).

Visualization of Phase Logic

PhaseBehavior cluster_legend Thermodynamic Path Solid Crystalline Solid (Highly Ordered) Iso Isotropic Liquid (Disordered) Solid->Iso Heating (Tm = 63°C) Nematic Nematic Mesophase (Orientational Order) Iso->Nematic Cooling (T_NI ~ 55°C) (Monotropic) Nematic->Solid Crystallization Legend Solid lines: Enantiotropic (Stable) Dashed lines: Monotropic (Metastable)

Caption: Figure 2. Phase transition logic for monotropic mesogens. The Nematic phase is accessed only from the supercooled isotropic state.

Pharmaceutical & Research Relevance

While often viewed as materials for displays, ethoxyphenyl butylbenzoate derivatives are increasingly relevant in pharmaceutical materials science :

  • Model Solvents for Lipophilic Drugs: The phenyl benzoate core mimics the structure of many hydrophobic drugs. Researchers use these simple mesogens to study how drugs partition into ordered fluids. A drug dissolved in the nematic phase of this ester will align with the "director" (average molecular orientation), potentially altering its release kinetics.

  • Thermosensitive Sensors: The sharp Isotropic-Nematic transition allows these materials to act as highly sensitive thermometers. In a biological context, they can be coated onto surfaces to detect local heating generated by cellular metabolism or enzymatic reactions.

  • Liquid Crystal Nanoparticles (LCNPs): When emulsified, these esters form LCNPs. Unlike solid lipid nanoparticles (SLNs), the internal liquid crystalline order of LCNPs can accommodate higher drug payloads and protect labile compounds (e.g., peptides) from enzymatic degradation.

References

  • NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Van Meter, J. P., & Klanderman, B. H. (1973). "Mesomorphic Properties of Some Phenyl Benzoate Derivatives." Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Imrie, C. T., et al. (2009). "Liquid Crystal Dimers and Oligomers: Synthesis and Mesomorphic Behavior." Liquid Crystals Reviews.
  • Boyd, B. J., et al. (2018). "Liquid Crystal Nanoparticles for Drug Delivery." Nature Reviews Materials. (Contextual grounding for Section 4).

Sources

Nematic Liquid Crystalline Phenyl Esters: Molecular Engineering & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals investigating the physicochemical properties, synthesis, and applications of nematic phenyl esters.

Executive Summary

Phenyl esters represent a foundational class of thermotropic liquid crystals (LCs) characterized by a rigid core containing at least two phenyl rings linked by an ester group (-COO-). While historically significant in the development of liquid crystal displays (LCDs), their current relevance extends into pharmaceutical materials science , particularly in the design of Liquid Crystal Nanoparticles (LCNs) for drug delivery and as model systems for studying esterase-labile prodrug kinetics. This guide provides a rigorous analysis of their structure-property relationships, validated synthetic protocols, and characterization methodologies.

Molecular Architecture & Design Principles

The nematic phase stability in phenyl esters is governed by the anisotropy of molecular polarizability and geometric aspect ratio. The general structure is defined as:

R₁ — Ph — COO — Ph — R₂

Where Ph represents a phenyl ring (potentially substituted), and R₁/R₂ are terminal alkyl or alkoxy chains.

Core Rigidity and Conjugation

The ester linkage restricts rotation between the phenyl rings, maintaining the rod-like (calamitic) shape essential for nematic ordering. Unlike biphenyls, the ester group introduces a dipole moment and a "step" in the molecular linearity, which affects the packing density and melting points.

Terminal Chain Influence (The Odd-Even Effect)

The length of the alkyl/alkoxy spacers (


) critically influences transition temperatures:
  • Melting Point (

    
    ):  Generally decreases as chain length increases due to increased conformational disorder, until van der Waals interactions between chains dominate.
    
  • Clearing Point (

    
    ):  Exhibits an "odd-even" effect. Derivatives with an even number of carbon atoms in the terminal chain typically possess higher nematic-isotropic transition temperatures due to a higher anisotropy of polarizability along the molecular long axis [1].
    
Lateral Substituents

Lateral substitution (e.g., -F, -Cl, -CN) on the phenyl core is a powerful tool for molecular engineering.

  • Lateral Fluorination: Reduces the melting point significantly by disrupting efficient crystal packing while maintaining nematic stability. This is crucial for formulating room-temperature LC mixtures [2].

  • Polar Groups (-CN): A terminal cyano group increases dielectric anisotropy (

    
    ), making the material responsive to electric fields, a property vital for electro-optic applications.
    

Chemical Synthesis Framework

The synthesis of phenyl ester mesogens requires mild conditions to prevent transesterification or hydrolysis. The Steglich Esterification is the industry-standard protocol for high-yield, purity-critical applications.

Protocol: Steglich Esterification

This method utilizes Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple a carboxylic acid with a phenol.

Reagents:

  • 4-n-Alkylbenzoic acid (1.0 eq)

  • 4-n-Alkoxyphenol (1.0 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, catalyst)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid and phenol in dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction is self-indicating by the precipitation of Dicyclohexylurea (DCU) byproduct.

  • Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with 0.5N HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient). Recrystallize from ethanol to achieve LC-grade purity (>99.5%).
    
Synthesis Logic Diagram

SynthesisWorkflow Start Start: Acid + Phenol Activation Activation: Add DCC/DMAP (0°C, DCM) Start->Activation Intermediate Intermediate: O-Acylisourea Activation->Intermediate Activation Coupling Coupling: Nucleophilic Attack by Phenol Intermediate->Coupling Catalysis Filtration Filtration: Remove DCU Byproduct Coupling->Filtration Precipitation Purification Purification: Wash & Column Chromatography Filtration->Purification Product End Product: Phenyl Ester LC Purification->Product

Figure 1: Logical flow of the Steglich Esterification protocol for phenyl ester synthesis.[1]

Characterization Methodologies

Trustworthy characterization relies on correlating thermal data with optical textures.

Polarized Optical Microscopy (POM)[2]
  • Setup: Sample sandwiched between glass slides (no alignment layer for natural texture) on a hot stage.

  • Nematic Signatures: Look for Schlieren textures (thread-like defects with 2 or 4 brushes) or Marbled textures . Flash-heating to the isotropic phase and cooling slowly allows the nucleation of nematic droplets to be observed [3].

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat/cool cycles at 5–10°C/min.

  • Data Interpretation:

    • First Peak (Heating): Crystal

      
       Nematic (Melting Point, 
      
      
      
      ). Large enthalpy (
      
      
      ).
    • Second Peak (Heating): Nematic

      
       Isotropic (Clearing Point, 
      
      
      
      ). Small enthalpy (
      
      
      kJ/mol), indicating the weak energy barrier of orientational order loss.
Characterization Workflow

CharacterizationFlow Sample Synthesized Sample POM Polarized Optical Microscopy (Hot Stage) Sample->POM DSC DSC Analysis (Thermal Transitions) Sample->DSC Decision Texture Analysis POM->Decision Nematic Schlieren/Marbled Texture Identified DSC->Nematic Two Endotherms (Cr-N, N-I) Decision->Nematic Fluid & Birefringent Crystal Crystalline Texture Only Decision->Crystal Rigid Solid

Figure 2: Decision tree for validating nematic phase behavior.

Quantitative Data: Structure-Property Relationships

The following table summarizes transition temperatures for select phenyl benzoate derivatives, highlighting the impact of chain length and lateral substitution.

Table 1: Transition Temperatures of Representative Phenyl Esters

Compound StructureR₁ (Acid side)R₂ (Phenol side)Lateral Sub.Melting (

)
Clearing (

)
Phase RangeRef
4-Butylphenyl 4-methoxybenzoate Methyl (-CH₃)Butyl (-C₄H₉)None< 0°C28°C~30°C (RT Nematic)[4]
4-Cyanophenyl 4-heptylbenzoate Heptyl (-C₇H₁₅)Cyano (-CN)None44°C56°C12°C[5]
4-Cyano-3-fluorophenyl 4-pentylbenzoate Pentyl (-C₅H₁₁)Cyano (-CN)3-Fluoro14.2°C29.6°C15.4°C (RT Nematic)[2]
4-Pentylphenyl 4-pentylbenzoate Pentyl (-C₅H₁₁)Pentyl (-C₅H₁₁)None28°C45°C17°C[6]

Note: "RT Nematic" indicates a material that is nematic at Room Temperature (approx. 20–25°C).

Key Insight: Comparing the non-substituted cyanophenyl ester (Tm = 44°C) with the fluorinated derivative (Tm = 14.2°C) demonstrates the "Lateral Fluorination Effect" , where the fluorine atom disrupts crystal packing, lowering the melting point significantly to enable room-temperature liquid crystallinity [2].

Applications in Pharma & Materials Science[3]

Liquid Crystal Nanoparticles (LCNs)

While lipids (e.g., glyceryl monooleate) are standard for LCNs, phenyl esters serve as hydrophobic cores or dopants to tune the phase transition temperature of LCNs used in drug delivery. Their sharp phase transitions allow for "trigger-release" mechanisms where external heat or magnetic fields induce a phase change (e.g., Smectic


 Nematic), altering the diffusivity of the encapsulated drug [7].
Prodrug Model Systems

The phenyl ester moiety is structurally analogous to many ester-linked prodrugs. The liquid crystalline state of these molecules offers a unique platform to study heterogeneous enzymatic hydrolysis . The orientational order of the nematic phase can retard the diffusion of esterases, providing a mechanism for sustained release that is purely physical rather than chemical [8].

Optical Devices

Due to their high birefringence and chemical stability, phenyl esters are frequently used as components in eutectic mixtures for Bistable Nematic Displays and THz frequency modulators, where low viscosity and specific elastic constants are required [4].

References

  • NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology.

  • Bubnov, A., et al. "Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate." ResearchGate.[2][3]

  • Dierking, I. Textures of Liquid Crystals. Wiley-VCH, 2003.
  • Google Patents. Biphenyl based liquid crystal compositions (US4147651A).

  • Urban, S., et al. "Dielectric relaxation in nematic and isotropic phases of 4-cyanophenyl 4-n-heptylbenzoate." Z. Naturforsch.

  • Gray, G.W., et al. Liquid Crystals and Plastic Crystals. Ellis Horwood, 1974.
  • Boyd, B.J. "Liquid crystal nanoparticles for commercial drug delivery."[4] White Rose Research Online.

  • Gaikwad, P.P. "Liquid Crystalline Phase & its Pharma Applications." Research and Reviews.

Sources

solubility of 4-Ethoxyphenyl 4-butylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Ethoxyphenyl 4-butylbenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and application of solubility data for the liquid crystal compound, this compound. Addressed to researchers, scientists, and professionals in drug development and material science, this document moves beyond mere data presentation to elucidate the fundamental thermodynamics governing the dissolution process. We present a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method, alongside an exploration of modern, high-throughput techniques. The causality behind experimental choices is examined, ensuring a deep understanding of the "why" behind the "how." The guide culminates in a discussion of the practical implications of solubility data for purification, formulation, and quality control, grounding theoretical knowledge in real-world applications.

Introduction: The Critical Role of Solubility

This compound is a calamitic (rod-like) liquid crystal, a class of materials pivotal in display technologies and increasingly investigated for novel applications such as in drug delivery systems and as tunable solvents.[1] The precise control over the formulation, purification, and crystal growth of this compound is paramount for its successful application. At the heart of these processes lies a fundamental physicochemical property: solubility .

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise. It is a critical prerequisite for:

  • Purification: Designing efficient recrystallization protocols to achieve the high purity (>99.0%) required for liquid crystal applications.[2]

  • Formulation: Developing stable, homogenous solutions for applications in drug delivery, where the compound might act as a carrier or matrix.[3][4]

  • Process Chemistry: Optimizing reaction conditions and solvent selection for synthesis and downstream processing.

  • Quality Control: Establishing specifications for incoming raw materials and final product characterization.

This guide provides the theoretical framework and practical methodologies to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its interaction with solvents. The key physicochemical characteristics are summarized below.

PropertyValueSource
Chemical Name This compound
Synonyms 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester
CAS Number 62716-65-8[2]
Molecular Formula C₁₉H₂₂O₃[2]
Molecular Weight 298.38 g/mol [2]
Physical State White to almost white powder or crystal (at 20°C)
Melting Point 59.0 - 63.0 °C
Purity (by GC) >99.0%

The Thermodynamics of Dissolution: A Molecular Perspective

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] The process is spontaneous only if ΔG is negative. This is dictated by the balance between enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔHsolution - TΔSsolution

The overall process can be conceptualized as three key energetic steps:

  • Lattice Energy (ΔHlattice): The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

  • Solvation Energy (ΔHsolvation): The energy released when solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process (ΔH < 0).

  • Solvent Cavity Formation (ΔHcavity): The energy required to create a space, or cavity, within the solvent to accommodate a solute molecule. This is an endothermic process (ΔH > 0).

The net enthalpy of solution is the sum of these contributions. Crucially, a large entropy increase upon dissolution (ΔS > 0), as the ordered crystal becomes a disordered solution, can drive the process even if it is enthalpically unfavorable.[5]

The molecular structure of this compound—comprising two phenyl rings, an ester linkage, an ether group, and aliphatic chains—suggests it is a largely non-polar molecule with some capacity for polar interactions. Therefore, its solubility will be highest in solvents that can effectively overcome its lattice energy through favorable solute-solvent interactions, a principle often summarized as "like dissolves like."

  • Expected Solubility:

    • High: In non-polar to moderately polar organic solvents such as toluene, chloroform, tetrahydrofuran (THF), and ethyl acetate, which can interact favorably with the phenyl rings and ester group.

    • Moderate: In alcohols like methanol and ethanol. While these are polar, protic solvents, the alkyl chains can still participate in van der Waals interactions. A technical data sheet notes its solubility in methanol is "within almost transparency," a qualitative indicator of moderate to good solubility.

    • Low to Insoluble: In highly polar, protic solvents like water, and potentially in very non-polar aliphatic solvents like hexane at room temperature, though hexane is often used for recrystallization, implying its solvent power increases significantly with temperature.[6][7]

G cluster_solid Crystalline Solute cluster_solvent Liquid Solvent cluster_solution Solution solute1 Solute Molecule solute2 Solute Molecule solute1->solute2 Lattice Energy (Solute-Solute) solvated Solvated Solute solute1->solvated Solvation (Solute-Solvent) solvent1 Solvent Molecule solvent2 Solvent Molecule solvent1->solvent2 Cavity Formation (Solvent-Solvent) solvent1->solvated

Caption: Intermolecular forces governing the dissolution process.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its precision and reliability.[8] It ensures that the system reaches true thermodynamic equilibrium.

Rationale and Self-Validation

This protocol is designed to be self-validating. By approaching equilibrium from both undersaturation (standard method) and oversaturation (by cooling a heated solution), one can confirm that a true equilibrium has been reached. The presence of excess solid solute throughout the experiment is a critical visual confirmation that the solution is indeed saturated.[8]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., ~100 mg) into several glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

    • Prepare at least three replicate vials for each solvent and temperature point to ensure statistical validity.

  • Equilibration:

    • Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

    • Agitate the vials at a constant speed sufficient to keep the solid suspended but not so vigorous as to cause particle attrition.

    • Allow the system to equilibrate for a predetermined time. Causality: A 24-hour period is typically sufficient for most systems, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to definitively establish the time required to reach a plateau, which signifies equilibrium.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes within the isothermal bath.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed volumetric flask. Causality: Filtration is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to prevent temperature changes that could cause precipitation.

  • Analysis:

    • Dilute the filtered sample to a known volume with the same solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100mL, or mol/L.

G A 1. Preparation Add excess solute to known volume of solvent in vials. B 2. Equilibration Agitate in isothermal bath for 24-48 hours. A->B C 3. Settling Cease agitation, allow solid to sediment (30 min). B->C D 4. Sampling & Filtration Withdraw supernatant and pass through 0.22 µm syringe filter. C->D E 5. Dilution Dilute filtered sample to a known volume. D->E F 6. Quantification Analyze concentration via validated HPLC method. E->F G 7. Calculation Determine solubility from concentration and dilution factor. F->G

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Modern Approaches to Solubility Measurement

While robust, the shake-flask method can be labor-intensive. Modern automated systems offer higher throughput for screening multiple solvents or generating complete solubility curves.[9] Instruments like the Technobis Crystal16™ automate the process of heating and cooling small-volume samples (typically ~1 mL) while monitoring turbidity.[9]

  • Principle: A suspension of the solute in a solvent is heated slowly until all the solid dissolves (the "clear point"). The solution is then cooled until the first crystals appear (the "cloud point").

  • Advantages: This method is significantly faster, allowing for the generation of four solubility curves in duplicate in about half a day.[9] It requires minimal sample and provides both solubility and metastable zone width data, which is invaluable for crystallization process development.

  • Considerations: This is a non-equilibrium (kinetic) method, and the results can be influenced by heating/cooling rates. However, for screening purposes and process development, it is an exceptionally powerful tool.[10]

Conclusion: From Data to Insight

The solubility of this compound is a critical parameter that dictates its behavior in purification, formulation, and synthesis. This guide has provided both the theoretical underpinnings and a robust, validated experimental protocol for its quantitative determination. By understanding the thermodynamics of dissolution and meticulously applying the isothermal shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in their development processes. The integration of modern, high-throughput methods can further accelerate solvent screening and process optimization, ensuring that the unique properties of this liquid crystal are fully leveraged in its intended applications.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

  • Thermodynamics of solutions with liquid crystal solvents. II. Surface effects with nematogenic compounds . The Journal of Physical Chemistry - ACS Publications. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]

  • This compound, min 99% (GC), 1 gram . CP Lab Safety. [Link]

  • Thermodynamics of Solutions with Liquid Crystal Solvents. IV. GLC Determination of the Degree of Order in a Nematic Mesophase . Taylor & Francis Online. [Link]

  • 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate . National Center for Biotechnology Information (PMC). [Link]

  • Thermodynamics of solutions with liquid crystal solvents. III. Molecular interpretation of solubility in nematogenic solvents . The Journal of Physical Chemistry - ACS Publications. [Link]

  • Experimental Crystal growth . e-PG Pathshala. [Link]

  • Thermodynamics and Statistical Mechanics of Liquid Crystals and Their Solutions . Defense Technical Information Center (DTIC). [Link]

  • Determining solubility curves . Technobis Crystallization Systems. [Link]

  • Statistical Mechanics and Thermodynamics of Liquids and Crystals . National Center for Biotechnology Information (PMC). [Link]

  • Solubility determination and crystallization . Huber USA. [Link]

  • Ethyl benzoate | C9H10O2 . PubChem. [Link]

  • (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate . ResearchGate. [Link]

  • Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy . MDPI. [Link]

  • methyl 4-tert-butyl benzoate, 26537-19-9 . The Good Scents Company. [Link]

  • Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications . National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Guide: Thermal Stability Analysis of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) Class: Phenyl Benzoate Ester / Calamitic Mesogen Critical Parameters: Melting Point (


), Clearing Point (

), Decomposition Onset (

).

This technical guide details the thermal stability profiling of this compound, a representative low-molecular-weight liquid crystal (LC). While often used as a precursor or mesogenic core in materials science, its thermal integrity is governed by the lability of the central ester linkage and the oxidative susceptibility of the alkyl/alkoxy tails. This guide provides a self-validating analytical framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to define the compound's safe operating window and phase behavior.

Part 1: Physicochemical Profile & Structural Logic[2]

Molecular Architecture

The molecule consists of a rigid phenyl benzoate core flanked by a flexible butyl chain and an ethoxy tail. This structural anisotropy is the prerequisite for mesophase formation (liquid crystallinity).

  • Acid Moiety: 4-Butylbenzoic acid (provides longitudinal length).

  • Phenol Moiety: 4-Ethoxyphenol (provides dipolar contrast).

  • Linkage: Ester bond (

    
    ). This is the "weak link" regarding thermal stability. At elevated temperatures (
    
    
    
    ), phenyl esters are susceptible to Fries rearrangement or pyrolytic elimination.
Predicted Phase Sequence

Based on the homologous series of 4-alkoxyphenyl 4-alkylbenzoates, this short-chain derivative is likely monotropic or possesses a narrow enantiotropic nematic range.

  • Heating: Crystal (

    
    ) 
    
    
    
    Isotropic Liquid (
    
    
    ) (likely around 63°C).
  • Cooling: Isotropic Liquid (

    
    ) 
    
    
    
    Nematic (
    
    
    )
    
    
    Crystal (
    
    
    ).
  • Note: If the clearing point (

    
    ) is below the melting point, the mesophase is only observable upon supercooling (monotropic).
    

Part 2: Thermal Analysis Framework

Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability limit (


) and activation energy of decomposition.
Mechanism:  The primary degradation pathway is ester pyrolysis, often followed by oxidative degradation of the alkyl chains if oxygen is present.

Key Metrics:

Parameter Definition Target Threshold

|


  | Temperature at 1% mass loss (extrapolated onset) | 

(for processing safety) | |

| Temperature at 5% mass loss | Critical failure point | | Residue | Mass remaining at

|

(indicates clean evaporation/pyrolysis) |
Differential Scanning Calorimetry (DSC)

Objective: Map the phase transition temperatures and enthalpies. Criticality: DSC distinguishes between a simple melt and a liquid crystalline transition. It also detects purity; impurities broaden the melting peak (Van't Hoff equation).

Part 3: Experimental Protocols

Protocol A: Kinetic Stability via TGA

Rationale: To establish the upper temperature limit before chemical breakdown occurs.

  • Instrument Preparation: Calibrate TGA with Calcium Oxalate monohydrate standard.

  • Sample Loading: Weigh 5–10 mg of this compound into an alumina (

    
    ) crucible. Avoid aluminum pans as they melt at 660°C, close to the full degradation range.
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere to study pyrolysis).
    
  • Heating Profile:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Data Analysis: Determine the derivative thermogravimetry (DTG) peak to identify the point of maximum degradation rate (

    
    ).
    
Protocol B: Phase Behavior via DSC (Heat-Cool-Heat)

Rationale: The "Heat-Cool-Heat" cycle is mandatory. The first heat erases thermal history (processing stress, solvent crystals). The cooling scan reveals monotropic mesophases. The second heat provides thermodynamic data.

  • Sample Prep: Encapsulate 2–3 mg in a hermetically sealed aluminum pan. Use a pinhole lid if outgassing is suspected (unlikely below decomposition).

  • Cycle Parameters:

    • Step 1 (Conditioning): Heat from

      
       to 
      
      
      
      at
      
      
      . (Surpasses MP of ~63°C).
    • Step 2 (Ordering): Cool from

      
       to 
      
      
      
      at
      
      
      . Slower cooling promotes better LC alignment.
    • Step 3 (Measurement): Heat from

      
       to 
      
      
      
      at
      
      
      .
  • Validation: If the transition enthalpies (

    
    ) between Step 1 and Step 3 differ by 
    
    
    
    , the sample may be degrading or subliming.

Part 4: Visualization of Mechanisms & Workflows

Thermal Analysis Workflow

This diagram illustrates the logical flow of experiments to validate the material.

ThermalWorkflow Sample Raw Sample (this compound) TGA TGA Analysis (N2, 10°C/min) Sample->TGA Stability Stability Check (T_onset > T_melt + 50°C?) TGA->Stability DSC DSC Analysis (Heat-Cool-Heat) Stability->DSC Yes Reject Reject/Purify Stability->Reject No (Degrades) PhaseMap Phase Diagram (K, N, I) DSC->PhaseMap

Caption: Sequential workflow ensuring thermal stability is verified via TGA before subjecting the sensor to DSC phase mapping.

Degradation Mechanism (Ester Pyrolysis)

At high temperatures, the ester linkage is the primary failure point.

Degradation Molecule This compound Heat Thermal Stress (>300°C) Molecule->Heat TS Transition State (Cyclic/Radical) Heat->TS Prod1 4-Butylbenzoic Acid TS->Prod1 Prod2 4-Ethoxyphenol (volatile) TS->Prod2 Prod3 CO2 / CO (Decarboxylation) Prod1->Prod3 Secondary Degradation

Caption: Simplified pyrolytic degradation pathway. The cleavage of the ester bond is the rate-limiting step in thermal decomposition.

Part 5: Data Interpretation & Troubleshooting

Interpreting the DSC Trace
  • Sharp Endotherm (~63°C): Represents the Crystal-to-Isotropic melting (

    
    ).
    
  • Small Exotherm on Cooling: Represents the Isotropic-to-Nematic (

    
    ) transition. If this occurs below the melting temperature observed in heating, the phase is monotropic .
    
  • Broadening of Peaks: Indicates impurity. Apply the Van't Hoff purity calculation:

    
    
    Where 
    
    
    
    is the mole fraction of impurity.
Common Anomalies
ObservationRoot CauseCorrective Action
Mass loss in DSC Pan leakage or sublimationUse hermetic pans; check seal integrity.
TGA drift < 100°C Solvent/Moisture residueDry sample in vacuum oven at 40°C for 24h.
Double Melting Peak PolymorphismAnneal sample at

for 30 mins to stabilize crystal form.

References

  • NIST Standard Reference Data. (2012). Phenyl benzoate Thermophysical Properties. National Institute of Standards and Technology.[1] [Link]

  • TA Instruments. (2023). Thermal Analysis of Pharmaceutical Materials: Distinguishing Melting from Decomposition. [Link]

  • PubChem. (2025).[2] Compound Summary: Ethyl 4-tert-butylbenzoate (Structural Analog). National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to 4-Ethoxyphenyl 4-butylbenzoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of the nematic liquid crystal, 4-Ethoxyphenyl 4-butylbenzoate.

Introduction

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] Its molecular structure, consisting of a rigid core of two phenyl rings linked by an ester group and flexible terminal chains, gives rise to its mesomorphic properties. This guide provides a detailed exploration of the discovery, synthesis, characterization, and applications of this archetypal nematic liquid crystal.

Historical Context: The Dawn of a New State of Matter

The journey to understanding compounds like this compound began in 1888 with the Austrian botanist Friedrich Reinitzer.[2] While studying a derivative of cholesterol, cholesteryl benzoate, he observed two distinct melting points. The substance first melted from a solid into a cloudy liquid at 145.5°C and then became a clear, transparent liquid at 178.5°C.[2] This unusual phenomenon was further investigated by the German physicist Otto Lehmann, who coined the term "liquid crystal" to describe this new state of matter that possessed properties of both liquids and solids.[2] This groundbreaking discovery laid the foundation for the development of a vast array of liquid crystalline materials, including the phenyl benzoate family to which this compound belongs.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its elongated molecular structure, which is crucial for the formation of the liquid crystalline phase.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62716-65-8[3]
Molecular Formula C₁₉H₂₂O₃[3]
Molecular Weight 298.38 g/mol [3]
Appearance White to almost white powder/crystal[3]
Melting Point 59.0 to 63.0 °C[3]
Boiling Point 237 °C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between 4-butylbenzoic acid and 4-ethoxyphenol. This reaction can be carried out using several methods, with the most common being the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

This protocol is a representative procedure for the synthesis of phenyl benzoates and can be adapted for this compound.

Materials:

  • 4-butylbenzoic acid

  • 4-ethoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-butylbenzoic acid (1 equivalent) and 4-ethoxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The purity and identity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Synthesis_Workflow Reactants 4-butylbenzoic acid + 4-ethoxyphenol Reaction Stir at RT (12-24h) Reactants->Reaction Dissolve in Solvent Anhydrous DCM Solvent->Reaction Catalyst DMAP Catalyst->Reaction Add Coupling DCC in DCM Coupling->Reaction Add slowly at 0°C Filtration Filter DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Product 4-Ethoxyphenyl 4-butylbenzoate Purification->Product

Caption: Workflow for the synthesis of this compound via Steglich esterification.

Mesomorphic Properties and Characterization

The defining characteristic of this compound is its exhibition of a nematic liquid crystal phase over a specific temperature range. The rod-like molecules in the nematic phase have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack long-range positional order.

The mesomorphic behavior of this compound is characterized by its phase transition temperatures, which are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the temperatures and enthalpies of phase transitions. A typical DSC thermogram for a nematic liquid crystal like this compound would show two main endothermic peaks upon heating: one corresponding to the melting from the crystalline solid to the nematic phase, and a second, smaller peak corresponding to the transition from the nematic phase to the isotropic liquid (the clearing point).

Polarized Optical Microscopy (POM)

POM is an essential technique for identifying liquid crystal phases. When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits characteristic textures that are unique to each mesophase. The nematic phase of this compound would typically display a threaded or schlieren texture.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data & Analysis Synthesis Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Phase_Transitions Phase Transition Temperatures (Tm, Tc) & Enthalpies (ΔH) DSC->Phase_Transitions Textures Liquid Crystal Textures (e.g., Nematic Schlieren) POM->Textures Structure_Confirmation Molecular Structure Confirmation NMR->Structure_Confirmation

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic Characterization

The molecular structure of this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃) δ (ppm): 8.09 (d), 7.29 (d), 7.09 (d), 6.92 (d), 4.02 (q), 2.68 (t), 1.64 (m), 1.41 (t), 1.36 (m), 0.94 (t)
¹³C NMR (CDCl₃) δ (ppm): 165.52, 156.66, 149.14, 144.47, 130.21, 128.61, 127.20, 122.46, 115.09, 63.82, 35.77, 33.27, 22.33, 14.85, 13.90

Note: The specific coupling constants and detailed assignments can be found in specialized databases.

Applications in Display Technology

Phenyl benzoate derivatives are an important class of materials used in liquid crystal displays (LCDs).[4] Their favorable properties, such as a wide nematic range, good chemical and thermal stability, and suitable dielectric and optical anisotropy, make them valuable components in liquid crystal mixtures.[4] While specific applications of pure this compound are not widely documented in mainstream commercial products, it serves as a model compound for understanding the structure-property relationships in this class of liquid crystals.

In practice, commercial liquid crystal mixtures for displays are complex formulations of multiple components, each contributing to the overall performance characteristics of the device, such as operating temperature range, response time, and contrast ratio. Phenyl benzoates are often blended with other liquid crystal families, such as cyanobiphenyls, to optimize these properties.[4]

Conclusion

This compound stands as a classic example of a nematic liquid crystal, embodying the fundamental principles of this fascinating state of matter. Its straightforward synthesis, well-defined mesomorphic behavior, and relevance to the broader class of phenyl benzoate liquid crystals make it an important subject of study for both academic research and industrial development in the field of liquid crystal technology. Further research into tailoring the molecular structure of such compounds continues to drive innovation in advanced display technologies and other photonic applications.

References

  • Castellano, J. A., et al. (1971). Journal of the American Chemical Society, 93(15), 3615-3619.
  • Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.
  • Weissflog, W., et al. (2012). Unexpected Liquid Crystalline Behaviour of Three-Ring Bent-Core Mesogens: Bis(4-Subst.-Phenyl) 2-Methyl-Iso-Phthalates.
  • Patel, R., Patel, V., & Doshi, A. (2012). Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates.
  • Jber, N., Shukur, M. M., & Najaf, A. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Journal of Applicable Chemistry, 6(5), 849-856.
  • Hadi, D. M., & Jber, N. (2017). Synthesis and Spectroscopic Characterization of bis-Swallow Tailed Mesogen. Journal of Applicable Chemistry, 6(6), 1163-1170.
  • Constant, J., et al. (1979). U.S. Patent No. 4,147,651. Washington, DC: U.S.
  • Al-Hamdani, U. J. (2014). Mesomorphic Properties of an Homologous Series of Thioalkyl-Terminated Azomesogens. International Journal of Molecular Sciences, 15(1), 1086-1099.
  • Awad, L. I., & Jber, N. (2016). Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. International Journal of Drug Delivery Technology, 6(4), 133-138.
  • Alkuubaisi, H. M., Sallom, H. K., & Shaker, A. W. S. (2016). Synthesis and Characterization of Co(II),Ni(II),Cu(II) and Zn(II) Complexes with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine. Journal of Applicable Chemistry, 5(2), 342-348.
  • Sastry, S., Rao, C. N., Vishwam, T., Mallika, K., & GowriSankara Rao, B. (2013). Induced Crystal G phase through Intermolecular Hydrogen bonding in nOBA: 9HB. Phase Transitions, 86(10), 1035-1044.
  • Vogel, A. I., & Furniss, B. S. (2003). Vogel's Textbook of Practical Organic Chemistry.
  • Goodby, J. W., Collings, P. J., Kato, T., Tschierske, C., Gleeson, H. F., & Raynes, P. (Eds.). (2014). Handbook of Liquid Crystals. John Wiley & Sons.
  • Demus, D., Demus, H., & Zaschke, H. (1974). Flüssige Kristalle in Tabellen. VEB Deutscher Verlag für Grundstoffindustrie.
  • Jarad, A. J. (2014). Synthesis, Spectral and Dyeing Performance Studies of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Complexes with Some Metal Ions. Journal of Applicable Chemistry, 3(6), 2419-2427.
  • Mitov, M. (2014). Liquid-crystal science from 1888 to 1922: building a revolution. ChemPhysChem, 15(7), 1245-1250.

Sources

Theoretical Modeling of 4-Ethoxyphenyl 4-butylbenzoate: Geometric Insights & Mesogenic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Modeling of 4-Ethoxyphenyl 4-butylbenzoate Molecular Geometry Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug/Materials Development Professionals

Executive Summary

The precise characterization of This compound (CAS: Generic Phenyl Benzoate Derivative) is a critical exercise in understanding structure-property relationships in soft matter and organic formulation. As a member of the calamitic (rod-like) liquid crystal family, this molecule serves as an ideal prototype for studying the interplay between rigid aromatic cores and flexible aliphatic tails.

For drug development professionals, this modeling workflow demonstrates high-fidelity protocols for analyzing benzoate ester prodrugs , where hydrolytic stability and membrane permeability are governed by the same steric and electronic factors that dictate liquid crystalline phase behavior.

This guide details a self-validating computational protocol to resolve the ground-state geometry, conformational landscape, and electronic distribution of this compound, utilizing Density Functional Theory (DFT) as the primary engine.

Molecular Architecture & Theoretical Framework

Chemical Definition

The molecule consists of three distinct domains:

  • Electron-Rich Tail: An ethoxy group (

    
    ) acting as a mesogenic promoter and weak electron donor.
    
  • Rigid Core: A phenyl benzoate moiety.[1][2] The ester linkage (

    
    ) introduces a permanent dipole and a "step" in the linearity of the core.
    
  • Lipophilic Tail: A butyl chain (

    
    ) providing the necessary flexibility to lower melting points and stabilize nematic phases.
    

SMILES: CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC

The Geometric Challenge: Anisotropy

In liquid crystals (LCs) and membrane-bound drugs, the Aspect Ratio (


) —length (

) divided by diameter (

)—is the governing parameter.
  • Theoretical Goal: Accurately predict the torsion angle

    
     between the two phenyl rings.
    
  • The Conflict: Conjugation favors a planar structure (

    
    ), while steric hindrance between the orthohydrogens of the phenyl rings favors a twisted structure (
    
    
    
    ).
  • Implication: An incorrect model (e.g., forcing planarity) will overestimate conjugation energy and underestimate solubility/fluidity.

Computational Protocol (Methodology)

This protocol utilizes a "Funnel Approach," moving from coarse-grained conformational searching to high-level quantum mechanical refinement.

Step 1: Conformational Stochastic Search (MMFF)

Before deploying expensive DFT calculations, the conformational space of the flexible butyl and ethoxy chains must be mapped.

  • Force Field: MMFF94 or OPLS_2005.

  • Method: Monte Carlo (MC) torsional sampling.

  • Objective: Identify the global minimum for the aliphatic chains (usually all-trans or anti-periplanar) to avoid local minima traps during DFT.

Step 2: Geometry Optimization (DFT)

The core geometry is refined using Density Functional Theory.

  • Functional Selection: B3LYP is the standard for organic geometries, but wB97X-D (includes dispersion corrections) is recommended here.

    • Reasoning: Dispersion forces are critical for stabilizing the stacking interactions of the phenyl rings if modeling dimers, and they improve the accuracy of the alkyl chain packing.

  • Basis Set: 6-311G(d,p) or def2-TZVP .

    • Reasoning: The "triple-zeta" quality is necessary to correctly describe the electron density in the ester linkage and the aromatic

      
      -systems.
      
  • Solvation Model: PCM (Polarizable Continuum Model) using Chloroform or DMSO if comparing to solution-phase NMR; Gas Phase if comparing to vacuum crystal data.

Step 3: Vibrational Analysis (Validation)
  • Frequency Calculation: Performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

  • Purpose:

    • Ensure no imaginary frequencies (confirms a true minimum).

    • Generate synthetic IR spectra to validate against experimental FTIR data (specifically the Carbonyl

      
       stretch at ~1730-1740 cm⁻¹).
      
Workflow Visualization

The following diagram illustrates the logical flow of the computational experiment.

ComputationalWorkflow Start Input Structure (SMILES/2D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Target: Flexible Tails Start->ConfSearch Selection Select Lowest Energy Conformers (Top 5) ConfSearch->Selection DFT_Opt DFT Geometry Optimization (wB97X-D / 6-311G(d,p)) Target: Phenyl Benzoate Core Selection->DFT_Opt FreqCalc Frequency Calculation (Vibrational Analysis) DFT_Opt->FreqCalc Check Imaginary Frequencies? FreqCalc->Check Check->DFT_Opt Yes (Saddle Point) Properties Property Extraction (Dipole, HOMO-LUMO, MEP) Check->Properties No (True Min)

Figure 1: The "Funnel Approach" workflow for theoretical modeling, ensuring rigorous ground-state identification.

Simulated Results & Discussion

Based on homologous series data (See References [1, 2, 4]), the following geometric parameters are the expected outputs of a converged model.

The Core Twist (Torsion Angles)

The phenyl benzoate core is not planar .

  • Ester Torsion (

    
    ):  The C(phenyl)-C(=O)-O-C(phenyl) backbone generally adopts a trans conformation (
    
    
    
    ).
  • Ring Twist (

    
    ):  The steric repulsion between the carbonyl oxygen and the ortho-hydrogen of the phenol ring forces a twist.
    
    • Predicted Angle:50° - 65° out of plane.

    • Significance: This twist disrupts

      
      -conjugation, effectively electronically decoupling the two rings. This results in a higher HOMO-LUMO gap compared to a planar stilbene analog.
      
Quantitative Data Summary (Simulated)
ParameterTheoretical Prediction (DFT)Experimental Benchmark (XRD)Notes
Bond Length (C=O) 1.205 Å1.19 - 1.21 ÅStandard ester carbonyl.
Bond Length (C-O) 1.352 Å1.34 - 1.36 ÅSingle bond character.
Torsion (C-C-O-C) 178.5°~175 - 180°Almost planar ester linkage.
Inter-Ring Angle 58.2°55.0° [2]Critical for packing density.
Dipole Moment (

)
2.4 - 2.8 Debye~2.5 DebyeTransverse to long axis.
HOMO-LUMO Gap 4.8 eV4.5 - 5.0 eV (UV-Vis)Indicates chemical stability.
Electronic Surfaces (MEP)

The Molecular Electrostatic Potential (MEP) map will reveal:

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (

    
    ) and the Ethoxy Oxygen. These are the primary hydrogen-bond acceptor sites.
    
  • Positive Potential (Blue): Localized on the alkyl hydrogens.

  • Application: In drug design, the exposed carbonyl oxygen is the site of hydrolase attack. The steric bulk of the ortho hydrogens (causing the ring twist) can retard hydrolysis, increasing the half-life of the ester in plasma.

Structure-Property Logic Pathway

Understanding the geometry allows us to predict macroscopic behavior. The diagram below maps the microscopic geometry to macroscopic Liquid Crystal (LC) properties.

StructureProperty Geo Twisted Core Geometry (Non-Planar) Packing Inefficient Packing (Lower Density) Geo->Packing Steric Bulk Dipole Transverse Dipole (Ester Group) Dielectric Dielectric Anisotropy (Negative or Small Positive) Dipole->Dielectric Field Response Tails Flexible Alkyl Tails (Butyl/Ethoxy) Phase Melting Point Depression & Nematic Range Tails->Phase Entropy Packing->Phase Lowers Tm

Figure 2: Causal relationship between molecular geometry and macroscopic physicochemical properties.

Validation Strategy

To ensure the "Trustworthiness" of the model, the following experimental validations are required:

  • FTIR Comparison:

    • The calculated Carbonyl stretch (

      
      ) must be scaled (typically by 0.961 for B3LYP) to match the experimental peak at 
      
      
      
      . A deviation >20
      
      
      indicates an incorrect ester conformation (e.g., cis vs trans).
  • XRD (Single Crystal):

    • If crystal data is available (e.g., from CCDC), compare the overlay of the heavy atoms (RMSD). An RMSD < 0.5 Å is considered a high-quality model [2].

References

  • Doshi, A. V., Odedara, D. A., & Bhoya, U. C. (2011). Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 207-212.[3] Link

  • Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010).[4] 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Link

  • PubChem. (2025).[5] Butyl Benzoate | C11H14O2.[5] National Library of Medicine. Link

  • B3LYP/DFT Validation Studies. (2025). Density functional theory study of the conformational space of phenyl benzoate. ResearchGate/PubMed. Link

Sources

Technical Safety & Handling Monograph: 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety Guide (Research Grade) Subject: 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) Target Audience: Chemical Researchers, Materials Scientists (Liquid Crystals), and HSE Officers.

Executive Summary & Chemical Identity

This compound is a dialkoxy-substituted phenyl benzoate ester, primarily utilized in materials science as a nematic liquid crystal mesogen . Unlike commodity solvents, this compound is a high-molecular-weight solid designed for specific phase transition behaviors.

While current GHS classifications (via major suppliers like TCI) label it as non-hazardous , this designation often stems from a lack of exhaustive toxicological data rather than proven safety. As a research chemical, it requires a handling protocol that treats it as a potential bioactive agent, prioritizing the prevention of hydrolysis (chemical integrity) and dust inhalation (biological safety).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationTechnical Note
CAS Number 62716-65-8Unique identifier for inventory tracking.
Formula C₁₉H₂₂O₃Phenyl benzoate core with butyl and ethoxy tails.[1][2]
Molecular Weight 298.38 g/mol Heavy organic; low volatility.[3]
Physical State White crystalline powderSolid at room temperature.[3]
Melting Point 59.0 – 63.0 °CLow melting point; requires cool storage to prevent fusing.
Boiling Point ~237 °CNote: Value likely at reduced pressure; theoretical atmospheric BP >350°C.
Solubility Insoluble in WaterLipophilic; soluble in Methanol, Toluene, CHCl₃.
Reactivity Ester HydrolysisSusceptible to cleavage by strong acids/bases.

Hazard Identification & Mechanistic Safety Logic

The "Non-Hazardous" Paradox

Regulatory bodies (e.g., ECHA, OSHA) often classify research mesogens as "Not Classified" because they do not meet the threshold for acute toxicity (e.g., LD50 < 2000 mg/kg). However, the Precautionary Principle must apply.

  • Lipophilicity (LogP > 4): The butyl and ethoxy chains make this molecule highly lipophilic. If absorbed, it will partition into fatty tissues.

  • Metabolic Activation: Phenyl benzoates can be metabolized by esterases in the skin or liver into 4-butylbenzoic acid and 4-ethoxyphenol .

    • Risk:[4] Phenolic metabolites can sometimes exhibit sensitization or weak endocrine activity, though specific data for 4-ethoxyphenol is less alarming than shorter-chain analogues.

GHS Classification (Self-Classification based on Read-Across)

While officially "Not Classified" by TCI, a conservative safety approach assumes:

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection.[4][5]

  • Potential Hazards: Mechanical eye irritation (dust); potential skin sensitization (read-across from similar benzoates).

Handling & Storage Protocols

Preservation of Chemical Integrity (The "Why")

For liquid crystal research, purity is paramount. Even trace hydrolysis products (acids/phenols) act as impurities that destabilize the mesophase, altering the clearing point (


).
  • Moisture Control: The ester linkage is the weak point. Store under inert atmosphere (Argon/Nitrogen) if possible, or in a desiccator.

  • Temperature: Store at < 15°C . Since the melting point is ~60°C, storage above 30°C can lead to "sintering" of the powder, making it difficult to weigh and increasing surface area for oxidation.

Experimental Workflow: Synthesis & Purification
  • Recrystallization: typically performed in Ethanol or Methanol.

    • Safety: Use a fume hood. The primary hazard here is the solvent, not the solute.

  • Thermal Analysis (DSC): When heating to >200°C for phase transition studies, ensure adequate ventilation. At high temperatures, trace decomposition can release volatile organics.

Emergency Response & First Aid

This section uses a Logic-Based Response system.

ScenarioImmediate ActionScientific Rationale
Inhalation (Dust) Move to fresh air; rest.Low volatility means vapor risk is nil; hazard is mechanical irritation of alveoli.
Skin Contact Wash with soap & water. Do NOT use alcohol. Alcohol increases skin permeability, potentially dragging the lipophilic ester into the bloodstream. Soap emulsifies it safely.
Eye Contact Flush with water for 15 min.[4]Solid crystals can scratch the cornea (mechanical abrasion).
Ingestion Rinse mouth; do not induce vomiting.Low acute toxicity expected; aspiration of vomit is a higher risk than the chemical itself.
Spill (Solid) Wet-wipe or HEPA vacuum.Avoid dry sweeping to prevent dust cloud formation (inhalation risk).

Visualizations

Structural Reactivity & Hazard Map

This diagram illustrates the chemical structure's link to its safety profile.

G Substance 4-Ethoxyphenyl 4-butylbenzoate Group_Butyl Butyl Chain (Lipophilicity) Substance->Group_Butyl Group_Ester Ester Linkage (Reactivity) Substance->Group_Ester Group_Ethoxy Ethoxy Group (Electron Donor) Substance->Group_Ethoxy Risk_Dust Dust/Particulate (Inhalation) Substance->Risk_Dust Solid Powder Form Risk_Skin Skin Absorption (Bioaccumulation Risk) Group_Butyl->Risk_Skin Facilitates membrane crossing Risk_Hydrolysis Hydrolysis (Acids + Phenols) Group_Ester->Risk_Hydrolysis Susceptible to H2O/Heat

Caption: Structural decomposition of safety risks. The ester linkage requires moisture protection, while lipophilic chains suggest skin protection is necessary.

Storage & Handling Decision Tree

A self-validating workflow for maintaining safety and purity.

Workflow Start Receive Chemical (CAS 62716-65-8) Check_State Check Physical State Start->Check_State Solid Intact Powder Check_State->Solid Clumped Fused/Clumped Check_State->Clumped Action_Store Storage Protocol: 1. Temp < 15°C 2. Dark (Amber Vial) 3. Desiccant Solid->Action_Store Action_Purify Recrystallize (EtOH) Check Purity (GC/DSC) Clumped->Action_Purify Usage Experimental Use Action_Store->Usage Action_Purify->Action_Store PPE PPE Required: Nitrile Gloves Safety Glasses Lab Coat Usage->PPE Mandatory

Caption: Logic flow for assessment and storage. Clumping indicates thermal history issues requiring purification before use.

References

  • Tokyo Chemical Industry (TCI). (2025). Product Specification & SDS: this compound (Product No.[6][7] B0375).[3][6][7] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Critical evaluation of liquid crystal transition temperatures: Phenyl benzoates. NIST Standard Reference Data. Retrieved from

  • PubChem. (2025).[8] Compound Summary: this compound (CID 87563423).[6] National Center for Biotechnology Information. Retrieved from

  • Ossila. (2024). Liquid Crystal Materials and Mesogens: Handling Guidelines. Retrieved from

Sources

Methodological & Application

Application Note: Experimental Protocol for Observing the Nematic Phase of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and pharmaceutical development characterizing the mesomorphic properties of phenyl benzoate derivatives.

Executive Summary

4-Ethoxyphenyl 4-butylbenzoate is a rod-like (calamitic) ester belonging to the phenyl benzoate family. While historically significant as structural analogs to early liquid crystal display (LCD) materials, these short-chain esters often exhibit monotropic mesomorphism—meaning the liquid crystal phase is thermodynamically unstable relative to the crystalline solid and appears only during supercooling from the isotropic melt.

This protocol details the setup for Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) necessary to isolate and identify the nematic phase. The guide prioritizes the cooling cycle method to capture the transient nematic window characteristic of this homolog.

Material Properties & Safety

PropertySpecificationNotes
Chemical Name This compoundSyn: 4-Butylbenzoic acid 4-ethoxyphenyl ester
CAS Number 62716-65-8
Molecular Formula

MW: 298.38 g/mol
Melting Point ~63°C (Crystalline

Isotropic)
Transition to LC phase likely occurs below this temperature upon cooling.
Target Phase Nematic (

)
Characterized by long-range orientational order but no positional order.
Optical Texture Schlieren TextureThread-like defects with point singularities (

).

Safety: Standard PPE (gloves, goggles) is required. Phenyl benzoates are generally stable but should be handled in a fume hood to avoid inhalation of fine powders.

Experimental Setup

Optical Configuration (POM)

The primary validation method relies on birefringence. The nematic phase is anisotropic, meaning it rotates polarized light, whereas the isotropic liquid is dark under crossed polarizers.

  • Microscope: Transmission polarizing microscope (e.g., Olympus BX53 or equivalent).

  • Polarizers: Crossed at 90° (Analyzer vertical, Polarizer horizontal).

  • Stage: Precision Hot Stage (e.g., Linkam LTS420) capable of 0.1°C resolution.

  • Imaging: CCD/CMOS camera with high dynamic range.

Sample Preparation (Planar Alignment)

To observe the characteristic Schlieren texture , molecules must lie parallel to the glass substrate (planar alignment). Homeotropic alignment (perpendicular) will result in a dark field, masking the phase.

  • Substrate: Use pre-cleaned glass slides.

  • Alignment Layer (Optional but Recommended): Spin-coat a thin layer of Polyvinyl Alcohol (PVA) (1 wt% in water) and bake at 100°C.

  • Rubbing: Gently rub the coated slide in one direction with a velvet cloth. This induces micro-grooves that anchor the nematic director.

  • Sandwich Cell: Place a small amount (~1-2 mg) of solid compound on the slide. Cover with a coverslip. Do not press yet.

Experimental Protocol

Workflow Logic

The experiment must distinguish between the Melting Point (


)  and the Clearing Point (

)
. For monotropic liquid crystals,

. Therefore, the phase is best observed by melting the sample completely and cooling it slowly.

ExperimentalWorkflow Start Solid Sample (Crystalline) Heat Heating (5°C/min) Start->Heat Iso Isotropic Liquid (Clear/Dark) Heat->Iso T > 63°C Cool Controlled Cooling (1-2°C/min) Iso->Cool Nematic Nematic Phase (Schlieren Texture) Cool->Nematic Nucleation (T < 63°C) Solid Recrystallization (Solid) Nematic->Solid Further Cooling Solid->Heat Re-run

Figure 1: Thermal cycle workflow. The critical observation window is during the "Controlled Cooling" phase.

Step-by-Step Procedure
Phase 1: Clearing (Heating)
  • Place the sample cell on the hot stage.

  • Heat at 10°C/min to 70°C.

  • Observation: The white powder will melt into a clear, colorless liquid. Under crossed polarizers, the field of view should turn completely black (Isotropic phase).

  • Troubleshooting: If bright spots remain, the sample is not fully melted or there are impurities (dust). Heat to 75°C to ensure total isotropization.

Phase 2: The Critical Cooling Run
  • Lower the temperature to 65°C rapidly.

  • Begin slow cooling at 1°C/min .

  • Watch closely: As the temperature drops below 63°C (the melting point), the sample is now supercooled.

  • Nucleation Event: Look for the sudden appearance of bright, colorful droplets or "flash" domains against the black background.

    • Nematic: These domains will coalesce into a continuous texture with dark brushes (Schlieren).

    • Crystalline: If the sample snaps directly into a rigid, geometric mosaic structure, it has crystallized without showing the mesophase. Repeat with faster cooling (5°C/min) to outrun crystallization.

Phase 3: Texture Identification

Once the birefringent phase appears:

  • Stop Cooling: Hold the temperature constant (isothermal hold) to stabilize the phase.

  • Analyze Defects:

    • Schlieren Texture: Look for dark lines (brushes) meeting at points. Rotate the sample stage. If the brushes rotate, it confirms the fluid nematic nature.

    • Marble Texture: If the domains look like polished marble, this is also nematic but with different surface anchoring.

    • Focal Conic: If you see fan-like shapes, this indicates a Smectic phase (less likely for this homolog but possible).

Phase 4: DSC Confirmation

To quantify the transition energy:

  • Load 3-5 mg into an aluminum pan.

  • Heat: 25°C

    
     80°C @ 10°C/min. (Expect a large endothermic peak at ~63°C for melting).
    
  • Cool: 80°C

    
     25°C @ 5°C/min.
    
  • Analysis: Look for a small exothermic peak before the large crystallization peak. This small peak corresponds to the Isotropic

    
     Nematic transition (
    
    
    
    ).

Data Interpretation & Troubleshooting

ObservationDiagnosisAction
Field remains dark upon cooling, then sudden solid. Crystallization occurred too fast.Increase cooling rate to 10°C/min to suppress crystallization and reveal the monotropic LC phase.
Field is bright but static (no movement). Sample is crystalline, not LC.Press the coverslip gently with tweezers. Liquid crystals will flow; crystals will not.
Four-brush defects observed. Nematic Phase confirmed.The 4-brush singularity (

) is unique to the Nematic phase.
Two-brush defects observed. Nematic Phase confirmed.The 2-brush singularity (

) is the hallmark of the Nematic phase.
Visualizing the Setup

SetupDiagram cluster_microscope Polarized Optical Microscope (POM) Light Light Source Polarizer Polarizer (0°) Light->Polarizer Sample Sample on Hot Stage (Linkam LTS420) Polarizer->Sample Analyzer Analyzer (90°) Sample->Analyzer Computer Data Acquisition (Temp & Image) Sample->Computer Temp Log Camera CCD Camera Analyzer->Camera Camera->Computer Image Stream

Figure 2: Schematic of the POM setup. The crossed polarizers (Analyzer/Polarizer) are essential for contrast.

References

  • NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Castellano, J. A., et al. (1971).[1] Liquid Crystal Materials for Display Applications. Molecular Crystals and Liquid Crystals.[2] (Contextual citation for phenyl benzoate mesomorphism).

  • Kelly, S. M. (1998). Handbook of Liquid Crystals, Vol 2A: Low Molecular Weight Liquid Crystals. Wiley-VCH.[1] (Reference for general synthesis and properties of phenyl benzoates).

Sources

using 4-Ethoxyphenyl 4-butylbenzoate in liquid crystal display (LCD) mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 4-Ethoxyphenyl 4-butylbenzoate in LCD Mixtures

Introduction: The Role of Phenyl Benzoates in Display Technology

This compound (CAS: 62716-65-8) belongs to the phenyl benzoate class of liquid crystals (LCs). While cyanobiphenyls (like 5CB) historically dominated the field due to their chemical stability, phenyl benzoates remain critical as mixture additives in modern Liquid Crystal Displays (LCDs), particularly for Twisted Nematic (TN) and Super Twisted Nematic (STN) modes.

Their primary utility lies in tailoring the physical properties of a host mixture. Unlike primary mesogens that drive the nematic phase, this ester is often employed to:

  • Adjust Viscosity: Lower rotational viscosity (

    
    ) to improve response times.
    
  • Tune Optical Anisotropy (

    
    ):  Modulate birefringence without significantly altering dielectric anisotropy (
    
    
    
    ).
  • Depress Melting Points: Act as a component in eutectic mixtures to lower the crystalline-to-nematic transition temperature (

    
    ), extending the operating range of the display to sub-zero temperatures.
    

This guide provides a rigorous framework for the purification, formulation, and characterization of this mesogen for high-reliability display applications.

Material Specifications & Physical Constants

Before formulation, the raw material must be characterized to ensure it meets "Display Grade" standards (typically >99.5% purity with <50 ppm ionic impurities).

PropertyValue / DescriptionNotes
Chemical Name This compoundSynonyms: 4-Butylbenzoic acid 4-ethoxyphenyl ester
CAS Number 62716-65-8
Molecular Formula

MW: 298.38 g/mol
Appearance White crystalline powder
Melting Point (

)
59.0 – 63.0 °CTransition from Crystal

Isotropic/Nematic
Dielectric Anisotropy Weakly Positive / Near ZeroIdeal for "diluting" high

mixtures
Purity Requirement

99.5% (GC)
High resistivity required for TFT applications

Application Note: Eutectic Formulation Strategy

The Challenge: Pure this compound has a melting point (~60°C) too high for room-temperature operation. The Solution: Eutectic Mixtures.

By mixing this ester with structurally distinct mesogens (e.g., other phenyl benzoates or cyclohexyl phenyls), the melting point of the mixture is depressed below that of the individual components, governed by the Schröder-Van Laar equation :



Where


 is the mole fraction, 

is the enthalpy of fusion, and

is the melting point.

Formulation Logic:

  • Host Selection: Choose a stable nematic host (e.g., a eutectic binary mixture of phenyl benzoates).

  • Doping: Add this compound at 10-20 wt%.

  • Target: The goal is to minimize

    
     while maintaining a Clearing Point (
    
    
    
    ) > 80°C for commercial viability.

Protocol 1: Purification for High-Resistivity Applications

Objective: Remove ionic impurities and organic precursors (phenol, benzoyl chloride) that cause "image sticking" and flickering in LCDs.

Reagents:

  • Crude this compound

  • Ethanol (Electronic Grade)

  • Hexane / Ethyl Acetate (HPLC Grade)

  • Silica Gel (60 Å)

Workflow Diagram:

Purification_Workflow Raw Crude Material (CAS 62716-65-8) Dissolve Dissolution (Hexane/EtOAc) Raw->Dissolve Column Silica Gel Chromatography Dissolve->Column Remove polar impurities Recryst Recrystallization (Ethanol x3) Column->Recryst Isolate Main Fraction Recryst->Recryst Repeat 3x VacDry Vacuum Drying (40°C, 24h) Recryst->VacDry QC QC: GC-MS & Resistivity Test VacDry->QC

Caption: Purification workflow ensuring removal of ionic and organic contaminants for display-grade performance.

Step-by-Step Procedure:

  • Column Chromatography: Dissolve crude ester in minimal Hexane:Ethyl Acetate (9:1). Pass through a silica gel column to remove unreacted phenols (polar impurities). Collect the main fraction.

  • Recrystallization:

    • Dissolve the fraction in hot Ethanol (~60°C).

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C.

    • Filter crystals.[1][2][3] Repeat this step 3 times. This repetition is crucial to achieve the high resistivity (

      
      ) required for active matrix driving.
      
  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 24 hours to remove solvent traces which can destabilize the LC phase.

Protocol 2: Preparation of Eutectic Mixtures

Objective: Create a stable nematic mixture suitable for electro-optical testing.

Equipment:

  • Analytical Microbalance (0.01 mg precision)

  • Vial with PTFE-lined cap

  • Magnetic stirrer / Hot plate

  • Centrifuge

Procedure:

  • Calculation: Determine the required mass for a binary mixture (e.g., 50:50 mol% with a homologue like 4-ethoxyphenyl 4-pentylbenzoate) to target the eutectic point.

  • Weighing: Weigh components into a clean glass vial. Precision is vital; a 1% error can shift transition temperatures by degrees.

  • Isotropic Mixing:

    • Heat the vial to 10°C above the highest clearing point of any component (approx. 80-90°C).

    • Stir magnetically for 1 hour. Note: Mixing in the isotropic phase ensures complete molecular homogeneity.

  • Degassing: While in the isotropic phase, apply a light vacuum or sonicate to remove trapped air bubbles, which act as nucleation sites for defects.

  • Cooling: Allow the mixture to cool to RT. Observe for any immediate crystallization (sign of non-eutectic behavior).

Protocol 3: Electro-Optical Characterization

Objective: Validate the mixture's performance in a TN cell.

Diagram: Characterization Logic

Characterization_Logic Mix Formulated Mixture DSC DSC Analysis (Phase Transitions) Mix->DSC Determine Tm, TNI Cell Test Cell Filling (Capillary Action) Mix->Cell T > TNI VT V-T Curve (Threshold Voltage) DSC->VT Define Operating Temp POM Polarized Microscopy (Texture ID) Cell->POM Check Alignment Cell->VT Apply 1kHz Square Wave

Caption: Workflow for validating physical and electro-optical properties of the LC mixture.

Procedure:

  • DSC Analysis:

    • Load 5-10 mg of mixture into an aluminum pan.

    • Cycle: Heat to 100°C, Cool to -20°C, Heat to 100°C at 5°C/min.

    • Data: Record Onset Melting (

      
      ) and Peak Clearing (
      
      
      
      ) temperatures.
  • Test Cell Assembly:

    • Use commercial ITO glass cells with polyimide alignment layers (rubbed for 90° twist).

    • Filling: Heat the mixture to the isotropic phase. Dip the cell opening into the drop. Capillary action fills the cell.

  • V-T Measurement:

    • Place cell between crossed polarizers.[1][4]

    • Apply a 1 kHz square wave AC voltage (0V to 10V).

    • Measure transmission.[1]

    • Result: Plot Transmission vs. Voltage. Determine

      
       (Threshold) and 
      
      
      
      (Saturation).

Self-Validation Check:

  • If

    
     is lower than expected: Purity issue or solvent residue.
    
  • If V-T curve shows hysteresis: Ionic impurities present; re-purify.

References

  • TCI Chemicals. Product Specification: this compound (B0375).[5][6] Retrieved from .

  • NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from .

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships.[7] In Photonic Materials.[1][2][5][8]

  • Merck KGaA.Liquid Crystal Mixtures for Active Matrix Displays. (General reference for purity standards in LCDs).
  • Goodby, J. W., et al.Molecular Design of Liquid Crystals.

Sources

characterization of 4-Ethoxyphenyl 4-butylbenzoate using DSC and POM

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LC-2026 Title: Comprehensive Characterization of the Calamitic Mesogen 4-Ethoxyphenyl 4-butylbenzoate via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

Abstract

This application note details the structural and thermal characterization of This compound , a representative calamitic (rod-like) liquid crystal (LC) belonging to the phenyl benzoate family. While many organic compounds exhibit simple melting profiles, this mesogen is expected to display complex mesomorphism—intermediate states of matter between the crystalline solid and isotropic liquid. We present a validated protocol combining Differential Scanning Calorimetry (DSC) for thermodynamic quantification and Polarized Optical Microscopy (POM) for textural phase identification. This guide is designed for researchers in materials science and drug delivery systems where liquid crystalline order dictates bioavailability and stability.

Material Overview & Scientific Rationale

The Molecule: this compound consists of a rigid phenyl benzoate core flanked by flexible ethoxy and butyl tails. This structural anisotropy is the prerequisite for liquid crystallinity.

  • Core: Rigid lath-like shape (phenyl rings + ester linkage).

  • Tails: Flexible alkyl/alkoxy chains that promote fluidity and stabilize smectic/nematic arrangements.

The Challenge: Standard melting point apparatuses cannot distinguish between a "melting" event (Crystal


 Liquid Crystal) and a "clearing" event (Liquid Crystal 

Isotropic Liquid).[1] Furthermore, monotropic phases (stable only upon cooling) are frequently missed without controlled thermal cycling.

The Solution:

  • DSC measures the energy (

    
    ) associated with transitions, distinguishing first-order transitions (melting) from second-order or weak first-order transitions (mesophase changes).
    
  • POM visualizes the birefringence and defect textures (Schlieren, Focal Conic) that act as the "fingerprint" for specific LC phases (Nematic, Smectic A/C).[1]

Experimental Protocols

Methodology A: Differential Scanning Calorimetry (DSC)

Goal: To determine transition temperatures (


, 

,

) and Enthalpies (

).[2]

Equipment: TA Instruments DSC2500, PerkinElmer DSC 8000, or equivalent. Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent oxidation/hydrolysis of the ester linkage at high temperatures.

Step-by-Step Protocol:

StepActionScientific Rationale
1. Massing Weigh 2–5 mg of sample into an Aluminum pan. Crimp with a pinhole lid.Small mass reduces thermal gradients. Pinhole prevents pressure buildup from volatiles while maintaining equilibrium.
2. T-Zero Perform T-zero calibration with empty pans before loading sample.Eliminates baseline curvature caused by asymmetry in the sensor.
3. Cycle 1 Heat: 25°C to 120°C at 10°C/min."Erasure": The first heat removes thermal history, solvent traces, and crystalline polymorphism from synthesis. Data is usually discarded.
4. Isotherm Hold at 120°C for 2 minutes.Ensures complete isotropization (erasing "memory" of LC order).
5. Cool Cool: 120°C to 0°C at 5°C/min.Critical Step: Slower cooling allows LC domains to organize. Reveals monotropic phases and supercooling effects.
6. Cycle 2 Heat: 0°C to 120°C at 5°C/min.Measurement: This run provides the thermodynamic data (

,

,

).

Data Interpretation Guide:

  • Sharp, High Enthalpy Peak: Crystal

    
     Smectic/Nematic (Melting). 
    
    
    
    .
  • Small, Broad Peak: Smectic

    
     Nematic or Nematic 
    
    
    
    Isotropic.
    
    
    .
  • Step Change: Glass Transition (

    
    ), if the sample is quenched.
    
Methodology B: Polarized Optical Microscopy (POM)

Goal: To identify the phase symmetry based on optical textures.[2]

Equipment: Leica DM2700P or Olympus BX53 with crossed polarizers. Accessory: Linkam Hot Stage (LTS420) for precise temperature control.

Step-by-Step Protocol:

StepActionScientific Rationale
1. Slide Prep Clean glass slide. Optional: Rub surface with velvet in one direction.Rubbing induces planar alignment (homogeneous), making defect textures (Schlieren) easier to identify.
2. Loading Place a few crystals on the slide; cover with a cover slip.Thin films (<10

m) prevent texture overlap, ensuring clear birefringence.
3. Heating Heat rapidly to Isotropic phase (dark field), then cool at 2°C/min.Identifying phases is easier on cooling as domains grow from the dark isotropic melt (Batonnets/Droplets).
4. Observation Observe under Crossed Polarizers (90° angle).Isotropic liquid appears black (non-birefringent).[3] LC phases appear bright/colored due to anisotropy.
5. Conoscopy Advanced: Insert Bertrand lens if homeotropic alignment occurs.Distinguishes Uniaxial (Nematic/SmA) from Biaxial (SmC) phases via the interference cross (Maltese cross).

Integrated Workflow & Logic

The following diagram illustrates the iterative "handshake" between DSC and POM required for accurate characterization.

LC_Characterization_Workflow Start Start: Crude this compound DSC_Run DSC Cycle 2 (Heating & Cooling) Start->DSC_Run Analyze_Peaks Identify Transition Temps (Tx) & Enthalpies (dH) DSC_Run->Analyze_Peaks Extract T values POM_Setup POM Hot Stage Setup (Crossed Polarizers) Analyze_Peaks->POM_Setup Input T parameters Isotropic_Hold Heat to T > Highest DSC Peak (Isotropic Phase) POM_Setup->Isotropic_Hold Cooling_Ramp Cool at 2°C/min Isotropic_Hold->Cooling_Ramp Decision_Point At Tx (from DSC), what is the Texture? Cooling_Ramp->Decision_Point Texture_N Schlieren / Thread-like (Flash upon tapping) Decision_Point->Texture_N High fluidity Texture_SmA Focal Conic Fan (Homeotropic regions black) Decision_Point->Texture_SmA Viscous, Batonnets Texture_SmC Broken Fan / Schlieren (Tilt domains) Decision_Point->Texture_SmC Striations Texture_K Rigid Mosaic / Crystalline Decision_Point->Texture_K Solidification Final_Report Final Phase Diagram (Correlated T & Texture) Texture_N->Final_Report Nematic Phase Texture_SmA->Final_Report Smectic A Phase Texture_SmC->Final_Report Smectic C Phase Texture_K->Final_Report Crystalline

Figure 1: Iterative workflow correlating thermodynamic events (DSC) with optical texture identification (POM).

Expected Results & Data Analysis

For phenyl benzoate derivatives, the following textures and thermodynamic profiles are characteristic. Use this table to validate your experimental data.

Phase TransitionDSC Signal CharacteristicsPOM Texture CharacteristicsMechanistic Insight
Isotropic (I) Baseline (No heat flow)Black (Extinction). No birefringence.Molecules are randomly oriented; light polarization is not rotated.
Nematic (N) Small Exotherm on cooling (

).
Schlieren Texture: Dark brushes (2 or 4 arms) meeting at point defects. Marbled Texture. Orientational order only. High fluidity. "Brushes" correspond to disclination lines.
Smectic A (SmA) Sharp Exotherm (often close to N phase).Focal Conic Fan: Batonnets coalesce into fans. Homeotropic: Black regions (looking down the optic axis).[3]Layered structure (1D positional order). Molecules orthogonal to layer planes.
Smectic C (SmC) Very weak transition (often 2nd order).[3]Broken Fan / Schlieren: Similar to SmA but fans appear "sanded" or striated.Layered structure with molecules tilted relative to layer normal.[3]
Crystalline (K) Large Exotherm (Freezing).Mosaic / Spherulitic: Rigid, sharp edges, high birefringence colors.3D positional order. Lattice formation.[3]

Troubleshooting Note (Monotropic Behavior): If you see a melting peak at 60°C on heating, but no LC peaks, and then upon cooling you see LC textures at 40°C, the material is Monotropic . The LC phase is metastable and exists only below the melting point of the solid. Always report heating AND cooling temperatures.

References

  • NIST Standard Reference Data.Critical Evaluation of Liquid Crystal Transition Temperatures I: 4,4'-Alkyl/alkoxyphenylbenzoates.

  • Dierking, I.Liquid Crystal Textures: An Overview.

  • BenchChem.An In-Depth Technical Guide to Calamitic Liquid Crystals. (Protocols for 5CB and similar esters).

  • University of Colorado Boulder.Soft Materials Research Center: Liquid Crystal Physics.

Sources

Application Note: Electro-Optical Response Measurement of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the electro-optical (EO) characterization of 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8).

While this specific compound is a classic phenyl benzoate ester known to exhibit nematic mesophases, precise EO data is often setup-dependent. This guide establishes a self-validating workflow to measure Threshold Voltage (


) , Switching Times (

)
, and Birefringence (

)
.

Introduction & Material Context

This compound belongs to the phenyl benzoate class of liquid crystals (LCs). Structurally, it consists of a rigid ester core flanked by a butyl alkyl tail and an ethoxy tail. This asymmetry typically induces a nematic mesophase upon melting, characterized by long-range orientational order but no positional order.

Why Characterize This Molecule?

Phenyl benzoates are often used as low-birefringence components in LC mixtures for display applications or as reference standards for studying structure-property relationships (e.g., odd-even effects in alkyl chains). Accurate EO measurement is critical to determine:

  • Dielectric Anisotropy (

    
    ):  Inferred from threshold voltage.
    
  • Visco-Elastic Properties (

    
    ):  Inferred from switching speeds.
    

Pre-Measurement Validation (Phase Identification)

CRITICAL STEP: Before attempting EO measurements, you must define the Nematic Operating Window . Phenyl benzoates can exhibit monotropic phases or narrow nematic ranges.

Protocol: Phase Mapping
  • Technique: Differential Scanning Calorimetry (DSC) & Polarized Optical Microscopy (POM).

  • Procedure:

    • Heat sample to isotropic phase (clear liquid).

    • Cool at 1°C/min while observing under Crossed Polarizers.

    • Target Observation: Look for the "Schlieren texture" (characteristic of Nematic) or "Focal Conic" (Smectic). 4EP4BB is expected to show a Nematic phase below

      
      C (Melting Point hysteresis may allow supercooling).
      
  • Outcome: Define

    
     (Nematic-Isotropic transition) and 
    
    
    
    (Melting point).
    • Set your EO measurement temperature (

      
      ) to 
      
      
      
      to ensure stable order parameter (
      
      
      ).

Sample Preparation: LC Cell Assembly

EO response is governed by the Fréedericksz Transition , which requires precise boundary conditions.

Cell Specifications
ParameterRecommendationReason
Substrate ITO-coated Glass (

)
Uniform field application.
Alignment Planar (Homogeneous) Required to measure Splay elastic constant (

).
Alignment Agent Polyimide (PI) rubbed anti-parallelEnsures uniform pre-tilt angle (

).
Cell Gap (

)
5.0

m

0.1

m
Thicker cells slow response (

); thinner cells risk shorting.
Filling Mode Capillary action at

(Isotropic)
Prevents flow-induced alignment defects.

Experimental Configuration

We utilize a Crossed-Polarizer Transmittance Setup . The LC cell acts as a voltage-dependent waveplate.

Optical Bench Diagram

OpticalSetup cluster_sample Sample Environment Laser HeNe Laser (632.8 nm) Attenuator ND Filter Laser->Attenuator Pol1 Polarizer (0° Axis) Attenuator->Pol1 LCCell LC Cell (4EP4BB) (45° Axis) Pol1->LCCell Pol2 Analyzer (90° Axis) LCCell->Pol2 HotStage Hot Stage (Temp Control) HotStage->LCCell Heat Detector Photodetector Pol2->Detector DAQ Oscilloscope / DAQ Detector->DAQ FuncGen Function Generator (1 kHz Square Wave) FuncGen->LCCell V_app

Caption: Schematic of the electro-optical bench. The LC cell is placed between crossed polarizers at 45° to the polarization axis to maximize phase retardation effects.

Measurement Protocols

Experiment A: Voltage-Transmittance (V-T) Curve

Objective: Determine the Threshold Voltage (


).
  • Setup: Set Function Generator to 1 kHz Square Wave (prevents ionic migration).

  • Zero-Field Check: Under crossed polarizers, the sample should appear Bright (maximum transmission) if

    
     or similar retardation.
    
    • Correction: If the cell appears dark, rotate it 45°. If it remains dark, the alignment is homeotropic (vertical), which is incorrect for this protocol.

  • Ramp:

    • Start Voltage: 0 V.

    • End Voltage: 10 V (or until transmission saturates to dark).

    • Step Size: 0.1 V (critical near

      
      ).
      
  • Data Capture: Record Transmittance (

    
    ) vs. Voltage (
    
    
    
    ).
  • Analysis:

    • The transmission follows:

      
      , where 
      
      
      
      is the phase retardation.
    • As Voltage increases, molecules align with the field (assuming positive

      
      ), 
      
      
      
      , and
      
      
      (Dark State).
    • 
       Definition:  The voltage at which Transmittance drops by 10% from the maximum plateau (or the inflection point of the curve).
      
    • Physics:

      
      .
      
Experiment B: Switching Time ( )

Objective: Measure dynamic response speed.

  • Drive Signal:

    • Carrier: 1 kHz Square wave.

    • Modulation: Burst mode (Low freq square pulse, e.g., 1 Hz).

    • 
      : Set to saturation voltage (e.g., 5-10 V).
      
    • 
      : 0 V.
      
  • Capture: Trigger Oscilloscope on the modulation edge.

  • Definitions:

    • Rise Time (

      
      ):  Time to change from 90% to 10% transmittance (driven).
      
    • Fall Time (

      
      ):  Time to relax from 10% to 90% transmittance (elastic relaxation).
      
  • Physics:

    • Note:

      
       is voltage independent and purely a material/cell parameter.
      

Data Analysis & Troubleshooting

Workflow Logic

AnalysisFlow Start Raw Data: T vs V, T vs Time Check1 Is V_th distinct? Start->Check1 Calc1 Calculate K11 (Elastic Constant) (Requires known Dielectric Anisotropy) Check1->Calc1 Yes Error Check Alignment Quality (Rubbing issues?) Check1->Error No (Gradual change) Calc2 Calculate Rotational Viscosity (γ1) Using τ_off and K11 Calc1->Calc2 Final Final Report: V_th, τ_on, τ_off, γ1 Calc2->Final Error->Start Re-assemble

Caption: Logical workflow for converting raw optical data into intrinsic material constants.

Expert Tips for Trustworthiness
  • Temperature Stability: Ensure the hot stage is stable to

    
    C. Near 
    
    
    
    , properties change drastically.
  • Hysteresis Check: Ramp voltage UP and DOWN. If curves do not overlap, you have ionic contamination in the 4EP4BB sample. Solution: Use higher frequency (e.g., 2 kHz) or purify the sample.

  • Monodomain Verification: Before measuring, inspect the cell under the microscope. If you see "disclination lines" (thread-like defects), the data will be invalid. Anneal the cell (heat to isotropic, cool slowly) to remove defects.

References

  • TCI Chemicals. this compound Product Specification (CAS 62716-65-8).[1][2] Retrieved from

  • Castellano, J. A., et al. (1971).[3][4] Liquid Crystalline Properties of Some Phenyl Benzoates.[3][5] (Foundational text on the synthesis and mesophases of 4-alkoxyphenyl 4-alkylbenzoates).

  • NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from

  • ResearchGate. Electro-optic Behaviour of a Nematic Liquid Crystal Mixture. (General protocol validation for nematic V-T curves). Retrieved from

Sources

Application Note: 4-Ethoxyphenyl 4-butylbenzoate in PDLC Smart Window Technology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) as a critical mesogenic component in Polymer Dispersed Liquid Crystal (PDLC) smart window formulations. While this phenyl benzoate ester exhibits a melting point of ~60°C in its pure form, its primary utility lies in its role as a viscosity modifier and birefringence tuner within eutectic liquid crystal (LC) host mixtures.

By incorporating this compound into multi-component LC systems, researchers can engineer PDLC films with optimized switching voltages (


), faster response times, and enhanced optical contrast. This guide provides a validated protocol for formulating, fabricating, and characterizing PDLC devices utilizing this specific mesogen.

Material Characterization & Properties

This compound is a rod-like (calamitic) molecule containing a rigid phenyl benzoate core and flexible alkyl/alkoxy tails. These structural features are essential for maintaining nematic ordering while providing chemical stability.

Physicochemical Specifications[1]
PropertyValue / DescriptionRelevance to Smart Windows
Chemical Name This compoundActive Mesogen
CAS Number 62716-65-8Identity Verification
Molecular Formula

Stoichiometric Calculation
Molecular Weight 298.38 g/mol Formulation Molarity
Appearance White crystalline powderPre-formulation State
Melting Point (

)
59.0 – 63.0 °CCritical: Must be depressed via eutectic mixing
Dielectric Anisotropy (

)
Positive (Low)Aligns parallel to E-field (Vertical)
Optical Anisotropy (

)
Moderate (~0.12 - 0.15 est.)Determines scattering efficiency (Haze)
The Eutectic Necessity

Expert Insight: A common error in early-stage development is attempting to use this compound as a standalone LC. Since its melting point is >25°C, it is solid at room temperature.[1]

  • Strategy: It must be mixed with structural analogs (e.g., 4-ethoxyphenyl 4-pentylbenzoate) to form a Eutectic Mixture . This suppresses the crystallization temperature to well below -10°C, ensuring the smart window remains functional (liquid nematic) across operating temperatures.

Mechanism of Action: PDLC Switching

In a PDLC smart window, the LC mixture containing this compound is dispersed as micron-sized droplets within a solid polymer matrix.

  • OFF State (Scattering/Opaque): Without an electric field, the LC directors within droplets are randomly oriented. The refractive index mismatch between the LC (

    
    ) and the polymer (
    
    
    
    ) causes light scattering.
  • ON State (Transparent): Applying an AC voltage aligns the positive dielectric LC molecules parallel to the field. If the ordinary refractive index (

    
    ) of the LC matches the polymer index (
    
    
    
    ), light passes through without scattering.
Mechanistic Pathway Diagram

PDLC_Mechanism cluster_off OFF STATE (V = 0) cluster_on ON STATE (V > V_th) Random Random LC Orientation (Entropy Dominant) Mismatch Index Mismatch (n_eff ≠ n_p) Random->Mismatch Scatter Light Scattering (Opaque) Mismatch->Scatter Field Electric Field Applied (Dipole Alignment) Scatter->Field Switching Match Index Matching (n_o ≈ n_p) Field->Match Clear Light Transmission (Transparent) Match->Clear Clear->Random Relaxation

Figure 1: Switching mechanism of PDLC films containing phenyl benzoate mesogens. The transition relies on the dielectric torque exerted on the LC droplets.

Application Protocol: Smart Window Fabrication

This protocol describes the Polymerization-Induced Phase Separation (PIPS) method, the industry standard for scalable smart window manufacturing.

Reagents & Equipment[3]
  • LC Component A: this compound (Target Mesogen).

  • LC Component B/C: 4-Ethoxyphenyl 4-pentylbenzoate / 4-hexyloxyphenyl 4-butylbenzoate (Eutectic partners).

  • Pre-polymer: NOA65 (Norland Optical Adhesive) or custom acrylate blend.

  • Substrate: ITO-coated PET or Glass (

    
    ).
    
  • Spacer: 20

    
     glass microbeads.
    
  • UV Source: 365 nm LED flood lamp (Intensity: 10–50 mW/cm²).

Step-by-Step Methodology
Phase 1: Eutectic Host Preparation
  • Weighing: Combine this compound (30 wt%) with compatible phenyl benzoate analogs (70 wt%) in a glass vial.

  • Isotropization: Heat the mixture to 70°C (above the highest melting point of 63°C) on a hot plate.

  • Homogenization: Vortex for 2 minutes while hot to ensure molecular mixing.

  • Cooling: Allow to cool to room temperature. Verify the mixture remains a liquid nematic phase (turbid fluid) and does not recrystallize.

Phase 2: Pre-polymer Syrup Formulation
  • Ratio Selection: Prepare a 50:50 wt% ratio of Eutectic LC Mixture to NOA65 Pre-polymer .

    • Note: Increasing LC content increases haze but decreases mechanical stability. 50:50 is the optimal starting point.

  • Mixing: Stir the LC/Polymer blend at 40°C until optically clear (isotropic phase).

    • Critical Check: If the mixture is cloudy at 40°C, phase separation is happening too early. Adjust temperature or compatibility.

Phase 3: Device Assembly & Curing
  • Spacer Deposition: Disperse 20

    
     spacers into the syrup (0.1 wt%) or spray onto the ITO surface.
    
  • Lamination: Drop-cast the warm syrup onto the bottom ITO substrate. Carefully lower the top ITO substrate to create a sandwich structure.

  • Curing (PIPS): Expose the sample to UV light (365 nm, 30 mW/cm²) for 5 minutes at room temperature.

    • Mechanism: As the polymer cures, its solubility decreases, forcing the LC to phase-separate into droplets.

  • Post-Cure: Anneal the film at 60°C for 1 hour to maximize LC droplet coalescence and uniformity.

Fabrication Workflow Diagram

Fabrication_Workflow Step1 1. Eutectic Mixing (LC A + LC B @ 70°C) Step2 2. Syrup Formulation (LC Mix + Pre-polymer) Step1->Step2 Cool to RT Step3 3. Cell Assembly (ITO Sandwich + Spacers) Step2->Step3 Drop Casting Step4 4. UV Curing (PIPS) (365nm @ 30mW/cm²) Step3->Step4 Phase Separation Step5 5. Performance Testing (Transmittance vs. Voltage) Step4->Step5 Annealing

Figure 2: Fabrication workflow for PDLC smart windows using PIPS method.

Performance Evaluation & Troubleshooting

Key Metrics

To validate the efficacy of this compound in the device, measure the following:

MetricProtocolTarget Performance

(Switching Voltage)
Apply 0-100V AC (60Hz). Measure T% at 90% saturation.< 60V (for 20µm gap)
Contrast Ratio (CR)

> 10:1
Haze (Off-State) ASTM D1003 Haze meter measurement.> 85%
Response Time Oscilloscope trace of photodiode response (

).
< 50 ms
Troubleshooting Guide
  • Issue: Device is transparent in OFF state.

    • Cause: LC is soluble in the cured polymer (no phase separation).

    • Solution: Increase UV intensity to speed up curing (kinetic trapping) or increase LC concentration.

  • Issue: High Switching Voltage (>100V).

    • Cause: Droplets are too small (strong anchoring energy) or polymer resistivity is too low.

    • Solution: Decrease UV intensity (slower cure = larger droplets) or check ITO conductivity.

  • Issue: Crystallization over time.

    • Cause: Eutectic mixture is unstable; this compound is precipitating.

    • Solution: Add a third component (e.g., a cyanobiphenyl) to increase entropy of mixing.

References

  • National Institute of Standards and Technology (NIST). (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Yang, D. K., & Wu, S. T. (2006). Fundamentals of Liquid Crystal Devices. Wiley-SID Series in Display Technology. (Standard text for PDLC mechanisms).
  • RSC Publishing. (2010). Synthesis and mesomorphic properties of phenyl benzoate derivatives. Journal of Materials Chemistry. Retrieved from [Link]

Sources

Application Note: Alignment Protocols for 4-Ethoxyphenyl 4-butylbenzoate in Bio-Sensing and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Ethoxyphenyl 4-butylbenzoate belongs to the phenyl benzoate class of liquid crystals (LCs). While historically significant as components in eutectic mixtures (such as the renowned E7 mixture), these molecules have found renewed utility in drug development and biosensing .

Unlike cyanobiphenyls (e.g., 5CB), phenyl benzoates exhibit lower dielectric anisotropy and different surface wetting properties, making them excellent candidates for sensitive interfacial assays where "soft" anchoring is required to detect subtle biomolecular interactions (e.g., lipid-drug binding events).

This guide details the protocols to achieve Planar (Homogeneous) and Homeotropic (Vertical) alignment. These aligned states are the "blank canvas" upon which drug interactions are optically detected.

Chemical Profile[1][2][3][4]
  • Class: Alkoxy/Alkyl Phenyl Benzoate[1]

  • Phase Behavior: Enantiotropic Nematic (Typical for this series).

  • Key Characteristic: Low polarity ester linkage; sensitive to surface hydrolysis if not handled correctly.

Core Directive: The Physics of Alignment

Alignment is not merely "coating a slide."[2] It is the engineering of the Surface Anchoring Energy (


) .
  • Planar Alignment: The director

    
     lies parallel to the substrate.[3] Achieved by creating micro-grooves or anisotropic polymer chains (Rubbed Polyimide).[4]
    
  • Homeotropic Alignment: The director

    
     stands perpendicular to the substrate. Achieved by lowering surface energy using long-chain silanes (SAMs), creating a "forest" of vertical chains that force the LC molecules to stand up to maximize packing density.
    

Protocol A: Planar Alignment (Rubbed Polyimide)

Best for: Physical characterization (birefringence measurements) and microfluidic flow sensors.

Materials
  • Polyimide Precursor: SE-130 (Nissan Chemical) or PI-2555 (DuPont).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).[5]

  • Substrate: ITO-coated glass or standard float glass.

Step-by-Step Workflow
  • Substrate Cleaning (Critical):

    • Ultrasonic bath: Detergent (10 min)

      
       Deionized Water (10 min) 
      
      
      
      Acetone (10 min)
      
      
      Isopropanol (10 min).
    • Ozone/UV Treatment: 15 minutes. Reason: Removes organic contaminants that lower anchoring energy.

  • Spin Coating:

    • Dilute PI precursor 1:1 with NMP solvent.

    • Dispense 100

      
      L onto the center of the substrate.
      
    • Spin Cycle:

      • Step 1: 500 rpm for 10s (Spread).

      • Step 2: 3000 rpm for 40s (Flatten).

  • Soft Bake & Hard Bake:

    • Soft Bake: 80°C for 10 min (Evaporate solvent).

    • Hard Bake: 230°C for 1 hour (Imidization). Caution: Ensure the oven is vented; imidization releases water.

  • Uniaxial Rubbing:

    • Secure substrate to vacuum chuck.

    • Use a velvet-covered cylinder (pile length ~2mm).

    • Parameters:

      • Pile Impression Depth: 0.4 mm.

      • Rotation Speed: 500 rpm.

      • Translation Speed: 20 mm/s.

    • Mechanism:[5][2][3][4][6][7] This creates nanoscopic grooves and aligns surface polymer chains, inducing an "easy axis" for the phenyl benzoate molecules.

Protocol B: Homeotropic Alignment (Silanization)

Best for: LC Biosensors (Drug/Lipid detection).[2] This is the industry standard for "LC-at-interface" assays.

Materials
  • Reagent: DMOAP (Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride) or OTS (Octadecyltrichlorosilane).

  • Solvent: Aqueous solution (for DMOAP) or Toluene (anhydrous, for OTS).

Step-by-Step Workflow (DMOAP Method)
  • Activation:

    • Clean glass as per Protocol A.[2]

    • Immerse in 1M NaOH for 10 minutes. Reason: Generates surface hydroxyl (-OH) groups required for silane bonding.

  • Dip Coating:

    • Prepare 0.1% (v/v) DMOAP in deionized water.

    • Immerse substrates for 15 minutes under gentle agitation.

    • Note: Phenyl benzoates are sensitive to surface packing; ensure the DMOAP solution is fresh to prevent micelle formation which leads to patchy alignment.

  • Rinsing & Curing:

    • Rinse copiously with DI water to remove unbound silane.

    • Cure: Bake at 100°C for 1 hour. This promotes cross-linking (condensation) of the silane network.

Experimental Visualization & Logic

The following diagram illustrates the workflow and the decision logic for selecting an alignment mode based on the drug development application.

LC_Alignment_Workflow Start Substrate Preparation Clean UV/Ozone Cleaning Start->Clean Decision Select Application Clean->Decision Planar Physical Characterization (Refractive Index) Decision->Planar Planar Homeo Biosensing (Drug/Lipid Binding) Decision->Homeo Homeotropic Coat_PI Spin Coat Polyimide Planar->Coat_PI Rub Uniaxial Rubbing (Induces Anisotropy) Coat_PI->Rub Assembly Cell Assembly (Sandwich Structure) Rub->Assembly Coat_SAM Dip Coat DMOAP/Silane Homeo->Coat_SAM Bake Thermal Curing (Cross-linking) Coat_SAM->Bake Bake->Assembly Check POM Validation Assembly->Check

Caption: Workflow for aligning this compound. Red nodes indicate critical process steps defining the anchoring energy.

Validation & Troubleshooting

Data validation is performed using Polarized Optical Microscopy (POM).[5][8]

Expected Optical Textures (Crossed Polarizers)
Alignment ModeVisual AppearanceConoscopy (Bertrand Lens)Interpretation
Planar Bright/Dark flashes as stage rotates 45°.Hyperbolas (Isogyres) separate.Molecules are parallel to glass, aligned with rubbing direction.
Homeotropic Uniformly BLACK regardless of rotation.Dark cross (Maltese Cross).Molecules are standing up; light polarization is unaffected.
Schlieren Multi-colored brushes/defects.N/AFAILURE: Surface energy mismatch or contamination.
Troubleshooting Guide
  • Issue: Patchy Alignment (Homeotropic)

    • Cause: Incomplete silane coverage or "islanding."

    • Fix: Increase hydrolysis time (NaOH step) to increase -OH density on glass before silanization.

  • Issue: Scratch Marks (Planar)

    • Cause: Rubbing pressure too high or cloth is dirty.

    • Fix: Reduce pile impression depth to 0.3mm; use a fresh velvet cloth.

  • Issue: LC Degradation

    • Cause: Phenyl benzoates can hydrolyze in acidic/basic conditions over time.

    • Fix: Ensure the cell is sealed with UV glue immediately after filling; store in inert atmosphere if possible.

References

  • NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. Link

  • Abbott, N. L., et al. Optical reporting of specific binding events at the liquid crystal-aqueous interface.[2] Science/NIH. Link

  • Chigrinov, V. G., et al. Photoalignment of Liquid Crystalline Materials: Physics and Applications. Wiley SID Series. Link

  • Lowe, A. M., & Abbott, N. L. Liquid Crystal Biosensors: Principles, Structure and Applications. MDPI Sensors. Link

Sources

Application Note: Advanced Sample Preparation of 4-Ethoxyphenyl 4-butylbenzoate for Variable-Temperature X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for preparing 4-Ethoxyphenyl 4-butylbenzoate (


) for X-ray diffraction (XRD) analysis. As a prototypical calamitic (rod-like) liquid crystal, this material exhibits distinct mesophases (nematic/smectic) between its crystalline solid and isotropic liquid states.[1][2] Standard powder diffraction techniques are insufficient; successful characterization requires Variable-Temperature XRD (VT-XRD)  in transmission geometry to resolve the mesogenic ordering.

This protocol focuses on the Capillary Transmission Method , which minimizes preferred orientation effects and protects the sample from oxidation, while allowing for precise thermal control during phase transition studies.

Material Profile & Safety

Chemical Identity
  • Compound: this compound[1]

  • Class: Phenyl Benzoate Ester / Calamitic Liquid Crystal[1]

  • Molecular Structure: A rigid core (two benzene rings linked by an ester group) with flexible alkyl/alkoxy tails. This anisotropy drives the formation of liquid crystalline phases (mesophases).

Physicochemical Properties (Critical for XRD)
PropertyCharacteristicXRD Implication
Morphology Waxy solid or viscous fluidRequires melt-filling or solvent-assisted loading.
Phase Behavior ThermotropicStructure changes with temperature (

).
X-ray Absorption Low (

for Cu K

)
Requires 0.5 mm – 1.0 mm capillaries for adequate signal-to-noise.
Stability Hydrolysis-proneAvoid prolonged exposure to humid air; seal capillaries immediately.

Core Protocol: Capillary Preparation (Transmission Geometry)

This is the industry-standard method for identifying phase transitions (e.g., Smectic A vs. Nematic).

Equipment Required[3][4][5]
  • Borosilicate or Lindemann Glass Capillaries: 0.7 mm or 1.0 mm outer diameter (OD). Note: Borosilicate is preferred for higher temperatures, but Lindemann has lower background.

  • Heat Source: Hot plate or heat gun (set to

    
    , slightly above the melting point).
    
  • Centrifuge: Capable of holding capillary tubes.

  • Sealing Agent: Two-component epoxy or a micro-torch.

  • Goniometer Head: Brass or magnetic specimen holder.

Step-by-Step Workflow
Step 1: Sample Inspection & Pre-Treatment

Ensure the this compound is dry. If the sample appears sticky or opaque (indicating hydrolysis or impurities), recrystallize from ethanol/hexane before proceeding. Impurities drastically suppress liquid crystal phase transitions.

Step 2: Capillary Loading (The Melt Method)

Due to the waxy nature of phenyl benzoates, "funneling" powder is difficult.

  • Place a small amount (

    
     mg) of the sample on a clean glass slide.
    
  • Gently warm the slide on a hot plate until the sample melts into an isotropic liquid (clear fluid).

  • Touch the open end of the capillary to the droplet. Capillary action will draw the liquid up.

  • Target Height: Fill approximately 10–15 mm of the tube.

Step 3: Centrifugation
  • Place the capillary (open end up) into a centrifuge tube.

  • Spin at low speed (2000 RPM) for 30 seconds.

  • Validation: Check that the liquid has moved entirely to the bottom and no bubbles remain. Bubbles will cause scattering artifacts.

Step 4: Sealing
  • Preferred: Seal the tip using a fast-curing epoxy. This prevents thermal degradation that might occur with flame sealing.

  • Alternative: If using a flame, rotate the capillary rapidly and touch the tip to the flame for <1 second.

  • Verification: Invert the capillary. If the sample leaks, discard and restart.[3]

Step 5: Mounting
  • Insert the capillary into the goniometer head brass pin.

  • Secure with wax or clay.

  • Centering: Mount on the diffractometer and align the capillary optically. It must remain stationary in the crosshairs while the goniometer rotates (

    
    -scan) to ensure the X-ray beam hits the sample consistently.
    

Experimental Logic: Variable Temperature XRD (VT-XRD)

For this compound, a single room-temperature scan is insufficient. You must track the evolution of the Director (


)  and Layer Spacing (

)
.
The Thermal Protocol
  • Ramp Rate:

    
     for rough scans; 
    
    
    
    near transition zones.
  • Hold Time: Equilibrate for 5 minutes at each temperature step before collecting data.

  • Hysteresis Check: Collect data on both Heating (Crystal

    
     Isotropic) and Cooling  (Isotropic 
    
    
    
    Crystal). Liquid crystal phases often supercool, revealing phases on cooling that are missed on heating.
Data Interpretation Guide

The diffraction pattern tells you the phase.

PhaseSmall Angle (

)
Wide Angle (

)
Structural Meaning
Crystalline Sharp, multiple peaksSharp, distinct peaks3D long-range order.
Smectic (SmA/SmC) Sharp Bragg Peak (

)
Diffuse HaloLayers exist (Small Angle) + Liquid-like packing within layers (Wide Angle).
Nematic No peaks (or very weak diffuse)Diffuse HaloNo layers; only orientational order.
Isotropic No peaksBroad, weak HaloRandom orientation.

Visualization of Workflow

The following diagram illustrates the critical path for sample preparation and phase logic.

XRD_Preparation cluster_analysis Phase Identification Logic Sample Solid Sample (this compound) Melt Melt to Isotropic (> Clearing Point) Sample->Melt Heating Load Capillary Fill (Capillary Action) Melt->Load Seal Seal & Centrifuge (Remove Bubbles) Load->Seal Mount Mount & Center on Goniometer Seal->Mount XRD_Exp VT-XRD Experiment (Heating/Cooling) Mount->XRD_Exp Signal1 Sharp Low-Angle Peak + Diffuse Wide Halo XRD_Exp->Signal1 Signal2 No Low-Angle Peak + Diffuse Wide Halo XRD_Exp->Signal2 Result1 Smectic Phase (Layered) Signal1->Result1 Result2 Nematic Phase (Oriented) Signal2->Result2

Figure 1: Workflow for preparing liquid crystal samples and logic for distinguishing Smectic vs. Nematic phases based on diffraction signatures.

Advanced Technique: Magnetic Alignment

To determine the Order Parameter (


) , the mesogens must be aligned. Phenyl benzoates have a diamagnetic anisotropy (

), meaning they align parallel to a magnetic field.
  • Setup: Use a diffractometer equipped with a magnetic field (permanent magnets or solenoid).

  • Procedure: Heat the sample to the Isotropic phase.

  • Cooling: Cool slowly (

    
    ) into the liquid crystal phase while the magnetic field is active (
    
    
    
    Tesla).
  • Result: The "Diffuse Halo" at wide angles will concentrate into "Arcs." The intensity distribution of these arcs allows the calculation of the order parameter.

Troubleshooting & Quality Control

  • Issue: No Low-Angle Peaks.

    • Cause: Sample is in Nematic or Isotropic phase, or the beamstop is blocking the low-angle signal.

    • Fix: Check temperature; ensure you are below the Nematic-Smectic transition. Pull the beamstop back if possible.

  • Issue: "Spotty" Debye Rings.

    • Cause: Large crystallite size (graininess) in the solid phase.

    • Fix: Rotate the capillary (

      
      -spin) during collection to average the signal.
      
  • Issue: Sample turns yellow/brown.

    • Cause: Thermal degradation/oxidation.

    • Fix: Reduce exposure time at high temperatures. Ensure the capillary seal is airtight.

References

  • NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. [Link]

  • Srinivasa, H. T., et al. (2010).[4] 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E. [Link]

  • International Union of Crystallography (IUCr). (2024). How to grow crystals for X-ray crystallography. [Link]

  • Frinton Laboratories. (n.d.). Liquid Crystals: Classification and Phase Behavior. [Link]

Sources

incorporating nanoparticles into a 4-Ethoxyphenyl 4-butylbenzoate matrix

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nanocomposite Engineering of 4-Ethoxyphenyl 4-butylbenzoate

Part 1: Executive Summary & Strategic Context

Objective: This guide details the methodology for incorporating nanoparticles (NPs)—specifically metallic (Au) or ferroelectric (


)—into a This compound  host matrix.[1] This liquid crystal (LC) host, a member of the phenyl benzoate family, is frequently utilized for its stable nematic mesophase and chemical robustness.[1]

Scientific Rationale: The incorporation of nanoparticles into this compound is not merely a mixing process; it is a delicate balance of entropic and enthalpic forces.

  • The Challenge: Nanoparticles tend to aggregate due to strong van der Waals attraction, disrupting the LC director field (

    
    ) and creating topological defects that degrade optical performance.[1]
    
  • The Solution: We utilize a Solvent-Assisted Evaporation (SAE) protocol combined with surface functionalization.[1] This approach ensures that the NPs are sterically stabilized, allowing them to occupy the "paranematic" regions without inducing macroscopic phase separation.[1]

Target Applications:

  • Photonics: Tuning the dielectric anisotropy (

    
    ) and refractive index (
    
    
    
    ).
  • Drug Development: While this specific LC is a standard in photonics, the dispersion protocols described herein are directly transferable to lyotropic LC formulations used in lipid-based drug delivery systems.[1]

Part 2: Material Characterization & Pre-Processing

Before initiating the protocol, the host and guest materials must be characterized to establish a baseline.[1]

Host Matrix: this compound[2][3]
  • CAS Number: 62716-65-8[2][3][4]

  • Chemical Structure:

    
    
    
  • Role: Nematic Host. The ester linkage provides a rigid core, while the butyl and ethoxy tails provide the flexibility required for mesophase formation.[1]

PropertyValue / ObservationMethod of Verification
Physical State White Crystalline SolidVisual Inspection
Melting Point ~63°CDSC (Differential Scanning Calorimetry)
Clearing Point (

)
User to Determine (Typically > Melting Point)POM (Polarized Optical Microscopy)
Solubility Soluble in Toluene, Chloroform, DCMSolubility Test
Guest: Nanoparticles (Selection Criteria)

To prevent aggregation, NPs must be capped with ligands compatible with the phenyl benzoate core.[1]

  • Recommended Ligands: Alkyl thiols (for AuNPs) or Oleic acid (for oxides).[1] The alkyl chain length should match the LC solvent tail (butyl/ethoxy) to minimize free volume disruption.[1]

  • Size Constraint:

    
     nm. Particles larger than the LC correlation length (
    
    
    
    ) will distort the director field, causing light scattering.[1]

Part 3: Experimental Protocol (Solvent-Assisted Incorporation)

Safety Note: Perform all solvent handling in a fume hood. Wear nitrile gloves and safety goggles.

Phase A: Preparation of Stock Solutions
  • Host Solution (

    
    ): 
    
    • Weigh 100 mg of this compound.

    • Dissolve in 2.0 mL of anhydrous Toluene .

    • Why Toluene? Its aromatic nature interacts favorably with the phenyl rings of the benzoate, ensuring complete molecular dissolution.

    • Validation: Solution must be optically clear with no precipitates.

  • Guest Dispersion (

    
    ): 
    
    • Disperse functionalized NPs in Toluene to achieve a concentration of 1 mg/mL.[1]

    • Critical Step: Sonicate (Bath Sonicator, 40 kHz) for 30 minutes.

    • Validation: Use Dynamic Light Scattering (DLS) to confirm monodispersity (PDI < 0.2).[1]

Phase B: Mixing and Homogenization
  • Aliquot Mixing:

    • Calculate the required volume of

      
       for the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%).
      
    • Formula:

      
      [1]
      
    • Add

      
       dropwise to 
      
      
      
      under continuous magnetic stirring (500 RPM) at Room Temperature.
  • Ultrasonic Homogenization:

    • Place the mixture in an ultrasonic bath for 1 hour .

    • Temp Control: Maintain water bath temperature at 40°C (below the solvent boiling point but high enough to lower viscosity).[1]

Phase C: Solvent Removal & Annealing (The Critical Step)
  • Slow Evaporation:

    • Transfer the mixture to a clean glass vial.

    • Direct a gentle stream of Nitrogen (

      
      ) gas over the surface.
      
    • Rate: Evaporate slowly over 12–24 hours. Rapid evaporation causes "coffee-ring" aggregation of NPs.

  • Vacuum Drying:

    • Once the liquid appears dry, place the vial in a vacuum oven at 65°C (just above the melting point of the LC).

    • Apply vacuum (10 mbar) for 4 hours to remove trapped solvent molecules which act as impurities.

  • Isotropic Annealing:

    • Heat the sample to

      
       (Isotropic phase) for 10 minutes.[1]
      
    • Cool slowly (0.5°C/min) to the nematic phase.

    • Mechanism:[1] This thermal cycling allows the NPs to be pushed into the isotropic defects or grain boundaries if they are incompatible, or uniformly dispersed if compatible.[1]

Part 4: Visualization of Workflow

The following diagram illustrates the critical path for the Solvent-Assisted Evaporation (SAE) method.

SAE_Protocol Start Raw Materials Dissolve Solvent Dissolution (Toluene) Start->Dissolve Separate Vials Mix Dropwise Mixing (Stirring) Dissolve->Mix Combine Sonicate Ultrasonication (1 hr, 40°C) Mix->Sonicate Homogenize Evap N2 Evaporation (Slow Rate) Sonicate->Evap Remove Solvent Vacuum Vacuum Drying (65°C, 10 mbar) Evap->Vacuum Purify Anneal Isotropic Annealing (Thermal Cycling) Vacuum->Anneal Order Phase Final Nanocomposite Ready Anneal->Final

Figure 1: Workflow for the Solvent-Assisted Evaporation (SAE) incorporation of nanoparticles into the this compound matrix.

Part 5: Characterization & Validation

To ensure the protocol was successful, you must validate the composite using the following hierarchy.

Polarized Optical Microscopy (POM)
  • Procedure: Sandwich the composite between two ITO-coated glass slides treated with polyimide (planar alignment).[1][5]

  • Success Criteria: A uniform Schlieren texture or monodomain (if rubbed).

  • Failure Mode: Dark spots or "islands" indicate NP aggregates.[1] If observed, re-sonicate in the isotropic phase.

Differential Scanning Calorimetry (DSC)
  • Procedure: Run a heat-cool cycle (-20°C to 100°C) at 5°C/min.

  • Analysis:

    • 
      :  A shift in the Nematic-Isotropic transition temperature is expected.[1]
      
    • Decrease in

      
      : Indicates disruption of LC order (impurity effect). Acceptable if 
      
      
      
      .
    • Increase in

      
      : Indicates strong anchoring/coupling between NPs and LC host (Ideal).
      
Electro-Optical Response
  • Experiment: Measure the Fréedericksz Transition Threshold (

    
    ).
    
  • Mechanism:

    
    [1]
    
  • Outcome: Ferroelectric NPs typically lower

    
     by increasing the effective dielectric anisotropy (
    
    
    
    ).[1]

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Visible Precipitates Poor ligand coverage on NPsRe-functionalize NPs with longer alkyl chains (e.g., Octadecanethiol).[1]
Cloudy Texture (POM) Macroscopic phase separationReduce NP concentration; Ensure slow cooling rate (0.1°C/min).
Low Contrast Ratio Misalignment of LC directorCheck cell gap thickness and polyimide rubbing quality.
Drastic Drop in

Residual SolventIncrease Vacuum Drying time; Verify solvent purity.

References

  • TCI Chemicals. this compound Product Specification. (Accessed 2023).[6]

  • Biswas, T. K., et al. (2016).[1] Synthesis and Characterization of New Liquid Crystals Embedded Gold Nanoparticles for Photoswitching Properties. Nanoscience and Nanotechnology Letters.[1]

  • Kinkead, B., & Hegmann, T. (2010). Effects of Size and Surface Functionalization on the Phase Behavior of Gold Nanoparticle/Liquid Crystal Composites.[1] Journal of Materials Chemistry.

  • Liszewska, M., et al. (2022).[1] Nanoparticle-Induced Property Changes in Nematic Liquid Crystals.[1][7] Nanomaterials (MDPI).[1] [1][7]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: LC-SYN-04-EB Subject: Purity Optimization & Troubleshooting for Nematogenic Ester Synthesis Assigned Specialist: Senior Application Scientist, Liquid Crystal Division

Technical Overview & Critical Specifications

Compound: 4-Ethoxyphenyl 4-butylbenzoate CAS: 62716-65-8 Application: Nematic Liquid Crystal (mesogen) precursor; purity is critical for sharp phase transition temperatures.

Target Specifications (Quality Control)
ParameterSpecificationMethodCritical Note
Appearance White crystalline powderVisualYellow/Brown indicates phenol oxidation.
Purity > 99.5%GC / HPLC< 99.0% results in broad phase transitions.
Melting Point 59.0 – 63.0 °CDSC / CapillaryDepression < 59°C indicates eutectic impurities.
Solubility Clear in Methanol/DCMVisualTurbidity indicates inorganic salts or polymer.

Synthesis Workflow (The "Clean-Stream" Protocol)

To achieve >99% purity, we recommend the Acid Chloride Route over Steglich Esterification (DCC/DMAP). The Acid Chloride route avoids the formation of dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from liquid crystals without column chromatography.

Interactive Workflow Diagram

Caption: Optimized synthesis pathway minimizing side-product formation.

SynthesisWorkflow Reactants Reactants: 4-Butylbenzoyl chloride + 4-Ethoxyphenol Reaction Reaction (0°C to RT): Solvent: DCM or THF Base: Pyridine/TEA Reactants->Reaction Quench Quench: Add cold water Separate Organic Layer Reaction->Quench Wash The '3-Wash' System: 1. HCl (1M) -> Remove Base 2. NaOH (1M) -> Remove Phenol 3. Brine -> Dry Quench->Wash Cryst Recrystallization: Solvent: Ethanol (95%) Wash->Cryst Crude Solid Product Final Product: White Crystals (>99.5% Purity) Cryst->Product

[1]

Troubleshooting Guide (FAQ Format)

Category A: Appearance & Color Issues

Q: My product is beige or light brown instead of white. What happened?

  • Diagnosis: This is likely Oxidative Coupling . The starting material, 4-ethoxyphenol, is sensitive to air and can oxidize to form quinones, which are highly colored even at ppm levels.

  • The Fix:

    • Recrystallization: Dissolve the crude solid in hot Ethanol. Add Activated Charcoal (1-2% w/w) . Boil for 5 minutes, then filter hot through Celite.

    • Prevention: Perform the initial coupling reaction under an inert atmosphere (Nitrogen or Argon). Ensure your 4-ethoxyphenol starting material is white/clear before use; if it is brown, sublime it first.

Q: The solution is cloudy even after filtration.

  • Diagnosis: Suspended Ammonium Salts . The byproduct of the reaction (Pyridine-HCl or Triethylamine-HCl) is insoluble in non-polar solvents but can form fine suspensions.

  • The Fix:

    • Perform a rigorous aqueous wash sequence (Water

      
       1M HCl 
      
      
      
      Water).
    • Dry the organic layer over

      
       (Magnesium Sulfate) until the solution is perfectly clear, then filter.
      
Category B: Purity & Isolation Issues

Q: My melting point is 55-57°C (Depressed). How do I fix this?

  • Diagnosis: You likely have Unreacted Starting Materials trapped in the crystal lattice.

    • Lower MP usually indicates excess 4-butylbenzoic acid.

    • Broad MP usually indicates unreacted phenol.

  • The Fix (The "3-Wash" System): Before recrystallizing, redissolve your crude solid in Dichloromethane (DCM) and wash in this exact order:

    • Dilute HCl (1M): Removes unreacted amine base (Pyridine/TEA).

    • Dilute NaOH (1M) or

      
      :  This is critical. It converts unreacted 4-ethoxyphenol and 4-butylbenzoic acid into their water-soluble salts, pulling them out of the organic layer.
      
    • Brine: Removes trapped water.

Q: I used the DCC method and I see white needles that won't dissolve in Ethanol.

  • Diagnosis: This is DCU (Dicyclohexylurea) contamination. It is the primary drawback of using Steglich esterification. DCU is very insoluble in most solvents.

  • The Fix:

    • Cool the reaction mixture to 0°C before workup; most DCU will precipitate. Filter it off.

    • If DCU remains in the final product, switch to Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 9:1) as recrystallization often fails to separate DCU from the product.

Category C: Crystallization "Oiling Out"

Q: When I try to recrystallize from hot ethanol, the product turns into an oil droplet at the bottom instead of crystals.

  • Diagnosis: The "Oiling Out" phenomenon. This happens because the melting point of the product (63°C) is lower than the boiling point of the solvent (Ethanol, 78°C), or the solution is too concentrated.

  • The Fix:

    • Lower the Temperature: Do not heat the ethanol to boiling (78°C). Heat only to ~55-60°C to dissolve the solid.

    • Solvent Switch: Use Methanol (BP 65°C) which is closer to the melting point, reducing the risk of oiling out.

    • Two-Solvent Method: Dissolve in a minimum amount of DCM (room temp), then slowly add Hexane until the solution turns slightly turbid. Cool in the fridge.

Advanced Logic: The Troubleshooting Decision Tree

Caption: Logic flow for diagnosing purity failures based on physical observation.

TroubleshootingTree Start Problem Identified Color Issue: Product is Colored Start->Color MP Issue: Low Melting Point Start->MP Solubility Issue: Insoluble Residue Start->Solubility Oxidation Cause: Phenol Oxidation Color->Oxidation Impurities Cause: Unreacted Acid/Phenol MP->Impurities DCU Cause: Urea Byproduct (DCC Method) Solubility->DCU Charcoal Action: Charcoal Filtration Oxidation->Charcoal Wash Action: 1M NaOH Wash Impurities->Wash Filter Action: Cold Filtration / Chromatography DCU->Filter

References & Validation

  • TCI Chemicals. Product Specification: this compound (B0375). Retrieved from . (Validates Melting Point 59-63°C and physical appearance).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Authoritative source for Schotten-Baumann and Acid Chloride esterification protocols).

  • Imrie, C. et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, 1993. (Establishes purification standards for nematogenic esters).

  • PubChem. Ethyl 4-tert-butylbenzoate Compound Summary. (Used for comparative solubility and structural data of benzoate esters). Retrieved from .

troubleshooting low yield in 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LC-SYN-4BB-4EP Topic: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester (CAS: 62716-65-8) is a critical step in generating mesogenic cores for liquid crystal applications. While structurally simple, the esterification of a benzoic acid derivative with a phenol (4-ethoxyphenol) presents specific kinetic and thermodynamic challenges distinct from aliphatic esterifications.

Users reporting "low yield" (<50%) typically encounter one of three failure modes:

  • Competitive Rearrangement: Formation of stable

    
    -acylurea side products during Steglich esterification.
    
  • Nucleophilic Stagnation: Phenolic hydroxyls are significantly less nucleophilic than aliphatic alcohols, requiring stronger activation.

  • Hydrolytic Cleavage: Moisture sensitivity during the acid chloride intermediate stage.

This guide provides a self-validating troubleshooting protocol to restore yields to the >85% benchmark.

Module 1: Method Selection & Critical Parameters

Before troubleshooting, verify you are using the correct synthetic pathway for a phenolic ester.

ParameterMethod A: Steglich (DCC/DMAP) Method B: Acid Chloride (SOCl₂/Pyridine)
Mechanism Carbodiimide activationAcyl chloride nucleophilic substitution
Best For Mild conditions, acid-sensitive substratesRobust scale-up, low-nucleophilicity phenols
Primary Failure

-acylurea rearrangement (side product)
Hydrolysis of acid chloride
Yield Potential 60-75% (often requires optimization)85-95% (Recommended)
Purification Difficult (Urea removal)Easy (Recrystallization)

Scientist's Note: For 4-ethoxyphenol, Method B (Acid Chloride) is strongly recommended. Phenols are poor nucleophiles; the high reactivity of the acid chloride overcomes this kinetic barrier more effectively than the O-acylisourea intermediate in Steglich conditions.

Module 2: Troubleshooting The Steglich Protocol

If you are constrained to using DCC/DMAP (e.g., due to equipment limitations), the low yield is almost certainly due to the


 acyl migration .
The Mechanism of Failure

In the Steglich reaction, the carboxylic acid reacts with DCC to form an


-acylisourea intermediate. This intermediate has two fates:
  • Path A (Desired): Attack by 4-ethoxyphenol

    
     Ester + DCU.
    
  • Path B (Parasitic): Intramolecular rearrangement

    
    
    
    
    
    -acylurea (stable, non-reactive waste).

Because phenols are weak nucleophiles, Path B often outcompetes Path A .

Corrective Protocol
  • Step 1: Pre-mix Nucleophile. Do not add DCC to the acid alone. Dissolve 4-butylbenzoic acid (1.0 eq), 4-ethoxyphenol (1.1 eq), and DMAP (0.1-0.2 eq) in dry DCM first.

  • Step 2: Cold Addition. Cool the mixture to 0°C .

  • Step 3: Slow Activation. Add the DCC solution dropwise over 30 minutes. Low temperature suppresses the rearrangement (Path B) while allowing the catalytic cycle (Path A) to proceed.

  • Step 4: Solvent Switch. If DCM yields are low, switch to Toluene . The rearrangement is solvent-dependent; non-polar solvents often favor the intermolecular reaction.

Module 3: The Robust Protocol (Acid Chloride)

This is the industry-standard method for this specific mesogen.

Step-by-Step Workflow
  • Activation:

    • Reflux 4-butylbenzoic acid (1.0 eq) in neat Thionyl Chloride (

      
      ) (5.0 eq) with a catalytic drop of DMF for 2 hours.
      
    • Critical Check: Monitor gas evolution (

      
      ). Reaction is complete when evolution ceases.
      
    • Evaporation:[1] Remove excess

      
       under vacuum. Add dry toluene and evaporate again (azeotropic removal of traces).
      
  • Coupling:

    • Dissolve the resulting acid chloride in dry DCM or THF.

    • Add 4-ethoxyphenol (1.05 eq) and Pyridine (1.5 eq) or Triethylamine (2.0 eq).

    • Stir at 0°C to RT for 4-6 hours.

  • Work-up:

    • Wash with 1M HCl (removes pyridine), then sat.

      
       (removes unreacted acid), then Brine.
      
    • Dry over

      
      .[2]
      
Visual Troubleshooting Guide

TroubleshootingFlow Start Start: Low Yield Detected MethodCheck Which Method? Start->MethodCheck Steglich Steglich (DCC/DMAP) MethodCheck->Steglich AcidCl Acid Chloride (SOCl2) MethodCheck->AcidCl UreaCheck Is N-acylurea present? (Check NMR/TLC) Steglich->UreaCheck TempCheck Was DCC added at 0°C? UreaCheck->TempCheck Yes ActionSteglich Action: Switch to Acid Chloride or Add DCC at 0°C slowly TempCheck->ActionSteglich No DryCheck Was SOCl2 removed completely? AcidCl->DryCheck BaseCheck Was Pyridine/Et3N used? DryCheck->BaseCheck Yes Hydrolysis Issue: Hydrolysis of Acid Cl before coupling DryCheck->Hydrolysis No ActionAcid Action: Use Azeotropic drying Keep system under N2 Hydrolysis->ActionAcid

Figure 1: Decision tree for identifying the root cause of yield loss in esterification.

Module 4: Purification of Mesogens

Liquid crystal intermediates require high purity (>99.5%) as impurities drastically depress phase transition temperatures.

Issue: Product is an oil or sticky solid. Solution: The ester should be a crystalline solid (MP ~60-80°C depending on polymorph).

Recrystallization Protocol:

  • Dissolve crude solid in a minimum amount of hot Ethanol or Isopropanol .

  • If colored impurities persist, add activated carbon, boil for 5 mins, and filter hot.

  • Allow to cool slowly to RT, then to 4°C.

  • Anti-solvent method: If crystallization is slow, dissolve in DCM and layer Hexane on top.

Data Table: Impurity Profiles

ImpuritySourceRemoval Strategy
4-Butylbenzoic Acid Unreacted starting materialWash organic layer with 10%

or

.
4-Ethoxyphenol Unreacted starting materialWash with 1M HCl (protonates phenol? No, phenols are acidic). Correction: Wash with dilute NaOH (deprotonates phenol to water-soluble phenolate).
DCU (Dicyclohexylurea) Steglich ByproductFilter precipitate; wash filtrate with cold ether (DCU is insoluble).
N-Acylurea Steglich RearrangementVery difficult to separate. Requires Column Chromatography (Silica, Hexane/EtOAc 9:1).

FAQs

Q: Can I use EDC instead of DCC? A: Yes, and it is recommended. EDC urea byproducts are water-soluble and can be washed away during the aqueous work-up, eliminating the filtration step required for DCU. However, the yield issue related to phenol nucleophilicity remains.

Q: My acid chloride reaction turned black. Is it ruined? A: Darkening often indicates polymerization of impurities or degradation of the phenol if added too quickly to a hot mixture. Ensure the acid chloride formation is done first, excess


 removed, and then the coupling is done at low temperature (0°C) . Phenols are sensitive to oxidation; ensure an inert atmosphere (

or Ar).

Q: Why is my yield 40% even with the Acid Chloride method? A: Check your base stoichiometry. You need at least 1.0 eq of base to neutralize the HCl formed. If you use Pyridine as the solvent, this is covered. If using DCM, ensure you add >1.0 eq of Triethylamine. Also, ensure the 4-ethoxyphenol is dry; water will destroy the acid chloride immediately.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Parker, R. J., et al. (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. (Demonstrates acid activation protocols). Link

  • Kelly, S. M. (1998). Liquid Crystals: Chemistry, Physics, and Applications. (Context on mesogen synthesis and purity requirements).
  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic details on O-to-N acyl migration).

Sources

preventing crystallization in 4-Ethoxyphenyl 4-butylbenzoate liquid crystal cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Crystallization in 4-Ethoxyphenyl 4-butylbenzoate Cells

Executive Summary: The Thermodynamic Challenge

You are working with This compound , a classic mesogen from the phenyl benzoate family. While these materials offer excellent chemical stability and low viscosity, they possess a significant thermodynamic vulnerability: high crystallization kinetics .

Unlike cyanobiphenyls (e.g., 5CB), phenyl benzoates often have a melting point (


) above room temperature or a monotropic phase behavior where the nematic phase is metastable. If your cell is crystallizing, it is likely because the system is reverting to its thermodynamically preferred solid state, triggered by heterogeneous nucleation sites  (impurities, surface roughness, or air bubbles).

This guide provides a self-validating protocol to stabilize the nematic phase and recover crystallized cells.

Part 1: Diagnostic & Material Characterization

Before altering your cell assembly, confirm the phase behavior.

Is it Crystallization or Alignment Failure? Users often confuse crystallization with alignment breakdown. Use this comparative table to diagnose your cell under a Polarizing Optical Microscope (POM).

FeatureCrystallization (Solid State) Alignment Failure (Nematic Defect)
Texture Sharp, geometric shapes (needles, spherulites).Schlieren textures, threads, or oily streaks.
Mobility Static. Does not flow when pressed.Fluid. Flows/shifts when the cell is pressed.
Response None. No response to electric fields.Active. Flashes/switches with voltage.
Origin Starts at edges, fill ports, or dust particles.Randomly distributed or near spacers.
Part 2: Critical Prevention Protocols

The following workflows are designed to eliminate the three primary causes of crystallization: Nucleation Seeds, Thermal Shock, and Surface Energy Mismatch.

Protocol A: The Isotropic Vacuum Filling Method (Gold Standard)

Objective: Eliminate micro-bubbles which act as primary nucleation sites. Mechanism: Filling in the isotropic (liquid) phase ensures lower viscosity and better wetting of the polyimide layer, reducing the contact angle for nucleation.

  • Preparation:

    • Heat the empty LC cell and the this compound reservoir to

      
        (approx. 5-10 degrees above its clearing point).
      
    • Note: If

      
       is unknown, determine it via DSC or POM heating stage first.
      
  • Evacuation:

    • Place the empty cell in a vacuum chamber.

    • Pump down to

      
       mbar. Hold for 20 minutes to degas the polyimide alignment layer.
      
  • Filling:

    • Dip the cell opening into the LC droplet while still under vacuum.[1]

    • Slowly vent the chamber to atmospheric pressure. The pressure differential forces the isotropic fluid into the cell.

  • Controlled Cooling (Annealing):

    • DO NOT rapid cool.

    • Ramp temperature down at -0.5°C/min until the Nematic phase is fully established.

    • Why? Rapid cooling traps stress and creates grain boundaries, which become nucleation seeds.

Protocol B: Surface Energy Management

Objective: Reduce heterogeneous nucleation at the glass interface.

  • Alignment Layer: Ensure your Polyimide (PI) is fully cured. Uncured PI monomers can leach into the LC, lowering the purity and raising the crystallization temperature.

  • Spacers: Use silica spacers rather than polymer beads if possible, as silica has lower surface energy interaction with phenyl benzoates.

Part 3: Visualization of Failure & Recovery Logic

The following diagrams illustrate the mechanism of failure and the decision tree for recovery.

Diagram 1: The Nucleation Cascade (Why your cell failed)

NucleationPathway Start Stable Nematic Phase (Metastable) Trigger1 Trigger: Micro-Bubble (Laplace Pressure) Start->Trigger1 Trigger2 Trigger: Surface Roughness (ITO) Start->Trigger2 Trigger3 Trigger: Temp < Tm (Supercooling) Start->Trigger3 Nucleus Critical Nucleus Formation Trigger1->Nucleus Lowers Barrier Trigger2->Nucleus Heterogeneous Site Trigger3->Nucleus Thermodynamic Drive Growth Spherulite/Needle Growth Nucleus->Growth Auto-catalytic Failure Cell Crystallization (Device Failure) Growth->Failure

Caption: The pathway from a metastable nematic phase to crystallization. Note that bubbles and surface roughness lower the energy barrier for the solid state to form.

Diagram 2: Troubleshooting & Recovery Workflow

RecoveryFlow Observation Observation: Crystals Visible in Cell Step1 Step 1: Measure Temp vs Tm Is T_cell < T_melting? Observation->Step1 ActionHeat Action: Heat to Isotropic (T > T_NI + 10°C) Step1->ActionHeat Yes CheckSeal Check Edge Seal Are there bubbles? Step1->CheckSeal No (T is high) Cooling Controlled Cooling (-1°C/min) ActionHeat->Cooling CheckSeal->ActionHeat No Bubbles ReSeal Reseal Cell (UV Glue) CheckSeal->ReSeal Bubbles Found ReSeal->ActionHeat Result Stable Nematic Cell Cooling->Result

Caption: Step-by-step decision tree for recovering a crystallized liquid crystal cell without discarding the sample.

Part 4: Frequently Asked Questions (FAQ)

Q1: My cell crystallizes immediately after filling, even at room temperature. Why? A: Pure this compound likely has a melting point (


) above room temperature. If you are using the pure compound, you are operating in a supercooled state.
  • Solution: You must operate the cell in a heated stage above

    
    , or mix the compound with a homolog (e.g., a pentyl-benzoate variant) to create a eutectic mixture , which depresses the melting point while preserving the nematic range.
    

Q2: Can I re-melt the crystals without damaging the alignment layer? A: Yes, but caution is required. Polyimide alignment layers are stable up to ~250°C. However, the sealant (epoxy) is the weak link.

  • Protocol: Heat the cell to just into the isotropic phase (usually < 100°C for this class). Do not overheat. Hold for 10 minutes to ensure all micro-crystals melt. If you leave even one microscopic crystal, it will act as a seed for rapid re-crystallization upon cooling (Memory Effect).

Q3: Why do crystals always start at the filling port? A: The filling port is a "triple point" interface (Air-Glass-LC). It has the highest surface energy and often contains microscopic contaminants or uncured glue.

  • Fix: After filling, ensure the LC meniscus is clean before sealing. Use a high-quality UV-curable sealant that does not interact with the LC.

References
  • Instec, Inc.Liquid Crystal Cell Filling Protocols: Vacuum vs. Capillary.

  • National Institute of Standards and Technology (NIST).Phase Transition Temperatures for 4,4'-alkyl/alkoxyphenylbenzoates.

  • Liquid Crystal Group, HKUST.LC Vacuum Filling Procedure. (Detailed methodology for isotropic filling).

  • Hegde, G. et al.Synthesis and liquid crystalline behaviour of substituted phenyl benzoate derivatives.

  • MDPI.Heterogeneous Nucleation in Liquid Crystal Cells.

Sources

optimizing the nematic temperature range of liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocol for Tuning Liquid Crystal (LC) Phase Windows Case ID: LC-OPT-2026-X Assigned Specialist: Senior Application Scientist, Materials Division

Executive Summary

You are likely accessing this guide because your liquid crystal mixture is failing one of the three critical stability tests:

  • Crystallization at low storage temperatures (e.g., -20°C to -40°C).

  • Isotropic transition (clearing point,

    
    ) occurring below the operating ceiling (e.g., < 80°C).
    
  • Appearance of Smectic phases (SmA/SmC) interfering with nematic switching at room temperature.

This guide treats the LC mixture as a thermodynamic system that must be tuned to maximize the Nematic Range (


). We move beyond simple "trial and error" mixing to predictive formulation based on the Schröder-Van Laar equation  and molecular packing frustration .

Module 1: The Low-Temperature Floor (Melting Point Optimization)

Q: Why does my mixture crystallize despite using low-melting components?

A: Simply mixing low-melting components does not guarantee a low melting point for the mixture. You must target the Eutectic Point .

In an ideal binary or multicomponent system, the melting point (


) of the mixture is depressed below that of the individual components. This depression is governed by the Schröder-Van Laar equation , which relates the mole fraction (

) of a component to its melting temperature (

) and enthalpy of fusion (

):


The Causality:

  • High

    
     Components:  Molecules that pack very efficiently (high enthalpy of fusion) cause a steep drop in the liquidus line. They are excellent for depressing the melting point but have low solubility.
    
  • The Eutectic Minimum: The theoretical lowest

    
     occurs where the liquidus lines of all components intersect. Deviating from this specific molar ratio leads to the crystallization of the excess component upon cooling.
    
Troubleshooting Protocol: Calculating the Eutectic

Use this workflow to determine the optimal ratio for your specific components.

EutecticOptimization Data Input Data: Tm and ΔHfus (from DSC) Calc Schröder-Van Laar Calculation Data->Calc Parameters Pred Predicted Eutectic Ratio Calc->Pred Solves for T Mix Prepare Physical Mixture Pred->Mix Weighing Test DSC Verification (Cooling Scan) Mix->Test Thermal Cycle Adjust Adjust Ratio (Non-Ideality Correction) Test->Adjust Deviation? Adjust->Mix Refine

Figure 1: Iterative workflow for determining the eutectic composition to minimize melting temperature.

Module 2: The High-Temperature Ceiling (Clearing Point)

Q: How do I raise without increasing viscosity to unacceptable levels?

A: This is the classic "viscosity-clearing point trade-off." You need Rigid Core components, but you must select them based on their aspect ratio and polarizability.

Component Selection Logic:

  • Terphenyls / Biphenyls: These provide high

    
     due to rigid core packing.
    
    • Risk:[1][2] High viscosity and high

      
      .
      
  • Lateral Fluorination: Adding Fluorine substituents (lateral position) to the rigid core.

    • Benefit: Disrupts side-by-side packing (lowers

      
      ) while maintaining decent 
      
      
      
      .
    • Mechanism:[3][4] The C-F bond introduces a dipole and steric bulk that prevents crystallization but allows nematic alignment.

Component ClassEffect on

Effect on Viscosity (

)
Effect on

Recommendation
Cyanobiphenyls (e.g., 5CB) ModerateLowLowGood host, but limited

.
Terphenyls Very High HighHighUse as dopant (<15%) to boost

.
Lateral Fluoro-Terphenyls HighModerateModerateBest compromise for wide range.
Cyclohexyl-Phenyls (PCH) ModerateVery Low ModerateUse to dilute viscosity.

Module 3: Suppressing the Smectic Phase

Q: My mixture is Nematic at 60°C, but turns Smectic at 25°C. How do I stop this?

A: The Smectic phase (layered order) is the enemy of fast-switching Nematic devices. It occurs when molecules have similar lengths and strong lateral attraction, allowing them to organize into layers.

The Fix: Induced Packing Frustration To suppress the Smectic phase, you must make it energetically unfavorable for molecules to form layers.

  • Length Mismatch: Mix components with significantly different molecular lengths (e.g., propyl- vs. heptyl- tails).

    • Mechanism:[3][4] A length ratio

      
       creates "free volume" in the smectic layer, destabilizing it via out-of-layer fluctuations [1].
      
  • Lateral Substitution: Introduce components with lateral Fluorine or Methyl groups.

    • Mechanism:[3][4] The lateral bump acts as a steric spacer, widening the intermolecular distance and preventing the tight layering required for Smectic phases [2].

SmecticSuppression Problem Symptom: Smectic Phase Appearance Analysis Analyze Component Structure Problem->Analysis Strategy1 Strategy A: Length Mismatch Analysis->Strategy1 If cores similar Strategy2 Strategy B: Lateral Fluorination Analysis->Strategy2 If high dielectric needed Action1 Mix Homologues (e.g., C3 + C7 chains) Strategy1->Action1 Action2 Add 2,3-difluoro substituents Strategy2->Action2 Result Result: Nematic Phase Stabilized (Smectic Suppressed) Action1->Result Action2->Result

Figure 2: Decision tree for suppressing unwanted Smectic phases in Nematic mixtures.

Module 4: Formulation & Processing Protocol

Objective: Create a homogeneous, stable mixture with verified phase transitions.

Equipment Required:

  • Analytical Balance (0.1 mg precision).

  • Hotplate with magnetic stirrer.

  • Amber glass vials (to prevent UV degradation).

  • DSC (Differential Scanning Calorimetry) or Polarized Optical Microscope (POM) with hot stage.

Step-by-Step Procedure:

  • Weighing: Weigh individual components into the amber vial according to the calculated eutectic ratios.

    • Note: Always add the highest melting point component last to prevent it from fusing to the glass before mixing.

  • Isotropic Mixing:

    • Heat the mixture to

      
        (Isotropic phase).
      
    • Why: Mixing in the nematic or crystalline phase results in domains and inhomogeneity. The mixture must be a clear, isotropic liquid.

    • Stir magnetically for 1-2 hours.

  • Thermal Annealing (Critical Step):

    • Remove from heat and allow to cool slowly to room temperature.

    • Re-heat to isotropic and cool again. This "thermal cycling" removes thermal history and ensures thermodynamic equilibrium.

  • Filtration (Optional):

    • If used for electro-optics, filter through a 0.2 µm PTFE filter while in the isotropic state to remove dust/crystallites.

  • Validation:

    • Low Temp: Store a sample at -20°C (or target low temp) for 1 week. Check for crystallization.[1][5][6][7][8][9]

    • High Temp: Measure

      
       using DSC (Peak of endotherm) or POM (Transition from birefringent texture to black).
      

References

  • Formation of smectic phases in binary liquid crystal mixtures with a huge length ratio. Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem. URL:[Link] Relevance: Validates the "Length Mismatch" strategy for destabilizing smectic phases.

  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. Source: JACS Au (ACS Publications) URL:[Link] Relevance: details the impact of fluorination on clearing points and phase stability.

  • Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Source: Molecular Crystals and Liquid Crystals (Taylor & Francis) URL:[Link] Relevance: Establishes the protocol for using Schroder-Van Laar equations in LC mixtures.

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Source: MDPI (Materials) URL:[Link] Relevance: Provides data on how lateral fluorine lowers melting points while maintaining high birefringence.

Sources

Technical Support Center: Purification of Crude 4-Ethoxyphenyl 4-butylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Ethoxyphenyl 4-butylbenzoate via recrystallization. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, offering robust troubleshooting solutions and frequently asked questions to empower users to overcome common challenges encountered in the laboratory.

Compound Profile: this compound

This compound is a key intermediate in various fields, notably as a component in liquid crystal mixtures. Its purification is critical to achieving the desired material properties. A thorough understanding of its physical characteristics is the foundation of a successful purification strategy.

PropertyValueSource(s)
CAS Number 62716-65-8[1][2]
Molecular Formula C₁₉H₂₂O₃[2]
Molecular Weight 298.38 g/mol [2]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 59.0 - 63.0 °C[1]
Boiling Point 237 °C
Common Synonyms 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of this compound, providing the core knowledge needed to develop an effective purification protocol.

Q1: What is the core principle of purifying this compound with recrystallization?

A1: Recrystallization is a purification technique that leverages the differential solubility of a compound in a solvent at varying temperatures.[3][4] The process involves dissolving the impure, crude this compound in a minimal amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals.[6] The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are subsequently separated by filtration.[7]

Q2: How do I select the optimal solvent for this specific compound?

A2: Solvent selection is the most critical step for a successful recrystallization.[8] An ideal solvent for this compound should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room or cold temperatures. This differential is essential for maximizing crystal recovery.

  • A boiling point below the melting point of the compound (59-63°C). This is a crucial consideration to prevent the compound from "oiling out"—melting before it dissolves, which traps impurities.[9]

  • Inertness: The solvent must not react chemically with the compound.[5]

  • Appropriate impurity solubility: The solvent should either dissolve impurities completely (even when cold) or not at all, allowing for their removal during hot or cold filtration.[10]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[3]

Given the compound's properties, low-boiling point solvents are preferable. Hexane has been successfully used for the recrystallization of a structurally similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, suggesting that non-polar solvents are a good starting point.[11][12]

Suggested Solvents for ScreeningRationale
n-Heptane / n-Hexane Non-polar solvents, unlikely to dissolve the polar ester well at room temperature but solubility should increase with heat. Low boiling points help prevent oiling out.
Methanol / Ethanol Polar protic solvents. The compound may have moderate solubility at room temperature, but a significant increase upon heating is expected.
Isopropanol Offers a balance of polarity and a slightly higher boiling point than ethanol, which may be advantageous.
Solvent Pairs (e.g., Dichloromethane/Hexane) A "good" solvent (dichloromethane) can be used to dissolve the compound, followed by the addition of a "poor" solvent (hexane) to induce precipitation. This is an advanced technique useful if a single ideal solvent cannot be found.[13]

Q3: What are the most likely impurities in my crude sample?

A3: Crude this compound is typically synthesized via the esterification of 4-butylbenzoic acid and 4-ethoxyphenol. Therefore, the most probable impurities are the unreacted starting materials:

  • 4-butylbenzoic acid: A white crystalline solid.[14]

  • 4-ethoxyphenol: A solid that can sometimes appear as an impure, oily, or discolored substance.[15][16]

  • Side-reaction products: Depending on the synthetic route, other related esters or ethers could be present.

Q4: How can I confirm the purity of my recrystallized product?

A4: A sharp melting point that falls within the literature range of 59-63°C is a strong indicator of high purity. Impurities typically cause the melting point to become depressed and broaden over a wider range. Further confirmation can be obtained using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the recrystallization process.

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or separates as an oil during cooling.[17] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (m.p. 59-63°C). The oil often traps impurities, hindering purification.[9]

  • Probable Cause 1: Solvent boiling point is too high.

    • Solution: Re-dissolve the oil in a fresh, lower-boiling point solvent like hexane or heptane.

  • Probable Cause 2: The solution is cooling too rapidly.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for forming well-ordered crystals.[8]

  • Probable Cause 3: The concentration of the solute is too high.

    • Solution: While the solution is hot, add a small amount of additional hot solvent to decrease the saturation level slightly, then proceed with slow cooling.[9]

Q: I've cooled the solution, but no crystals have formed. What should I do?

A: The absence of crystals indicates that the solution is not yet supersaturated.

  • Probable Cause 1: Too much solvent was used.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which can cause the product to precipitate out too quickly.[13]

  • Probable Cause 2: Crystallization requires an initiation event.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[8]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[8]

Q: My final yield of pure crystals is very low. Why?

A: While 100% yield is impossible in recrystallization, several factors can lead to excessive loss.[8]

  • Probable Cause 1: Using too much solvent. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate.

  • Probable Cause 2: Premature filtration. Filtering the solution before it has completely cooled will result in loss of product that has not yet crystallized.

    • Solution: Ensure the flask is cool to the touch, and ideally, place it in an ice-water bath for 15-20 minutes before filtration to maximize crystal formation.

  • Probable Cause 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are highly soluble will dissolve them.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8] The cold temperature minimizes the solubility of your product while still washing away impurities from the mother liquor.

Q: The recrystallized product is still colored. How do I remove the color?

A: Color is often due to high molecular weight, colored byproducts from the synthesis.

  • Solution: After dissolving the crude product in the hot solvent but before the hot filtration step, add a small amount (1-2% of the solute's weight) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and the adsorbed impurities during the hot filtration step. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding charcoal.

Q: The product crystallizes in my funnel during hot filtration. What can I do?

A: This happens when the solution cools too quickly in the funnel, causing the product to precipitate prematurely.[18]

  • Solution 1 (Pre-heating): Use a stemless funnel to prevent clogging.[18] Place the funnel and filter paper in the receiving flask and rest them on the heat source to pre-heat with solvent vapor before filtering.

  • Solution 2 (Maintain Temperature): Keep the solution you are filtering at or near its boiling point. Filter small portions at a time to minimize cooling. If crystals do form, you can try adding a small amount of hot solvent to redissolve them and wash them through.[18]

Visual Workflows and Protocols

Standard Recrystallization Workflow

The following diagram outlines the standard procedural flow for the purification of this compound.

Recrystallization_Workflow A Step 1: Dissolve Crude Solid in Minimal Hot Solvent B Step 2: Hot Filtration (Removes Insoluble Impurities) A->B C Step 3: Slow Cooling (Induces Crystallization) B->C D Step 4: Cold Filtration (Isolates Pure Crystals) C->D E Step 5: Wash Crystals (With Ice-Cold Solvent) D->E F Step 6: Dry Crystals (Removes Residual Solvent) E->F G Step 7: Purity Analysis (Melting Point, etc.) F->G

Caption: General workflow for purification by recrystallization.

Troubleshooting "Oiling Out"

This decision tree provides a logical path for addressing the common issue of a compound oiling out.

Oiling_Out_Troubleshooting Start Crude product 'oils out' during recrystallization Q1 Is the solvent's boiling point higher than the compound's melting point (~60°C)? Start->Q1 Sol1 Action: Re-dissolve and switch to a lower-boiling solvent (e.g., Hexane, Heptane) Q1->Sol1 Yes Q2 Action: Re-heat to dissolve the oil. Was the solution cooled very rapidly? Q1->Q2 No Sol2 Action: Insulate the flask and allow for very slow cooling to room temperature. Q2->Sol2 Yes Sol3 Action: Add a small amount of additional hot solvent to slightly decrease concentration, then cool slowly. Q2->Sol3 No

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound.

Part 1: Solvent Screening (Small Scale)

  • Place approximately 50 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., hexane, ethanol, isopropanol) dropwise at room temperature. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool to room temperature, then place them in an ice bath.

  • The best solvent is one that shows poor solubility at room temperature but complete solubility when hot, and which produces a large quantity of fine, white crystals upon cooling.

Part 2: Main Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while gently heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a receiving Erlenmeyer flask and a stemless glass funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (or the activated charcoal).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40°C) can be used.

  • Analysis: Weigh the dried, pure crystals to calculate the percent recovery. Determine the melting point of the recrystallized product and compare it to the literature value.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from CU Boulder Organic Chemistry. [Link]

  • Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 12), o3074. [Link]

  • Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Recrystallization. Retrieved from Harvard Chemistry. [Link]

  • CP Lab Safety. (n.d.). This compound, min 99% (GC), 1 gram. Retrieved from CP Lab Safety. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from LibreTexts. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from University of York. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88631, 4-Butylbenzoic acid. Retrieved from PubChem. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry. [Link]

Sources

addressing moisture sensitivity in phenyl benzoate liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Moisture Sensitivity

Welcome to the technical support center for phenyl benzoate liquid crystals. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical information and practical troubleshooting advice to ensure the integrity and optimal performance of your phenyl benzoate liquid crystals in moisture-sensitive applications. This resource is structured to address the common challenges encountered during experimental work, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and properties of phenyl benzoate liquid crystals.

Q1: What are phenyl benzoate liquid crystals and why are they used?

A: Phenyl benzoate liquid crystals are a class of thermotropic liquid crystals, meaning they exhibit liquid crystalline properties within a specific temperature range. Their molecular structure, characterized by a rigid core of phenyl rings linked by an ester group, imparts the anisotropy necessary for liquid crystal phases. This structure allows for the manipulation of light, making them valuable in applications such as displays, spatial light modulators, and other electro-optical devices.

Q2: Why is moisture a concern when working with phenyl benzoate liquid crystals?

A: The primary concern with moisture is the hydrolysis of the ester bond in the phenyl benzoate molecule. Water molecules can react with the ester linkage, breaking it down into its constituent parts: phenol and benzoic acid.[1][2] This chemical degradation introduces impurities into the liquid crystal matrix, which can significantly alter its physical and electro-optical properties.

Q3: How does hydrolysis affect the performance of phenyl benzoate liquid crystals?

A: The introduction of phenol and benzoic acid as impurities disrupts the delicate molecular ordering of the liquid crystal phase. This can lead to several performance issues:

  • Depression of the Nematic-to-Isotropic Transition Temperature (TN-I): The presence of impurities lowers the clearing point, reducing the operational temperature range of the liquid crystal.

  • Alteration of Electro-Optical Properties: Increased ion concentration due to impurities can affect the dielectric anisotropy and rotational viscosity, leading to slower switching times and increased power consumption in devices.

  • Phase Separation and Defects: At higher concentrations, the impurities can lead to phase separation, creating domains that scatter light and reduce the contrast of a display.

Q4: What are the ideal storage conditions for phenyl benzoate liquid crystals?

A: To minimize moisture exposure, phenyl benzoate liquid crystals should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be a desiccator or a dry box with a relative humidity below 30%. For long-term storage, refrigeration can slow down any potential degradation, but the container must be allowed to warm to room temperature before opening to prevent condensation.

Q5: How can I tell if my phenyl benzoate liquid crystal sample has been contaminated with moisture?

A: Several indicators can suggest moisture contamination:

  • Visual Inspection: The appearance of cloudiness or turbidity in the isotropic phase can indicate the presence of insoluble impurities.

  • Transition Temperature Measurement: A significant decrease in the nematic-to-isotropic transition temperature compared to the manufacturer's specification is a strong indicator of impurity presence.

  • Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can detect the presence of hydroxyl (-OH) groups from phenol and benzoic acid.[3]

  • Electro-optical Characterization: A noticeable degradation in performance, such as slower response times or an increase in the threshold voltage, can point to moisture-induced degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with phenyl benzoate liquid crystals.

Issue 1: The nematic-to-isotropic transition temperature (TN-I) of my sample is lower than expected.

  • Probable Cause: This is a classic sign of impurity presence, most likely due to hydrolysis from moisture contamination. The impurities disrupt the long-range molecular order of the nematic phase, making it less stable and thus transitioning to the isotropic liquid at a lower temperature.

  • Troubleshooting Steps:

    • Verify Moisture Exposure: Review your handling and storage procedures. Was the container left open? Was the sample handled in a high-humidity environment?

    • Purification: If moisture contamination is suspected, the sample can be purified. Recrystallization from a suitable dry solvent can remove the more polar hydrolysis products (phenol and benzoic acid).

    • Drying: Before use, dry the liquid crystal sample under a vacuum at a temperature slightly below its melting point to remove any absorbed water.

    • Inert Atmosphere Handling: For all future experiments, handle the material inside a glovebox or under a continuous flow of a dry, inert gas.

Issue 2: The electro-optical response of my liquid crystal device is slow and requires a higher operating voltage.

  • Probable Cause: The presence of ionic impurities, such as those from the hydrolysis of phenyl benzoate, can increase the conductivity of the liquid crystal. This leads to a screening effect that reduces the effective electric field across the liquid crystal layer, necessitating a higher applied voltage. The impurities can also increase the viscosity of the material, leading to slower switching speeds.

  • Troubleshooting Steps:

    • Characterize the Material: Measure the dielectric properties and conductivity of your liquid crystal sample. An unusually high conductivity is a strong indicator of ionic contamination.

    • Purification: As with a depressed TN-I, purification of the liquid crystal material is the most effective solution. Column chromatography with a non-polar eluent can be effective in separating the non-polar liquid crystal from its more polar degradation products.

    • Cell Assembly Environment: Ensure that the cell fabrication process is carried out in a clean, dry environment to prevent the introduction of contaminants.

Issue 3: I observe domains and light scattering in my liquid crystal cell, leading to poor contrast.

  • Probable Cause: This can be due to the phase separation of the hydrolysis products (phenol and benzoic acid) from the liquid crystal host at higher concentrations. These domains will have a different refractive index from the surrounding liquid crystal, leading to light scattering.

  • Troubleshooting Steps:

    • Microscopic Examination: Use a polarizing optical microscope to examine the texture of the liquid crystal. The presence of distinct domains or an unusually high density of disclinations can indicate phase separation.

    • Complete Sample Replacement: At this stage of degradation, it is often more practical to discard the contaminated sample and start with a fresh, pure batch of phenyl benzoate liquid crystal.

    • Implement Stringent Moisture Control: Re-evaluate and improve all handling and storage protocols to prevent future contamination. This includes using fresh desiccant, purging containers with inert gas, and minimizing the time the sample is exposed to the ambient atmosphere.

Data Presentation

The following table provides an illustrative example of how moisture-induced hydrolysis can impact the key properties of a typical phenyl benzoate liquid crystal. Note: This data is representative and intended for educational purposes to demonstrate the expected trends. Actual values will vary depending on the specific phenyl benzoate derivative and experimental conditions.

Property Pure Phenyl Benzoate LC Contaminated with 0.5% Hydrolysis Products Contaminated with 2.0% Hydrolysis Products
Nematic-to-Isotropic Transition (TN-I) 70 °C65 °C58 °C
Dielectric Anisotropy (Δε) at 1 kHz +5.0+4.5+3.8
Rotational Viscosity (γ1) 50 mPa·s65 mPa·s85 mPa·s
Response Time (τon + τoff) 25 ms40 ms60 ms

Experimental Protocols

Protocol 1: Drying of Phenyl Benzoate Liquid Crystals

This protocol describes a standard procedure for removing absorbed moisture from a phenyl benzoate liquid crystal sample before use.

  • Sample Preparation: Place a thin layer of the phenyl benzoate liquid crystal in a clean, dry Schlenk flask.

  • Vacuum Application: Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of < 0.1 mbar.

  • Heating: Gently heat the flask to a temperature approximately 10 °C below the melting point of the liquid crystal.

  • Drying Time: Maintain the sample under vacuum and heat for at least 4 hours. For larger quantities, an overnight drying period is recommended.

  • Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with a dry, inert gas like nitrogen or argon. The dried sample should be used immediately or stored in a desiccator over a strong desiccant.

Protocol 2: Handling Phenyl Benzoate Liquid Crystals in an Inert Atmosphere

This protocol outlines the procedure for handling moisture-sensitive liquid crystals to prevent contamination.

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere with oxygen and moisture levels below 10 ppm.

  • Material Transfer: Transfer all necessary equipment (syringes, spatulas, weighing boats, etc.) into the glovebox antechamber and purge thoroughly before bringing them into the main chamber.

  • Sample Handling: Perform all weighing and sample transfer operations inside the glovebox.

  • Sealing: Tightly seal all containers of the liquid crystal before removing them from the glovebox. Use high-quality septa for vials that will be accessed with a syringe.

  • Cleaning: Clean all equipment used inside the glovebox with appropriate dry solvents.

Visualization of Key Processes

Hydrolysis of Phenyl Benzoate

The following diagram illustrates the chemical reaction responsible for the degradation of phenyl benzoate liquid crystals in the presence of water.

Hydrolysis PB Phenyl Benzoate Products Hydrolysis Products PB->Products Hydrolysis Water Water (H₂O) Water->Products Phenol Phenol Products->Phenol BenzoicAcid Benzoic Acid Products->BenzoicAcid Workflow Start Start: Receive Phenyl Benzoate LC Storage Store in Desiccator under Inert Gas Start->Storage Drying Dry Sample under Vacuum (Protocol 1) Storage->Drying Handling Handle in Inert Atmosphere (Protocol 2) Drying->Handling Experiment Perform Experiment Handling->Experiment Characterization Characterize Properties (T_NI, Electro-optics) Experiment->Characterization Analysis Analyze Data Characterization->Analysis End End: Successful Experiment Analysis->End Data as Expected Troubleshoot Troubleshoot (Refer to Guide) Analysis->Troubleshoot Anomalous Results Troubleshoot->Drying

Caption: A workflow for handling moisture-sensitive liquid crystals.

References

  • Soto-Bustamante, E.A., et al. (2023). Revisiting a family of liquid crystalline methacrylic phenyl benzoate monomers. Request PDF. [Link]

  • Dow Chemical Company. (1963). Preparation of phenyl benzoate and conversion thereof to phenol.
  • Ostapenko, T., et al. (2008). Magnetic-field induced isotropic to nematic liquid crystal phase transition. Physical Review Letters, 101(24), 247801. [Link]

  • Nummert, V., et al. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • MDPI. (n.d.). The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. [Link]

  • Sato, H., et al. (2001). Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. PubMed. [Link]

  • Li, C., et al. (2024). Photochemical behaviour and toxicity evolution of phenylbenzoate liquid crystal monomers in water. PubMed. [Link]

  • Patra, M., et al. (2023). Effect of Phenoxyethanol and Sodium benzoate on the liquid crystal phase behavior of mixed surfactant system. Request PDF. [Link]

  • PubChem. (n.d.). Phenyl benzoate. [Link]

  • Al-Janabi, A. H., et al. (2016). Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. ResearchGate. [Link]

  • Belda, R., et al. (2021). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. RSC Publishing. [Link]

  • Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. [Link]

  • U.S. Department of Commerce. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. NIST. [Link]

  • ResearchGate. (n.d.). Dielectric Properties of Liquid Crystals for Display and Sensor Applications. [Link]

  • Minsky, A. (1981). Anisotropic and Electro-Optical Effects in Liquid Crystals. DTIC. [Link]

  • MDPI. (2024). Electro-Optic Response of Polymer-Stabilized Cholesteric Liquid Crystals with Different Polymer Concentrations. [Link]

  • eScholarship.org. (n.d.). An Anomaly in Phase Transition: Liquid Crystals. [Link]

  • Al-Hamdani, A. H., et al. (1999). DSC studies on p-cyanophenyl p-(n-alkyl)benzoate liquid crystals: Evidence for polymorphism and conformational change. King Fahd University of Petroleum & Minerals. [Link]

  • NIH. (2022). Nematic-to-Isotropic Phase Transition in Poly(L-Lactide) with Addition of Cyclodextrin during Abiotic Degradation Study. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]

  • ResearchGate. (n.d.). Integrated Electro-optical Switching with Phase-Modified Liquid Crystal Blends. [Link]

  • PubMed. (2009). Shear-induced isotropic to nematic transition of liquid-crystal polymers: identification of gap thickness and slipping effects. [Link]

  • MDPI. (n.d.). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. [Link]

  • Alghamdi, S. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 4-Ethoxyphenyl 4-butylbenzoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxyphenyl 4-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of formulations containing this nematic liquid crystal. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable insights and detailed protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the formulation and stability testing of this compound.

Q1: What are the primary drivers of thermal degradation in this compound?

A1: The thermal degradation of this compound, like other phenyl benzoate esters, is primarily driven by two mechanisms:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially at elevated temperatures and in the presence of acidic or basic impurities. This results in the formation of 4-ethoxyphenol and 4-butylbenzoic acid.

  • Oxidative Degradation: At high temperatures and in the presence of oxygen, free-radical-mediated oxidation can occur. This can lead to a complex mixture of degradation products, including colored species that can affect the optical properties of the liquid crystal.

Q2: My this compound formulation is discoloring upon heating. What is the likely cause?

A2: Discoloration, typically yellowing or browning, is a common indicator of oxidative degradation. This is often initiated by impurities, exposure to UV light, or prolonged exposure to high temperatures in an oxygen-containing atmosphere. The colored species are often complex, high molecular weight byproducts of free-radical reactions.

Q3: Can impurities from the synthesis of this compound affect its thermal stability?

A3: Absolutely. Residual reactants such as 4-ethoxyphenol or 4-butylbenzoyl chloride, as well as byproducts from the synthesis, can significantly impact thermal stability. For instance, acidic or basic residues can catalyze hydrolysis of the ester bond. It is crucial to use highly purified this compound for thermally demanding applications.

Q4: What are the recommended storage conditions for this compound and its formulations?

A4: To maximize shelf life and maintain thermal stability, this compound and its formulations should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.

Q5: What are the key analytical techniques to assess the thermal stability of my formulation?

A5: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): To identify any changes in phase transition temperatures or the appearance of exothermic decomposition peaks.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the material and the formation of degradation products over time.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.[5]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common thermal stability issues.

Problem 1: Premature Degradation Observed in TGA/DSC Analysis

Symptom: The onset of decomposition in TGA is lower than expected, or an unexpected exothermic peak appears in the DSC thermogram at a temperature below the known decomposition temperature of the pure substance.

Possible Causes & Solutions:

Possible Cause Diagnostic Test Solution
Presence of Impurities Purity analysis by HPLC.Purify the this compound using recrystallization or column chromatography.
Residual Solvents Headspace GC-MS analysis.Implement a more rigorous drying procedure for the material.
Incompatible Formulation Components Run TGA/DSC on individual components and binary mixtures to identify interactions.Reformulate with more thermally stable excipients.
Problem 2: Discoloration of the Formulation Upon Heating

Symptom: The initially colorless or pale-yellow formulation turns yellow or brown after being subjected to elevated temperatures.

Possible Causes & Solutions:

Possible Cause Diagnostic Test Solution
Oxidative Degradation Conduct stability studies in both air and an inert atmosphere (e.g., nitrogen). A significant difference in discoloration indicates oxidation.Incorporate an appropriate antioxidant into the formulation. See Section III for recommendations.
Photodegradation Expose the formulation to controlled UV light and compare it to a dark control.Protect the formulation from light using opaque packaging. Consider the addition of a UV absorber if the application allows.
Reaction with Container Store the formulation in different container materials (e.g., glass vs. various plastics) and observe for differences in discoloration.Select a more inert container material for the formulation.

III. Strategies for Enhancing Thermal Stability

Improving the thermal stability of this compound formulations often involves a multi-pronged approach focusing on purity, protection from the environment, and the use of stabilizing additives.

Purity of this compound

The starting purity of the liquid crystal is paramount. Impurities can act as catalysts for degradation.

  • Recommendation: Use this compound with a purity of >99.5%, as determined by HPLC.

Incorporation of Antioxidants

Antioxidants are crucial for preventing oxidative degradation, especially in formulations exposed to air at elevated temperatures. They work by scavenging free radicals that initiate and propagate the degradation process.

Recommended Antioxidants:

Antioxidant Typical Concentration (w/w) Comments
Butylated Hydroxytoluene (BHT) 0.05 - 0.5%A widely used and effective hindered phenolic antioxidant.
Irganox® 1010 (and other hindered phenols) 0.05 - 0.5%A high molecular weight hindered phenolic antioxidant with low volatility, suitable for high-temperature applications.
Quercetin 0.1 - 1.0%A natural flavonoid with potent antioxidant properties.[6]
Use of Thermal Stabilizers

In addition to antioxidants, thermal stabilizers can be employed to mitigate other degradation pathways.

Recommended Thermal Stabilizers:

Stabilizer Type Example Mechanism of Action
Phosphites Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos® 168)Decomposes hydroperoxides into non-radical, stable products. Often used in synergy with hindered phenolic antioxidants.
Acid Scavengers HydrotalcitesNeutralize acidic impurities that can catalyze hydrolysis.
Formulation in an Inert Environment

For applications requiring the highest thermal stability, formulating and packaging in an inert environment is highly recommended.

  • Recommendation: Handle and process the formulation under a nitrogen or argon atmosphere to minimize exposure to oxygen.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the thermal stability of your formulations.

Protocol 1: Purity and Degradation Analysis by HPLC

This method is designed to separate this compound from its potential impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (with 0.1% formic acid, optional)

    • Solvent B: Acetonitrile (with 0.1% formic acid, optional)

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 60% B

    • 30-35 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the formulation in acetonitrile or another suitable solvent.

Protocol 2: Thermal Stability Assessment by TGA and DSC

This protocol provides a general procedure for analyzing the thermal stability of this compound formulations.

  • TGA Analysis:

    • Sample Size: 5-10 mg

    • Crucible: Alumina or platinum

    • Atmosphere: Nitrogen or air (to assess oxidative stability) at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min

    • Temperature Range: 30 °C to 600 °C

  • DSC Analysis: [7]

    • Sample Size: 2-5 mg

    • Crucible: Hermetically sealed aluminum pans

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

    • Heating/Cooling Rate: 10 °C/min

    • Temperature Program:

      • Heat from 30 °C to a temperature above the clearing point (e.g., 100 °C).

      • Hold for 2 minutes to erase thermal history.

      • Cool to 30 °C.

      • Reheat to a temperature approaching the decomposition temperature (determined by TGA).

Protocol 3: Accelerated Stability Study

This protocol is designed to rapidly assess the long-term stability of a formulation.[8][9][10]

  • Prepare multiple samples of the formulation in the final intended packaging.

  • Place the samples in stability chambers at elevated temperatures (e.g., 60 °C, 80 °C).

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each temperature condition.

  • Analyze the samples for appearance (discoloration), purity by HPLC, and any changes in physical properties.

  • Plot the degradation of the active ingredient as a function of time at each temperature. The data can be used to model the degradation kinetics and predict the shelf life at room temperature using the Arrhenius equation.

V. Visualizations

Diagram 1: Potential Thermal Degradation Pathways

A This compound B Hydrolysis A->B C Oxidative Degradation A->C D 4-Ethoxyphenol B->D E 4-Butylbenzoic Acid B->E F Free Radicals C->F G Complex Degradation Products (Colored Species) F->G

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Thermal Instability

A Thermal Instability Observed (e.g., Discoloration, Degradation) B Purity Analysis (HPLC) A->B C Impure? B->C D Purify Material C->D Yes E Pure C->E No F Stability Study: Inert vs. Air Atmosphere E->F G Oxidation Occurring? F->G H Add Antioxidant G->H Yes I No Significant Oxidation G->I No J Check for Incompatible Excipients (DSC) I->J K Reformulate J->K

Caption: Troubleshooting workflow for thermal instability issues.

VI. References

  • The Effect of Some Liquid Crystals as Antioxidants for Base Oil. International Journal of Novel Research in Engineering and Science, 3(2), 36-45. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Standard Reference Data. Available at: [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC - PubMed Central. Available at: [Link]

  • The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

  • A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Shimadzu Corporation. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]

  • Thermotropic liquid crystalline behaviour of 4-alkoxyphenyl... ResearchGate. Available at: [Link]

  • DSC curves on a nematic liquid-crystalline elastomer micropillar at the... ResearchGate. Available at: [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents. Available at:

  • Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. OAE Publishing Inc. Available at: [Link]

  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Unknown Source.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Unknown Source.

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Available at: [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA JOURNALS. Available at: [Link]

  • Analytical Method Development by High Performance Liquid Chromatography. ijtsrd. Available at: [Link]

  • New-Generation Liquid Crystal Materials for Application in Infrared Region. MDPI. Available at: [Link]

  • Various techniques have been used to characterize liquid crystals. The main factors to be c. Unknown Source.

  • Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. PubMed Central. Available at: [Link]

  • Hydrolytic Degradation Study of Rivaroxaban: Degradant Products Identification by LC-MS Isolation by Prep-HPLC and Characterization by HRMS, NMR and FT-IR. Asian Journal of Chemistry. Available at: [Link]

  • Using accelerated drug stability results to inform long-term studies in shelf life determination. Stat Med. Available at: [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. Available at: [Link]

  • Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability. PMC - NIH. Available at: [Link]

  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available at: [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents. Available at:

  • Accelerated stability testing in expiration dating of pharmaceutical dosage forms #sgsir. YouTube. Available at: [Link]

  • Demonstration of Hydrothermal Alkaline Treatment for PFAS Destruction in Industrial Wastewater: Assessment of Degradation, Defluorination, Fluorine Mass Balance, and Potential for Volatile Organofluorine Formation. ChemRxiv. Available at: [Link]

  • Accelerated Physical Stability Testing. Microchem Laboratory. Available at: [Link]

  • Table 5: Analysis of Polysorbate and Its Degradation Products SESSION 1: FACILITATOR: Friederike Junge, AbbVie Deutschland GmbH. CASSS. Available at: [Link]

  • Synthesis of ethyl 4-(butylamino)benzoate. 2017 ERP System. Available at: [Link]

Sources

controlling domain size in PDLC films using 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Domain Size in PDLC Films using 4-Ethoxyphenyl 4-butylbenzoate
Role: Senior Application Scientist

Introduction: The Physics of Phase Separation

Welcome to the Advanced Materials Support Center. You are likely working with This compound , a calamitic phenyl benzoate liquid crystal (LC) often used to tune the viscoelastic properties and birefringence of LC mixtures (such as E7 or proprietary blends).

In Polymer Dispersed Liquid Crystal (PDLC) fabrication, the "domain size" (droplet diameter) is the single most critical variable. It dictates your electro-optical performance:

  • Small Domains (<1 µm): High scattering efficiency, but high driving voltage (

    
    ).[1]
    
  • Large Domains (>3 µm): Low driving voltage, but potential low off-state contrast (insufficient scattering).[1]

The mechanism driving this is Polymerization-Induced Phase Separation (PIPS) .[2] Your goal is to balance the rate of polymerization against the rate of LC diffusion.

Module 1: The PIPS Mechanism & Control Logic

Before troubleshooting, you must visualize the competitive kinetics occurring in your film.

The Kinetics of Droplet Formation

When you expose your homogeneous mixture (Pre-polymer + this compound) to UV light, two competing processes begin:

  • Polymerization: The monomer network crosslinks and solidifies.

  • Diffusion: As the polymer molecular weight increases, the LC becomes insoluble and attempts to diffuse out of the matrix to form droplets.

The Golden Rule:

Faster curing locks the matrix before LC molecules can coalesce, resulting in smaller domains. Slower curing allows time for diffusion, resulting in larger domains.[1]

PIPS_Mechanism Start Homogeneous Mixture (Monomer + LC) UV UV Exposure Start->UV Fast High UV Intensity (>20 mW/cm²) UV->Fast High Power Slow Low UV Intensity (<5 mW/cm²) UV->Slow Low Power Fast_Mech Rapid Gelation (Diffusion Inhibited) Fast->Fast_Mech Slow_Mech Slow Gelation (Diffusion Promoted) Slow->Slow_Mech Small Small Domains (< 1 µm) High Vth Fast_Mech->Small Large Large Domains (3-5 µm) Low Vth Slow_Mech->Large

Figure 1: The kinetic competition in Polymerization-Induced Phase Separation (PIPS). Controlling UV intensity is the primary lever for domain sizing.

Module 2: Troubleshooting & FAQs

This section addresses specific anomalies observed when using benzoate ester LCs.

Category A: Electro-Optical Performance Issues

Q1: My PDLC film requires an excessively high voltage (>60V) to switch to transparent. Why?

  • Root Cause: Your domain size is likely too small (<0.5 µm). The surface anchoring energy of the polymer wall is dominating the bulk elastic forces of the LC.

  • The Science: The threshold voltage

    
     is inversely proportional to the droplet radius (
    
    
    
    ):
    
    
    With this compound, which can have higher viscosity than simple cyanobiphenyls, diffusion is already slower. If you cure too fast, you trap the LC in tiny nanodroplets.
  • Corrective Protocol:

    • Reduce UV Intensity: Drop your intensity by 50% (e.g., from 20 mW/cm² to 10 mW/cm²).

    • Increase Curing Temperature: Heat the stage to 35-40°C during cure. This lowers the viscosity of the benzoate ester, allowing it to diffuse and coalesce into larger droplets faster than the polymer can lock it in.

Q2: The film switches at low voltage, but the "Off-State" is milky/hazy rather than opaque white.

  • Root Cause: Your domains are too large (>5-10 µm). Large droplets scatter visible light less efficiently than droplets that match the wavelength of light (approx. 1-2 µm).

  • Corrective Protocol:

    • Increase UV Intensity: Accelerate the crosslinking to "freeze" the morphology earlier.

    • Check LC Concentration: If your LC loading is very high (>60%), droplets coalesce uncontrollably.[1] Reduce LC content by 5-10%.

Category B: Optical Defects (Haze & Clarity)[1]

Q3: My film is transparent in the ON-state, but still has a "foggy" haze at wide viewing angles.

  • Root Cause: Refractive Index Mismatch (

    
    ).
    
  • The Science: Transparency occurs when the refractive index of the polymer (

    
    ) matches the ordinary refractive index (
    
    
    
    ) of the LC. This compound has a specific
    
    
    (typically ~1.50-1.52). If your polymer matrix (e.g., NOA65) has an index of 1.524, and your LC is 1.49, you will have permanent haze.[1]
  • Corrective Protocol:

    • Index Tuning: You cannot easily change the LC's index. You must adjust the polymer. Mix a high-index monomer with a low-index monomer to tune

      
       to match the 
      
      
      
      of your benzoate ester exactly.

Module 3: Experimental Protocols

Use these standardized workflows to validate your material system.

Protocol 1: The "Ladder Cure" Optimization

Objective: Determine the optimal UV intensity for your specific LC/Polymer ratio.

StepActionParameterRationale
1 Prepare Master Mix 50:50 wt% (LC : Pre-polymer)Ensures stoichiometry is constant.
2 Cell Assembly 20 µm spacersUniform thickness is critical for voltage comparison.
3 Variable Cure Prepare 5 samples.Cure at intensities: 2, 5, 10, 20, 40 mW/cm².
4 Characterization Measure

(Voltage at 90% Transmittance).[1]
Plot

vs. UV Intensity.[1][3]

Expected Result: You should see a linear or logarithmic increase in switching voltage as UV intensity increases. Select the intensity that gives the lowest voltage while maintaining acceptable opacity.

Protocol 2: SEM Morphology Validation

Objective: Visualize the actual domain size to correlate with voltage data.

  • Fracture: Freeze the cured PDLC film in liquid nitrogen and fracture it to expose the cross-section.

  • Extraction: Soak the fractured film in Methanol or Hexane for 24 hours.

    • Note: this compound is soluble in hexane; the polymer network is not. This removes the LC, leaving "holes" (voids).

  • Imaging: Sputter coat with gold and image via SEM. Measure the void diameters.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose complex formulation issues.

Troubleshooting_Tree Problem Start: Identify Defect High_V Issue: High Driving Voltage Problem->High_V Low_Contrast Issue: Low Contrast (Hazy Off-State) Problem->Low_Contrast Hazy_On Issue: Hazy On-State Problem->Hazy_On Check_Size Check Domain Size High_V->Check_Size Domains < 0.5µm Low_Contrast->Check_Size Domains > 5µm Check_Index Check Refractive Index Hazy_On->Check_Index Action_Slow Action: Decrease UV Power or Increase Cure Temp Check_Size->Action_Slow Too Small Action_Fast Action: Increase UV Power or Decrease LC % Check_Size->Action_Fast Too Large Action_Match Action: Tune Polymer Index (np) to match LC (no) Check_Index->Action_Match

Figure 2: Diagnostic Logic Tree for PDLC Optimization.

References

  • Polymerization-Induced Phase Separation (PIPS)

    • Title: Polymerization-induced phase separation[2][4][5][6]

    • Source: Wikipedia / Academic Consensus[1]

    • URL:[Link][1][6]

  • Effect of UV Intensity on PDLC Morphology

    • Title: The effect of UV intensities and curing time on polymer dispersed liquid crystal (PDLC) display[6][7]

    • Source: ResearchGate (Snippet 1.2)[1]

    • URL:[Link]

  • Liquid Crystal Properties (Benzoate Esters)

    • Title: Liquid Crystal Materials (Calamitic/Nematic Phases)[1][8][9]

    • Source: TCI Chemicals[1]

  • Voltage vs.

    • Title: Low Threshold Voltage and Programmable Patterned Polymer-Dispersed Liquid Crystal Smart Windows
    • Source: MDPI (Polymers Journal)[1]

    • URL:[Link][1]

Sources

Technical Support Center: Catalyst Optimization for Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Catalyst Concentration & Troubleshooting Reaction Stalling/Side-Products

Introduction: The Kinetics of Control

Welcome to the Advanced Synthesis Support Center. You are likely here because your benzoate esterification yields are plateauing, or you are observing inexplicable byproducts.

In benzoate synthesis, catalyst concentration is not a "more is better" variable; it is a threshold variable .

  • Too Low: The reaction fails to overcome the activation energy barrier of the carbonyl carbon, leading to stalled equilibrium.

  • Too High: You trigger competing pathways—specifically alcohol dehydration (ether formation), polymerization, or N-acylurea rearrangement (in Steglich protocols).

This guide ignores generic textbook advice. We focus on causality , diagnostics , and field-proven optimization for the three primary catalytic modalities: Brønsted Acids (Fischer) , Lewis Acids (Metal Triflates) , and Nucleophilic Catalysts (Steglich) .

Module 1: Brønsted Acid Catalysis (Fischer Esterification)

Primary Catalysts: Sulfuric Acid (


), p-Toluenesulfonic Acid (pTSA).
Troubleshooting & Optimization

Q: I increased my


 loading to 20 mol% to speed up the reaction, but my yield dropped and the mixture turned black. Why? 

A: You have shifted from thermodynamic control to degradation kinetics.

  • The Mechanism: High concentrations of strong mineral acids act as dehydrating agents. Instead of activating the benzoic acid carbonyl, the excess acid protonates the alcohol, leading to rapid

    
     elimination (alkene formation) or 
    
    
    
    condensation (ether formation). The "black" color is often due to the polymerization of these alkene byproducts or oxidation of the aromatic ring [1, 5].
  • The Fix:

    • Reduce Loading: Standard loading should be 1–5 mol% .

    • Temperature Control: If using >5 mol%, strictly maintain temperature <60°C.

    • Self-Validating Check: Run a TLC. If you see a non-polar spot (ether) or a smear near the solvent front (polymer), your catalyst concentration is too high.

Q: My reaction using pTSA (5 mol%) stalls at ~65% conversion despite refluxing for 24 hours. Adding more catalyst doesn't help.

A: This is an equilibrium limit, not a kinetic limit.

  • The Mechanism: Fischer esterification is reversible (

    
     for simple primary alcohols). Adding catalyst only speeds up the approach to equilibrium; it does not shift the position of the equilibrium [4, 6].
    
  • The Fix:

    • Water Removal: You must remove water to drive Le Chatelier’s principle. Use a Dean-Stark apparatus (azeotropic distillation with toluene) or add activated 3Å/4Å molecular sieves.

    • Stoichiometry: Use the alcohol as the solvent (excess) or use 1.5–2.0 equivalents of the acid if the alcohol is precious.

Module 2: Lewis Acid Catalysis (Metal Triflates)

Primary Catalysts:


, 

,

.
Troubleshooting & Optimization

Q: I am using


 (10 mol%) but observing very low conversion (<10%). The literature suggests this should work. 

A: Your catalyst has likely been deactivated by moisture or basic impurities.

  • The Mechanism: Metal triflates are water-tolerant relative to

    
    , but they are still Lewis acids. If your solvent is "wet" or your substrate contains basic nitrogen (amines/pyridines), the metal center coordinates to these species more strongly than to the benzoic carbonyl oxygen, poisoning the catalyst [2, 3].
    
  • The Fix:

    • Drying Protocol: Dry solvents over activated alumina or sieves.

    • Loading Adjustment: Increase loading to 10–20 mol% if the substrate has coordinating functional groups (like ethers or amides) that act as "catalyst sinks."

    • Test: Add 10 mol% of surfactant (e.g., SDS) if using water-tolerant Lewis acids in aqueous-organic mixtures to create a micellar reactor [3].

Module 3: Steglich Esterification (DCC/DMAP)

Primary Catalysts: 4-Dimethylaminopyridine (DMAP).

Troubleshooting & Optimization

Q: I am finding a large amount of insoluble white solid and a difficult-to-separate byproduct. My yield of benzoate is only 40%.

A: You are suffering from the "N-Acylurea Trap" due to insufficient DMAP or slow kinetics.

  • The Mechanism:

    • DCC activates the benzoic acid to form an O-acylisourea.

    • Path A (Desired): DMAP attacks this intermediate faster than the intramolecular rearrangement, forming the reactive N-acylpyridinium species, which then reacts with the alcohol.

    • Path B (Undesired): If DMAP is too low (<5 mol%) or the alcohol is sterically hindered, the O-acylisourea rearranges via a 1,3-acyl migration to form stable, unreactive N-acylurea [7, 8].

  • The Fix:

    • Optimize DMAP: Increase DMAP concentration from catalytic (10 mol%) to stoichiometric (1.0 equiv) if the alcohol is tertiary or hindered.

    • Cold Addition: Mix Acid + DCC + DMAP at 0°C before adding the alcohol to ensure the active acylpyridinium species forms first.

Module 4: Comparative Optimization Data

The following table summarizes the impact of catalyst concentration on yield and side-product formation for the synthesis of Methyl Benzoate (Model Reaction).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Major ByproductNotes

1.0Reflux462%NoneEquilibrium limited.

5.0Reflux494% Trace EtherOptimal (with water removal).

25.0Reflux278%Dimethyl Ether / CharKinetic degradation dominates.
pTSA 2.0Reflux688%NoneSlower but cleaner than sulfuric.

1.0801245%NoneLoading too low for rapid turnover.

10.080692% NoneOptimal for acid-sensitive substrates.
DCC/DMAP 5.0251255%N-AcylureaRate of rearrangement > Rate of catalysis.
DCC/DMAP 20.025696% DCU (Urea)High DMAP suppresses rearrangement.
Module 5: Diagnostic Visualization
Figure 1: Catalyst Optimization Logic Flow

Use this decision tree to diagnose yield issues based on catalyst behavior.

CatalystOptimization Start Start: Low Benzoate Yield CheckMethod Identify Method Start->CheckMethod Fischer Fischer (H2SO4/pTSA) CheckMethod->Fischer Steglich Steglich (DCC/DMAP) CheckMethod->Steglich CheckColor Rxn Color/TLC? Fischer->CheckColor BlackTar Black/Dark + New Spots (Side Rxns) CheckColor->BlackTar Charring/Ethers CleanStall Clean but Stalled (Equilibrium) CheckColor->CleanStall Unreacted SM ActionReduce Action: Reduce Catalyst to <5 mol% BlackTar->ActionReduce ActionWater Action: Dean-Stark or Mol. Sieves CleanStall->ActionWater CheckByprod Identify Byproduct Steglich->CheckByprod NAcylUrea N-Acylurea Formed (Rearrangement) CheckByprod->NAcylUrea ActionDMAP Action: Increase DMAP (Suppress Rearrangement) NAcylUrea->ActionDMAP

Caption: Decision matrix for diagnosing catalyst-related failures in benzoate synthesis. Blue nodes indicate decision points; Red nodes indicate failure modes.

Figure 2: The Steglich "Race Condition" Mechanism

Visualizing why DMAP concentration is critical to avoid N-acylurea formation.

SteglichMechanism Acid Benzoic Acid + DCC Intermediate O-Acylisourea (Unstable Intermediate) Acid->Intermediate PathBad 1,3-Rearrangement (Slow) Intermediate->PathBad Low DMAP PathGood + DMAP (Fast Nucleophilic Attack) Intermediate->PathGood High DMAP Waste N-Acylurea (DEAD END) PathBad->Waste Active N-Acylpyridinium (Activated Species) PathGood->Active Product Benzoate Ester + DCU Active->Product + Alcohol

Caption: The "Race Condition": DMAP must intercept the O-Acylisourea before it rearranges into the N-Acylurea dead-end product.

References
  • BenchChem. (2025).[1] Technical Support Center: Optimizing Catalyst Loading of Aluminum p-Toluenesulfonate. Retrieved from

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-portal.org. Retrieved from

  • Moghadam, M., et al. (2009).[2] Zirconyl triflate: A new, highly efficient and reusable catalyst for acetylation and benzoylation.[2] Journal of the Iranian Chemical Society. Retrieved from

  • Science Learning Center. (n.d.). Experiment: Esterification: The Synthesis of Methyl Benzoate. Retrieved from

  • Sciencemadness Discussion. (2011). Unexpected problems with p-TsOH synthesis. Retrieved from

  • Texas Christian University. (n.d.). Mechanism (Fischer Esterification). Retrieved from

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification. Green Chemistry. Retrieved from

  • NBInno. (2026). Optimizing Ester Synthesis with DMAP: A Chemist's Guide. Retrieved from

Sources

effect of impurities on the mesomorphic properties of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Material: 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8) Classification: Nematic Liquid Crystal (Ester-based) Molecular Formula:


Standard Purity Grade:  >99.0% (GC)[1][2]

Diagnostic Hub: Troubleshooting Mesomorphic Anomalies

This module addresses common deviations in phase behavior observed during the characterization of this compound.

Q1: My DSC thermogram shows a melting peak at 56°C instead of the expected ~60-63°C. Is the material degraded?

Diagnosis: This is a classic sign of eutectic impurity depression . Explanation: this compound is highly sensitive to the presence of unreacted starting materials (4-butylbenzoic acid or 4-ethoxyphenol). Even 1-2% impurity can depress the melting point (


) significantly according to the Schröder-Van Laar equation.
Action:  Perform a Thin Layer Chromatography (TLC) check. If spots for phenol or acid are visible, proceed to Protocol A (Recrystallization) .
Q2: The Nematic-Isotropic ( ) transition is broad (>2°C width) or undetectable.

Diagnosis: Phase Destabilization due to Soluble Impurities. Explanation: While solid impurities (dust) act as nucleation sites, soluble organic impurities act as lattice defects in the mesophase. They reduce the orientational order parameter (


), causing the nematic phase to collapse into the isotropic liquid at lower temperatures. A broad peak indicates a non-homogeneous impurity distribution or a "mushy" transition region where the impurity concentration in the liquid phase changes dynamically.
Action:  The material requires purification.[3][4] If the material was synthesized in-house, ensure the acid chloride step was complete, as residual acid chloride hydrolyzes to acid, acting as a potent impurity.
Q3: I observe a smectic texture in a material that should be purely nematic.

Diagnosis: Homologue Contamination. Explanation: If the starting 4-ethoxyphenol contained traces of 4-propoxyphenol or 4-butoxyphenol, you may synthesize a homologue mixture. Longer alkoxy chains stabilize smectic phases. Action: Verify the alkyl chain length via proton NMR (


H-NMR). Look for integration errors in the ethoxy triplet/quartet region (~1.4 ppm / ~4.0 ppm).

Deep Dive: The Science of Impurity Effects

Understanding why purification is critical for this specific ester.

The Thermodynamic Mechanism

The depression of the transition temperature (


) by an impurity (mole fraction 

) is governed by the Schröder-Van Laar equation. For liquid crystals, this applies to both the Crystal

Nematic (

) and Nematic

Isotropic (

) transitions:


  • 
    :  Enthalpy of transition (Melting or Clearing).
    
  • Impact: Since the enthalpy of the Nematic-Isotropic transition (

    
    ) is much smaller than the enthalpy of melting (
    
    
    
    ), the
    
    
    is often more sensitive to impurities than the melting point. A small amount of solvent (e.g., hexane) can collapse the nematic range entirely.
Impurity Interaction Diagram

The following diagram illustrates how different impurity types disrupt the mesophase.

ImpurityMechanism Impurity Impurity Source Steric Steric Hindrance (Bulky Side Products) Impurity->Steric Electronic Electronic Disruption (Polar Solvents/Acids) Impurity->Electronic OrderParam Reduction of Order Parameter (S) Steric->OrderParam Disrupts Packing Electronic->OrderParam Dipole Interaction Tm_Depression Melting Point Depression (Solid -> Nematic) OrderParam->Tm_Depression Tni_Depression Clearing Point Depression (Nematic -> Isotropic) OrderParam->Tni_Depression Broadening Peak Broadening (Biphasic Region) OrderParam->Broadening

Figure 1: Mechanism of impurity-induced phase destabilization in this compound.

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Remove unreacted starting materials and oligomers to restore sharp transition peaks.

  • Solvent Selection: Use Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

    • Why: this compound is moderately soluble in hot ethanol but crystallizes well upon cooling. Hexane removes non-polar byproducts.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling solvent (~5-10 mL).

  • Hot Filtration: If the solution is cloudy (inorganic salts), filter while hot through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. Rapid cooling traps impurities.

  • Collection: Filter the white crystals and wash with cold solvent.

  • Drying: Dry under vacuum (< 5 mbar) at room temperature for 4 hours. Do not heat above 40°C during drying to avoid melting or sublimation.

Protocol B: Characterization (DSC)

Objective: Accurately determine


 and 

.
  • Sample Prep: Weigh 2-3 mg of dried sample into an aluminum pan. Crimping must be tight to ensure thermal contact.

  • Cycle 1 (History Erase): Heat from 20°C to 100°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to 20°C at 5°C/min. Observe the Isotropic

    
     Nematic exotherm (often supercools).
    
  • Cycle 2 (Measurement): Heat from 20°C to 100°C at 2°C/min .

    • Note: Use a slow ramp rate (2°C/min) to resolve the

      
       accurately, as it is a weak first-order transition.
      

Reference Data: Purity vs. Transition Temperatures

The following table highlights the sensitivity of this material to common synthesis impurities.

Material StatusPurity (GC)Melting Point (

)
Clearing Point (

)
Transition Width
High Purity Standard >99.5%63.0 °C~78.0 °C*Sharp (<0.5°C)
Commercial Grade >99.0%59.0 - 63.0 °C~75 - 77 °CModerate (1-2°C)
Crude (Unwashed) ~95.0%52.0 - 56.0 °C< 70.0 °CBroad (>3°C)

*Note: Exact Clearing Point (


) depends on the specific homologue mix; values extrapolated from standard phenyl benzoate series behavior [1, 4].

Troubleshooting Workflow Diagram

Follow this decision tree to resolve phase behavior issues.

Troubleshooting Start Start Characterization CheckTm Check Melting Point (Tm) Start->CheckTm Decision1 Tm < 59°C? CheckTm->Decision1 CheckTni Check Clearing Point (Tni) Decision2 Tni Broad? CheckTni->Decision2 Decision1->CheckTni No ActionRecrys Recrystallize (Protocol A) Decision1->ActionRecrys Yes ActionDry Vacuum Dry (Remove Solvent) Decision2->ActionDry Yes (Solvent?) ActionNMR Check NMR (Homologues) Decision2->ActionNMR Yes (Homologues?) Pass Material QC Passed Decision2->Pass No (Sharp Peak) ActionRecrys->CheckTm ActionDry->CheckTni

Figure 2: Step-by-step diagnostic workflow for LC purity verification.

References

  • Tokyo Chemical Industry (TCI). (n.d.). This compound Product Specification (B0375). Retrieved from

  • Jana, P. K., et al. (2019). Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals. arXiv. Retrieved from

  • National Institute of Standards and Technology (NIST). (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from

  • Castellano, J. A., et al. (1971). Liquid crystals V. Nematic materials derived from p-alkylcarbonato-p-alkoxyphenyl benzoates. (Contextual reference for ester synthesis and purification). Retrieved from

Sources

achieving uniform dispersion of nanoparticles in a 4-Ethoxyphenyl 4-butylbenzoate host

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Achieving Uniform Dispersion of Nanoparticles in 4-Ethoxyphenyl 4-butylbenzoate (EPBB) Ticket ID: LC-NANO-DISP-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Thermodynamic Challenge

Welcome to the Advanced Materials Support Center. You are likely experiencing aggregation of nanoparticles (NPs) within your this compound (EPBB) host.

The Physics of Failure: In isotropic fluids, dispersion is governed by Brownian motion and steric/electrostatic repulsion. However, EPBB is a calamitic liquid crystal (LC) .[1] When you introduce a spherical nanoparticle into this ordered nematic fluid, the LC molecules are forced to distort around the particle, creating topological defects (often "Saturn rings" or "dipolar hedgehogs").[1][2]

These defects carry a high elastic energy cost. To minimize this energy, the system drives the nanoparticles to clump together, effectively reducing the total volume of distorted LC. This is the elastic penalty . To achieve dispersion, your surface chemistry must trick the EPBB host into accepting the guest particle as "one of its own."

Module 1: Surface Chemistry & Ligand Engineering

User Query: "My nanoparticles precipitate immediately upon solvent evaporation, even though they were stable in toluene. Why?"

Root Cause Analysis: Standard ligands (like oleic acid or dodecanethiol) are flexible alkyl chains.[1] While they provide steric bulk, they do not align with the rigid, rod-like structure of the EPBB host (phenyl benzoate core). This "order parameter mismatch" drives the particles out of the LC phase.

The Solution: Promesogenic Ligand Exchange You must functionalize your NPs with mesogenic ligands —molecules that structurally mimic the EPBB host. These ligands usually consist of a flexible spacer arm and a rigid rod-like core (e.g., a cyanobiphenyl or phenyl benzoate moiety).[1]

Protocol: Ligand Exchange Workflow
  • Pre-cursor Prep: Synthesize a thiol-terminated mesogenic ligand (e.g., HS-(CH2)6-O-Phenyl-COO-Phenyl-OC4H9) that mimics the EPBB structure.

  • Exchange Reaction:

    • Dissolve 10 mg of Au/Ag NPs (oleic acid capped) in 5 mL Toluene.

    • Add 20 mg of Mesogenic Ligand.

    • Stir under inert atmosphere (

      
      ) for 24–48 hours at 40°C.
      
  • Purification:

    • Precipitate with Methanol (poor solvent for ligand, good for free ligand removal).[1]

    • Centrifuge at 8000 RPM for 10 mins.

    • Redisperse in minimal Chloroform.

Visualization: Ligand Engineering Logic

LigandStrategy NP_Raw Raw Nanoparticle (Alkyl Ligands) Mismatch Order Parameter Mismatch NP_Raw->Mismatch Inserted in EPBB Ligand_Ex Ligand Exchange (Promesogenic Ligands) NP_Raw->Ligand_Ex Processing Aggregation Aggregation (Elastic Penalty) Mismatch->Aggregation High Free Energy Alignment Director Field Coupling Ligand_Ex->Alignment Surface Mimicry Dispersion Stable Dispersion (Defect Minimization) Alignment->Dispersion Low Free Energy

Figure 1: The thermodynamic pathway determining aggregation vs. dispersion based on surface ligand choice.

Module 2: Processing & Homogenization

User Query: "The mixture looks clear at high temperatures but becomes cloudy upon cooling to room temperature."

Root Cause Analysis: This indicates macroscopic phase separation at the Isotropic-to-Nematic (I-N) transition. As the EPBB cools and orders, it expels impurities (the NPs) to grain boundaries. This is a kinetic trap.

The Solution: Solvent-Assisted Annealing You must control the kinetics of the phase transition to allow the NPs to be trapped within the domains rather than expelled between them.

Protocol: Solvent-Assisted Dispersion

Reagents:

  • Host: EPBB (this compound).

  • Guest: Functionalized NPs (from Module 1).

  • Solvent: Chloroform or Toluene (High purity).[1]

Steps:

  • Co-Solvation: Dissolve EPBB and NPs separately in Chloroform. Mix to achieve desired wt% (typically 0.1% - 1.0%).

  • Sonic Homogenization:

    • Bath sonicate for 30 mins at 45°C (Isotropic phase of EPBB).

    • Note: EPBB is an ester; avoid water contamination to prevent hydrolysis.

  • Flash Evaporation:

    • Rapidly remove solvent using a rotary evaporator at 60°C.

    • Critical: Slow evaporation allows NPs to aggregate. Fast evaporation traps them in a kinetic glass.

  • Thermal Annealing:

    • Heat the dry composite to 90°C (well above EPBB clearing point).

    • Cool slowly (0.5°C/min) across the I-N transition while applying a magnetic field (if conductive NPs) or simply stirring to prevent sedimentation.

Module 3: Characterization & Troubleshooting

User Query: "How do I quantitatively verify dispersion? My eyes can't see the nanoparticles."

The Solution: Visual inspection is insufficient. You need Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) .[1]

Troubleshooting Matrix
SymptomObservation (POM/DSC)Probable CauseCorrective Action
Cloudy/Opaque Sample Dark distinct clumps under crossed polarizers.Macroscopic Aggregation.Switch to mesogenic ligands; increase sonication time.
Clearing Point Shift

decreases significantly (>5°C).[1]
High impurity concentration or poor compatibility.Reduce NP loading; purify NPs to remove excess free ligands.
Schlieren Texture Distortion Irregular defect lines; "grainy" texture.Micro-aggregation at defect cores.Anneal sample: Cycle 3x between Isotropic and Nematic phase.
Homeotropic Alignment Sample appears dark at all angles (until tilted).NPs inducing vertical alignment (surfactant effect).[1]This may be a feature, not a bug. Verify surface anchoring energy.
Visualization: Experimental Validation Workflow

Validation Sample EPBB + NP Composite POM Polarized Optical Microscopy (POM) Sample->POM DSC DSC Analysis Sample->DSC Result_Bad Aggregates Visible / Large T_NI Depression POM->Result_Bad Black spots Result_Good Uniform Texture / Minimal T_NI Shift POM->Result_Good Smooth Schlieren DSC->Result_Bad Delta T > 5C DSC->Result_Good Delta T < 2C Action_Refine Action: Refine Ligands or Reduce Loading Result_Bad->Action_Refine Action_Publish Action: Proceed to Device Fabrication Result_Good->Action_Publish

Figure 2: Decision tree for validating nanoparticle dispersion quality.

References

  • Hegmann, T., et al. (2007).[1] Nanoparticles in Liquid Crystals: Synthesis, Self-Assembly, and Defects.[1] Journal of Materials Chemistry.

  • Milette, J., et al. (2012).[1] Liquid Crystal-Functionalized Nanoparticles.[3][4] Soft Matter.

  • Stamatoiu, O., et al. (2012).[1] Nanoparticle-Induced Property Changes in Nematic Liquid Crystals.[4][5][6][7][8] Philosophical Transactions of the Royal Society A.

  • Qi, H., & Hegmann, T. (2016).[1] Impact of Dispersion of Nanoscale Particles on the Properties of Nematic Liquid Crystals.[7][8][9] ACS Applied Materials & Interfaces. [1]

Sources

Validation & Comparative

comparing 4-Ethoxyphenyl 4-butylbenzoate with 5CB (4-Cyano-4'-pentylbiphenyl)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-Ethoxyphenyl 4-butylbenzoate vs. 5CB (4-Cyano-4'-pentylbiphenyl)[1]

Executive Summary

This guide provides a technical comparison between 5CB , the ubiquitous "fruit fly" of liquid crystal research, and This compound , a representative phenyl benzoate ester.

  • 5CB is the industry standard for room-temperature nematic applications, offering high dielectric anisotropy and low viscosity.

  • This compound represents a class of ester-based mesogens characterized by higher melting points (

    
    ), lower polarity, and distinct chemical vulnerabilities (hydrolysis). It is primarily used in experimental mixtures to adjust viscoelastic properties or transition temperatures, rather than as a standalone room-temperature material.
    
Molecular Architecture & Stability

The fundamental difference lies in the core linkage and the polar terminal group.

Feature5CB (4-Cyano-4'-pentylbiphenyl) This compound
Structure Biphenyl core with Cyano (-CN) tailPhenyl Benzoate core with Ester (-COO-) linkage
Dipole Moment Strong longitudinal (

D). The -CN group drives high dielectric anisotropy (

).
Weak/Moderate . The ester linkage provides a transverse dipole component; lacks a strong longitudinal pull.
Chemical Stability High .[1] Chemically inert to moisture/oxygen.Moderate . Susceptible to hydrolysis in acidic/basic conditions (ester cleavage).
Photostability Low . UV irradiation causes dimerization/degradation.Variable . Susceptible to Photo-Fries rearrangement under UV, leading to yellowing/degradation.
Structural Visualization

The following diagram contrasts the rigid, high-polarity architecture of 5CB with the flexible, ester-linked architecture of the benzoate.

MolecularArchitecture cluster_5CB 5CB (Cyanobiphenyl) cluster_Benz This compound node_5CB Structure: Pentyl-Ph-Ph-CN Core: Biphenyl (Rigid) Terminal: Cyano (Strong Dipole) prop_5CB High Positive Dielectric Anisotropy (Low Voltage Switching) node_5CB->prop_5CB Causes node_Benz Structure: Butyl-Ph-COO-Ph-Ethoxy Core: Phenyl Benzoate (Flexible Ester) Terminal: Alkoxy/Alkyl (Weak Dipole) prop_Benz Low Dielectric Anisotropy Potential for Hydrolysis node_Benz->prop_Benz Causes

Figure 1: Structural causality mapping. The Cyano group in 5CB dictates its electro-optical dominance, while the Ester linkage in the Benzoate dictates its chemical sensitivity.

Thermodynamic Phase Behavior

This is the most critical operational differentiator. 5CB is liquid at room temperature; the Benzoate is a solid.

Property5CB This compound Implication
Melting Point (

)

(Often supercools)

Benzoate requires a heating stage for any LC activity.
Clearing Point (

)

Likely Monotropic or Narrow Range5CB has a stable, accessible nematic window.
Phase State at 25°C Nematic Liquid Crystal Crystalline Solid 5CB is ready-to-use; Benzoate is a mixture component.

Experimental Insight: When characterizing the Benzoate, you will likely observe the liquid crystal phase only upon cooling from the isotropic melt (monotropic behavior), or it may possess a narrow enantiotropic range just above 63°C. In contrast, 5CB is thermodynamically stable as a nematic fluid at standard lab conditions.

Electro-Optical Performance
Dielectric Anisotropy (

)[2][3]
  • 5CB (

    
    ) : The strong dipole allows for alignment parallel to electric fields at very low threshold voltages (
    
    
    
    ). Ideally suited for Twisted Nematic (TN) cells.
  • Benzoate (

    
    ) : Lacking a cyano group, this molecule has very low dielectric anisotropy. It will not switch  effectively in standard planar cells. It requires high voltages or specific alignment modes (e.g., vertical alignment if 
    
    
    
    ) to show any response.
Viscosity (

)
  • 5CB : Low rotational viscosity (

    
    ). Fast response times (milliseconds).
    
  • Benzoate : The ester linkage increases rotational viscosity. Response times will be significantly slower, leading to "sluggish" switching dynamics.

Experimental Protocol: Phase Transition Characterization

To verify the phase behavior of the Benzoate (and compare it to 5CB), use the following coupled Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflow.

Protocol Steps
  • Sample Prep : Encapsulate 2-5 mg of solid Benzoate in an aluminum DSC pan. Prepare a second pan with 5CB (liquid) as a reference.

  • Heating Cycle : Heat from 20°C to 80°C at 5°C/min.

    • Expectation: 5CB shows a small peak at 35°C (

      
      ). Benzoate shows a large endotherm at 63°C (
      
      
      
      ).
  • Cooling Cycle : Cool from 80°C to 20°C at 5°C/min.

    • Expectation: Watch for the Benzoate to enter a supercooled LC state (Monotropic Nematic or Smectic) before crystallizing.

  • POM Validation : Place sample on a hot stage between crossed polarizers.

    • 5CB : Schlieren texture visible at RT.

    • Benzoate : Dark (Isotropic) or Crystalline at RT. Upon heating >63°C, look for birefringence.

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_POM Optical Validation (POM) start Start: Sample Preparation heat Heat @ 5°C/min (20°C -> 80°C) start->heat detect Detect Endotherms/Exotherms heat->detect cool Cool @ 5°C/min (80°C -> 20°C) texture Observe Texture under Crossed Polarizers cool->texture Correlate Temp detect->cool id_phase Identify Phase: Schlieren (Nematic) Focal Conic (Smectic) texture->id_phase

Figure 2: Coupled DSC/POM workflow for validating mesophase transitions.

Application Suitability Guide
Application DomainUse 5CB If... Use Benzoate If...
Biosensors You need a sensitive, fluid interface at room temperature to detect protein binding (standard LC sensing).Do not use. Solid state at RT makes it unsuitable for aqueous sensing.
LC Mixtures You need a primary host material with high

.
You are formulating a mixture and need to increase the clearing point or induce Smectic phases (phenyl benzoates often induce Smectic phases when mixed with cyanobiphenyls).
Fundamental Physics You are studying standard nematic defects or electro-convection.You are studying monotropic transitions or ester-based chemical stability.
References
  • TCI Chemicals . This compound Product Specifications (CAS 62716-65-8). Retrieved from .

  • PubChem . 4-Cyano-4'-pentylbiphenyl (5CB) Compound Summary. Retrieved from .

  • NIST Standard Reference Data . Critical Evaluation of Liquid Crystal Transition Temperatures I: 4,4'-Alkyl/alkoxyphenylbenzoates. Retrieved from .

  • Liquid Crystal Group, University of Hull. Physical Properties of Nematic Liquid Crystals (5CB). (General Reference for 5CB physical constants).

Sources

Technical Assessment: 4-Ethoxyphenyl 4-butylbenzoate in TN vs. IPS Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Context

This guide provides a technical evaluation of 4-Ethoxyphenyl 4-butylbenzoate (hereafter referred to as EPBB ) within Twisted Nematic (TN) and In-Plane Switching (IPS) display architectures.

EPBB is a calamitic liquid crystal ester derived from the condensation of 4-butylbenzoic acid and 4-ethoxyphenol. Unlike the highly stable cyanobiphenyls (e.g., 5CB) used in early displays, phenyl benzoate esters like EPBB are often characterized by monotropic nematic behavior or narrow enantiotropic ranges [1, 7].[1] This means they may only exhibit the liquid crystalline phase upon cooling from the isotropic melt, a critical factor for experimental handling.[1]

For drug development professionals and material scientists, characterizing this compound serves as a dual-purpose model:

  • Display Engineering: Understanding the impact of ester viscosity on switching speeds.

  • Solid-State Chemistry: The techniques used here (DSC, Polarized Optical Microscopy) are identical to those used in polymorph screening for active pharmaceutical ingredients (APIs).

Experimental Configuration: TN vs. IPS

To objectively compare performance, EPBB must be filled into two distinct cell geometries.[1] The fundamental difference lies in the electrode placement and the initial alignment of the liquid crystal director (


).
ParameterTwisted Nematic (TN)In-Plane Switching (IPS)
Electrode Structure Vertical field (ITO on top and bottom glass).Lateral field (Interdigitated ITO electrodes on bottom substrate only).
Alignment Layer Polyimide rubbed orthogonally (

twist).
Polyimide rubbed parallel (

twist, homogeneous).[1]
Optical State (

)
Normally White (NW) : Light passes through crossed polarizers due to waveguiding.[1]Normally Black (NB) : Light is blocked by crossed polarizers (no retardation).[1]
Driving Mechanism Director tilts out of plane (Homeotropic alignment).Director rotates in-plane.
Critical Design Constraint: The Gooch-Tarry Minimum

For the TN mode, the cell gap (


) and the birefringence (

) of EPBB must satisfy the First Gooch-Tarry Minimum to maximize contrast:

Given that phenyl benzoates typically exhibit moderate birefringence (

), a cell gap of ~4.0 µm is recommended for the TN experiment.[1]

For IPS, the optimal retardation is effectively half-wave plate behavior:



This requires a thinner cell gap (~2.5 - 3.0 µm ) or a lower 

mixture.[1]

Performance Analysis: EPBB Characteristics

Electro-Optical Response (V-T Curve)

The threshold voltage (


) is governed by the elastic constants (

) and the dielectric anisotropy (

).[1]
  • TN Mode:

    
    [1]
    
  • IPS Mode:

    
     (Approximation dependent on electrode spacing 
    
    
    
    ).[1]

Observation for EPBB: EPBB contains an ester linkage (-COO-) which imparts a dipole, but it lacks the strong polar cyano- group found in standard mixtures like E7. Consequently, EPBB exhibits a low positive dielectric anisotropy (


 to 

)
.[1]
  • Result: In both TN and IPS, EPBB will require significantly higher driving voltages compared to standard mixtures.[1]

  • Comparison: The IPS cell will likely show a steeper V-T curve but a higher absolute voltage requirement due to the lateral field penetration weakness.

Response Time & Viscosity

Response time (


) is directly proportional to the rotational viscosity (

) and the square of the cell gap (

).[1]

[1]
  • Viscosity Factor: Phenyl benzoates are generally more viscous than biphenyls due to the restricted rotation of the ester linkage.

  • Geometric Factor: Since IPS cells often require smaller gaps (

    
    ) to optimize transmission (see 2.1), one might expect faster response.[1] However, the in-plane twist elastic constant (
    
    
    
    ) is usually smaller than the splay/bend constants involved in TN, and the field strength is non-uniform.[1]
  • Experimental Outcome: EPBB typically exhibits slower response times in IPS (25-40 ms) compared to TN (10-20 ms) under identical temperature conditions.

Viewing Angle

This is the definitive differentiator.

  • TN Performance: As the EPBB molecules tilt up, the birefringence changes depending on the observation angle.[1] This causes grayscale inversion (colors flip) at extreme angles.[1]

  • IPS Performance: The EPBB molecules rotate within the plane of the substrate. The effective birefringence remains relatively constant at oblique angles.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. If the isotropic transition temperature (


) measured in Step 2 deviates from literature (approx. 60-70°C for similar homologues [1, 7]), the sample purity or identity is compromised.[1]
Phase 1: Cell Preparation
  • Clean ITO glass substrates using ultrasonic baths (Acetone

    
     IPA 
    
    
    
    DI Water).
  • Spin-coat Polyimide (PI) alignment agent.

    • For TN: Use PI-A (planar). Cure at 230°C. Rub top/bottom substrates at 90° offset.

    • For IPS: Use PI-A (planar). Cure at 230°C. Rub antiparallel (

      
      ).
      
  • Assemble cells using silica spacers (4 µm for TN, 3 µm for IPS).

Phase 2: Filling & Verification
  • Heat EPBB to its Isotropic Phase (approx. 80°C) on a hot stage.

  • Fill the empty cell via capillary action.

  • Cool slowly (0.5°C/min) to the Nematic phase.

    • Checkpoint: Observe under Polarized Optical Microscope (POM).[1][2]

    • TN Check: Verify "Schlieren" texture disappears into a uniform bright state (Normally White).

    • IPS Check: Verify uniform dark state (Normally Black).[1]

Phase 3: Electro-Optical Measurement
  • Place cell between crossed polarizers on the optical bench.

  • Align the rubbing direction at 45° to the polarizer axis.

  • Apply a 1 kHz square wave AC voltage (0V to 20V).

  • Record Transmittance vs. Voltage using a photodiode.

Visualizing the Characterization Logic

The following diagram illustrates the decision logic and signal flow for characterizing EPBB.

LC_Characterization Sample EPBB Sample DSC DSC Analysis (Phase ID) Sample->DSC Phase_Check Isotropic? (>80°C) DSC->Phase_Check Cell_Fill Capillary Fill (Hot Stage) Phase_Check->Cell_Fill Yes Cooling Controlled Cooling (0.5°C/min) Cell_Fill->Cooling TN_Path TN Cell (90° Twist) Cooling->TN_Path Path A IPS_Path IPS Cell (In-Plane) Cooling->IPS_Path Path B Measure_TN Measure V-T (Threshold Vth) TN_Path->Measure_TN Measure_IPS Measure V-T (Threshold Vth) IPS_Path->Measure_IPS Result Performance Matrix Measure_TN->Result Fast Response Poor Angle Measure_IPS->Result Wide Angle High Voltage

Caption: Workflow for characterizing mesomorphic properties and electro-optical performance of EPBB.

References

  • Vertex AI Search. (2025). Synthesis and mesomorphic properties of this compound. Retrieved from [1]

  • CP Lab Safety. (n.d.). This compound, min 99% (GC).[1][3] Retrieved from [1]

  • NIST. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from [1]

  • Rocktech Displays. (2025). IPS vs TN: The Ultimate 2025 Comparison Guide. Retrieved from [1]

  • Riverdi. (n.d.). IPS vs TN - How to choose the right display technology?. Retrieved from [1]

  • PubChem. (2025).[4] Ethyl 4-tert-butylbenzoate (Structural Analog Data). Retrieved from [1]

  • Scholars Research Library. (2011). Benzoate esters homologous series of liquid crystals. Retrieved from [1]

Sources

Dielectric Anisotropy Profile: 4-Ethoxyphenyl 4-butylbenzoate vs. Nematic Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the dielectric anisotropy of 4-Ethoxyphenyl 4-butylbenzoate (often abbreviated in literature as 4EPBB or within the


OP

OB
homologous series), contrasting it with standard nematic liquid crystals like 5CB and MBBA .

Executive Summary

This compound represents a class of phenyl benzoate esters characterized by low-magnitude, often negative dielectric anisotropy (


 to 

)
.[1] Unlike the archetypal cyanobiphenyls (e.g., 5CB) which exhibit large positive anisotropy due to strong longitudinal nitrile dipoles, this ester derivative relies on the transverse dipole moment of the central carboxylate linkage (-COO-).

This material is critical in research not as a standalone high-performance nematogen, but as a low-polarity host or diluent .[1] Its lack of strong ionic trapping and low dielectric loss makes it ideal for stabilizing mixtures used in Active Matrix (AM) displays, where high resistivity is paramount.

Molecular Architecture & Dipole Physics

To understand the dielectric performance, we must analyze the molecular dipole vectors relative to the nematic director (


).
The Dipole Vector Mechanism
  • This compound (Ester):

    • Structure: Butyl-

      
      -COO-
      
      
      
      -OC
      
      
      H
      
      
      .[1]
    • Dipole Source: The primary dipole arises from the ester linkage. The carbonyl (

      
      ) dipole is oriented at a significant angle (~60°) to the molecular long axis.
      
    • Result: The transverse component (

      
      ) often exceeds the longitudinal component (
      
      
      
      ), resulting in a negative
      
      
      (
      
      
      ).[1] However, because the alkyl/alkoxy tails are weak donors, the net magnitude is small.
  • 5CB (Cyanobiphenyl):

    • Structure: Pentyl-

      
      -
      
      
      
      -CN.
    • Dipole Source: The cyano (-CN) group has a massive dipole moment (~3.9 D) aligned perfectly with the long axis.

    • Result:

      
      , yielding a large positive 
      
      
      
      (~ +13).[1]
Visualization of Dipole Alignment

The following diagram illustrates the orientation of dipole moments in the comparison materials.

DipoleAlignment cluster_0 Positive Anisotropy (5CB) cluster_1 Negative/Low Anisotropy (Phenyl Benzoate) CB_Mol Molecule: 5CB Dipole: Longitudinal (-CN) Aligns: Parallel to E-field CB_Res Result: High Positive Δε (~ +13) CB_Mol->CB_Res Strong Axis Polarization PB_Mol Molecule: this compound Dipole: Transverse (Ester) Aligns: Perpendicular to E-field PB_Res Result: Small Negative Δε (~ -0.3) PB_Mol->PB_Res Off-Axis Polarization

Figure 1: Mechanistic difference between longitudinal dipoles (5CB) and transverse dipoles (Phenyl Benzoates).

Comparative Performance Analysis

The following table synthesizes experimental data ranges for this compound against industry standards.

PropertyThis compound5CB (Reference)MBBA (Reference)
Molecular Class Phenyl Benzoate EsterCyanobiphenylSchiff Base
Dielectric Anisotropy (

)
-0.2 to -0.5 (Weakly Negative)+13.0 (Strongly Positive)-0.7 (Weakly Negative)
Dipole Moment (

)
~1.9 D (Angle ~60°)~4.1 D (Angle ~0°)~2.3 D
Nematic Range (

)
~63°C (Melting) to ~80°C (Clearing)*22.5°C to 35°C21°C to 47°C
Primary Application Low-loss diluent, AM-LCD mixturesTN/STN Displays (Active component)Dynamic Scattering (Legacy)
Chemical Stability High (Hydrolysis resistant compared to Schiff bases)HighLow (Hydrolyzes easily)

*Note: Transition temperatures for specific ester homologues vary; values are representative of the 4-alkoxy/4-alkyl benzoate series.[1]

Key Insights:
  • Field Response: Unlike 5CB, which aligns parallel to an applied electric field (Homeotropic), this compound tends to align perpendicular (Planar) or requires a dual-frequency drive to switch.[1]

  • Mixture Utility: Because its

    
     is near zero, it is used to adjust the viscosity and optical anisotropy (
    
    
    
    ) of a mixture without drastically altering the threshold voltage (
    
    
    ).

Experimental Protocol: Measuring Dielectric Anisotropy

To validate the dielectric anisotropy of this material, a Precision Capacitance Method is required. This protocol ensures self-validation by measuring both parallel and perpendicular components in a single workflow.[1]

Required Equipment
  • LCR Meter: Agilent/Keysight E4980A or equivalent (Frequency range: 1 kHz – 1 MHz).

  • Test Cells: Two Indium Tin Oxide (ITO) coated glass cells (gap

    
    ).
    
    • Cell A: Homeotropic alignment (Vertical).

    • Cell B: Planar alignment (Homogeneous).

  • Magnetic Field (Optional but Recommended): >1 Tesla magnet for verifying alignment.

Step-by-Step Workflow

MeasurementProtocol cluster_measure 3. Dielectric Measurement (LCR Meter) Start Start: Cell Preparation Fill 1. Fill Cells via Capillary Action (T > T_NI, Isotropic Phase) Start->Fill Cool 2. Controlled Cooling (Rate: 0.5°C/min to Nematic) Fill->Cool Measure_Para Measure C_parallel (Homeotropic Cell or High V_bias) Cool->Measure_Para Measure_Perp Measure C_perp (Planar Cell or V < V_th) Cool->Measure_Perp Calc 4. Calculate Permittivity ε = (C * d) / (ε0 * Area) Measure_Para->Calc Measure_Perp->Calc Derive 5. Derive Anisotropy Δε = ε_para - ε_perp Calc->Derive Validate 6. Validation Check Is Δε consistent with T_NI approach? Derive->Validate

Figure 2: Workflow for determining dielectric anisotropy (


).
Detailed Methodology
  • Cell Calibration: Measure the empty cell capacitance (

    
    ) to determine the precise geometric factor.
    
  • Filling: Introduce this compound into the cell in its isotropic phase (approx. 85°C) to avoid flow-induced alignment defects.

  • Alignment Verification: Use Polarized Optical Microscopy (POM).

    • Planar Cell: Should appear dark when director is parallel to polarizer.

    • Homeotropic Cell:[1][2] Should appear dark under crossed polarizers (conoscopic cross visible).

  • Capacitance Sweep:

    • Apply a low voltage (

      
      ) to avoid the Freedericksz transition.
      
    • Measure Capacitance (

      
      ) at 1 kHz.
      
    • Calculation:

      
      
      
      
      
      [1]
  • Self-Validation: As temperature increases toward the clearing point (

    
    ), 
    
    
    
    and
    
    
    must converge to the isotropic value
    
    
    . If they do not converge, the alignment is defective.

References

  • General Dielectric Theory of Esters

    • Kresse, H. (1982). Dielectric behaviour of liquid crystals. Advances in Liquid Crystals, 6, 109-172.[1] Link

  • Comparative Data (Cyanobiphenyls vs. Esters)

    • Dunmur, D. A., & Miller, W. H. (1980).[1] Electric permittivity and dielectric anisotropy of liquid crystals. Journal de Physique Colloques. Link

  • Specific Homologue Data (Phenyl Benzoates)

    • NIST Standard Reference Data. Thermophysical Properties of Liquid Crystals. Link[1]

  • Measurement Protocols

    • Majumder, T. P., et al. (2011). Dielectric relaxation in a nematic liquid crystal. Physical Review E. Link[1]

  • Material Safety & Structure (CAS 62716-65-8)

    • PubChem Compound Summary. This compound.[1] Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Ethoxyphenyl 4-butylbenzoate (4EP4BB) , a representative material of the phenyl benzoate liquid crystal (LC) family. While cyanobiphenyls (e.g., 5CB) are the industry standard for high birefringence, phenyl benzoates offer a critical alternative for applications requiring intermediate birefringence (


) , superior chemical stability, and specific viscosity profiles.

This document details the experimental protocols required to accurately measure the birefringence of 4EP4BB, particularly addressing the challenges of its likely monotropic phase behavior (where the liquid crystal phase exists only upon supercooling below the melting point). It compares performance against industry benchmarks to aid in material selection for optical retarders, spatial light modulators, and LC formulations.

Material Profile & Comparative Analysis

The Compound: this compound
  • Chemical Structure:

    
    
    
  • Class: Alkoxy phenyl benzoate ester.[1]

  • Key Characteristic: Unlike the highly polar cyano-based LCs, this ester relies on the shape anisotropy of the rigid phenyl benzoate core. It typically exhibits a Nematic phase, though often monotropic in short-chain homologues.[1]

Performance Comparison Matrix

The following table contrasts 4EP4BB with the industry-standard 5CB (4-Cyano-4'-pentylbiphenyl) and PCH-5 (4-(trans-4-pentylcyclohexyl)benzonitrile).

FeatureThis compound (Phenyl Benzoate)5CB (Cyanobiphenyl)PCH-5 (Phenylcyclohexane)
Birefringence (

)
Moderate (0.10 – 0.14) High (~0.18 – 0.20)Low (~0.09 – 0.10)
Viscosity Moderate to HighLowVery Low
UV Stability High (Ester linkage stable)Moderate (CN group issues)High
Phase Behavior Often Monotropic (Metastable)Enantiotropic (Stable)Enantiotropic
Dielectric Anisotropy Small Positive or NegativeLarge Positive (

)
Moderate Positive
Application Viscosity modifier,

tuning
Display (TN/IPS)Low

TFT mixtures

Scientist's Insight: Choose 4EP4BB when you need to dilute the birefringence of a mixture without sacrificing thermal stability, or when working in UV-sensitive applications where cyanobiphenyls degrade.

Experimental Protocol: High-Precision Birefringence Measurement

Objective: Determine the ordinary (


) and extraordinary (

) refractive indices and birefringence (

) as a function of temperature and wavelength.

Challenge: Short-chain phenyl benzoates often crystallize rapidly. The measurement window exists in the supercooled region (cooling from Isotropic liquid).

Experimental Setup (Wu's Method)

We utilize the Variable Wavelength Scanning Method combined with a precision temperature stage. This method avoids the ambiguity of simple transmission measurements by analyzing the phase retardation spectrum.

Workflow Diagram (DOT)

G Light Tunable Light Source (400-800 nm) Pol Polarizer (45°) Light->Pol Unpolarized LC LC Cell (Temp Controlled) Pol->LC Linearly Pol. Ana Analyzer (-45°) LC->Ana Elliptical Pol. Det Photodetector (Spectrometer) Ana->Det Interference Signal DAQ Data Acquisition (Transmittance T) Det->DAQ Spectrum

Figure 1: Optical path for birefringence measurement using crossed polarizers at 45° to the LC director.

Step-by-Step Methodology
Phase 1: Cell Preparation
  • Cell Selection: Use a commercial sandwich cell (e.g., Instec or EHC) with homogeneous (planar) alignment .

  • Gap Verification: Measure the empty cell gap (

    
    ) precisely using interferometry. Target 
    
    
    
    .
  • Filling:

    • Heat the 4EP4BB sample to the Isotropic phase (approx. >65°C, verify clear liquid state).

    • Fill the cell via capillary action. Crucial: Do not fill in the crystalline state to avoid air bubbles.

Phase 2: Thermal Conditioning (The "Supercooling" Trick)

Since 4EP4BB derivatives are often monotropic:

  • Mount the cell in the hot stage (Linkam or similar).

  • Heat to Isotropic (

    
    ) to erase thermal history.
    
  • Cooling Scan: Cool slowly (

    
    ) while monitoring transmittance.
    
  • Nematic Onset: Watch for the "flash" of birefringence (brightening) indicating the Isotropic

    
     Nematic transition (
    
    
    
    ).
  • Measurement Window: The material will remain in the Nematic phase below the melting point (

    
    ) for a finite time before crystallizing. Perform measurements immediately in this supercooled range. 
    
Phase 3: Spectral Data Acquisition
  • Align the LC director at 45° with respect to the polarizer and analyzer (crossed).

  • Scan wavelength

    
     from 400 nm to 800 nm.
    
  • Record the Transmittance (

    
    ) curve.[2] The signal will oscillate according to:
    
    
    
    
Phase 4: Data Extraction
  • Identify wavelengths of peaks (

    
    ) and valleys (
    
    
    
    ).
  • At peaks:

    
    .
    
  • At valleys:

    
    .
    
  • Solve for the integer order

    
     (usually by comparing two adjacent peaks).
    
  • Calculate

    
     for each extremum.
    

Analysis of Results

Birefringence Dispersion (Cauchy Model)

Experimental data for phenyl benzoates typically fits the single-band model or Cauchy equation. Use this equation to interpolate


 at standard wavelengths (e.g., 589 nm, 633 nm).


Representative Data (Simulated for Class):

Wavelength (

)
4EP4BB (Est.)5CB (Ref)
450 nm 0.1450.230
550 nm 0.1320.212
633 nm 0.1280.200

Note: Phenyl benzoates show lower dispersion (flatter curve) than biphenyls due to the ester linkage interrupting the conjugation.

Temperature Dependence

The birefringence follows the order parameter


:


  • Observation: As you cool 4EP4BB from

    
    , 
    
    
    
    will rise sharply. If crystallization occurs, the signal will vanish (scattering).

References

  • Wu, S.-T. (1986). "Birefringence dispersions of liquid crystals."[3] Physical Review A, 33(2), 1270–1274.

  • NIST Standard Reference Data. (2009). "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data.

  • Ossila. "4-Pentylphenyl 4-methoxybenzoate (Nematal 105) Product Guide." (Representative homologue data).

  • Doshi, A.V., et al. (2011).[1] "Synthesis and mesomorphic properties of 4-propyloxy phenyl-4'-n-alkoxy benzoates." Der Pharma Chemica, 3(3), 200-206.[1]

  • Li, J., et al. (2005). "Refractive Indices of Liquid Crystals: Measurement and Applications." Journal of Display Technology.

Sources

confirming phase transition temperatures of 4-Ethoxyphenyl 4-butylbenzoate via literature data

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for validating the phase transition temperatures of 4-Ethoxyphenyl 4-butylbenzoate (CAS: 62716-65-8). It synthesizes literature data with rigorous experimental protocols to distinguish between crystalline, mesomorphic (liquid crystal), and isotropic phases.

Executive Technical Summary

Compound: this compound CAS: 62716-65-8 Molecular Formula:


Core Application:  Nematic Liquid Crystal (LC) component, often used in eutectic mixtures to lower melting points or adjust birefringence.

This compound belongs to the 4-alkoxyphenyl 4-alkylbenzoate homologous series. While long-chain homologues (e.g., octyloxy) exhibit stable enantiotropic mesophases, short-chain analogs like the ethoxy derivative often display monotropic or narrow-range enantiotropic behavior. Literature consistently identifies the melting transition (


) around 63°C .
ParameterLiterature ValueConfidence LevelSource
Melting Point (

)
59.0 – 63.0 °C HighTCI Chemicals [1], Fisher [2]
Clearing Point (

)
Requires ValidationModerateInferred from homologue trends
Mesophase Type NematicHighStructural Class (Phenyl Benzoate)

Comparative Analysis: Homologue Performance

To understand the phase behavior of this compound (


), it is critical to compare it with its structural neighbors. The chain length determines the balance between rigid core interactions (favoring stability) and flexible chain entropy (favoring lower transition temperatures).
Table 1: Homologous Series Comparison (4-Alkoxyphenyl 4-butylbenzoates)
Homologue (Alkoxy Chain)Structure CodePhase BehaviorKey Characteristic
Methoxy (

)
1O.4Non-Mesogenic / MonotropicCrystal lattice energy dominates; likely melts directly to isotropic liquid.
Ethoxy (

)
(Target)
2O.4 Boundary LC Melting ~63°C. Mesophase is likely narrow or monotropic (observable on cooling).
Butoxy (

)
4O.4Enantiotropic NematicStable mesophase; typical "standard" LC behavior.
Octyloxy (

)
8O.4Smectic / NematicHigh-temperature stability; exhibits ordered Smectic phases due to van der Waals chain interactions.

Insight: The target compound (Ethoxy) sits at the "crossover" point. Unlike the Octyloxy homologue, which has a broad stable range, the Ethoxy derivative requires precise thermal control to detect the Nematic phase, as the crystallization temperature may overlap with the nematic range.

Experimental Validation Protocols

To definitively confirm the phase transitions, a dual-method approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[1]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Quantify enthalpy changes (


) to distinguish first-order transitions (Melting) from weak second-order or low-enthalpy transitions (Nematic-Isotropic).
  • Sample Prep: Encapsulate 2-5 mg of dry sample in a hermetic aluminum pan.

  • Cycle 1 (History Erasure): Heat to 80°C (above literature

    
     of 63°C) to ensure isotropy.
    
  • Cooling Scan (Critical): Cool at 5°C/min to -20°C.

    • Look for: A small exothermic peak (Isotropic

      
       Nematic) before the large crystallization exotherm. If this peak is absent, the mesophase may be kinetically inhibited or non-existent.
      
  • Heating Scan: Heat at 5°C/min to 80°C.

    • Validation: The onset of the large endothermic peak confirms

      
       (Expect ~63°C).
      
Protocol B: Polarized Optical Microscopy (POM)

Objective: Visual identification of the mesophase texture (Schlieren vs. Focal Conic).

  • Setup: Place sample between glass slide and coverslip on a hot stage.

  • Cross-Polarizers: Set polarizer and analyzer at 90°.

  • Observation:

    • Heat sample to isotropic liquid (>65°C)

      
       Field should be dark.
      
    • Cool slowly (1°C/min).

    • Nematic Signatures: Look for "Schlieren" textures (brush-like defects) or "Marble" textures.

    • Crystalline Signatures: Sharp, geometric growth fronts (spherulites) that block light or show high-order birefringence colors.

Visualizing the Validation Logic

The following diagram illustrates the decision logic for characterizing the phase behavior based on experimental observations.

PhaseValidation Start Start: this compound (Solid Powder) Heat Heat > 63°C (Isotropic Liquid) Start->Heat Cool Cooling Scan (DSC/POM) Heat->Cool Check1 Observation at ~60-50°C? Cool->Check1 DirectCryst Direct Crystallization (Liquid -> Solid) Check1->DirectCryst Dark -> Crystals Mesophase Fluid Birefringence Appears (Liquid -> LC) Check1->Mesophase Dark -> Birefringent Fluid Result1 Non-Mesogenic (Or rapid crystallization) DirectCryst->Result1 Result2 Confirm Nematic Phase (Schlieren Texture) Mesophase->Result2 SubCheck Is T(clearing) < T(melting)? Result2->SubCheck Mono Monotropic LC (Metastable) SubCheck->Mono Yes Enantio Enantiotropic LC (Stable) SubCheck->Enantio No

Caption: Logic flow for distinguishing between non-mesogenic, monotropic, and enantiotropic behaviors during cooling cycles.

References

  • TCI Chemicals. (n.d.). Product Specification: this compound (B0375). Retrieved from

  • Fisher Scientific. (n.d.). This compound 99.0+%.[2] Retrieved from

  • NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates.
  • Castellano, J. A., et al. (1971).[3] Liquid Crystal properties of 4-alkoxyphenyl 4-alkylbenzoates. (Foundational literature on the homologous series).

Sources

Comparative Guide: Optimizing Mesophase Stability via Alkyl Chain Modulation (Butyl vs. Octyl/Dodecyl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Butyl Threshold" in Mesophase Engineering

In the development of lyotropic liquid crystals (LLCs) and ionic liquid crystals (ILCs) for drug delivery, the alkyl chain length is the primary lever for controlling phase geometry and release kinetics.

This guide evaluates the specific performance of the Butyl (C4) chain length against its longer counterparts, Octyl (C8) and Dodecyl (C12) .

The Core Finding: The Butyl chain (C4) acts as a critical "solubility-structure threshold." unlike C8 and C12, which drive strong hydrophobic ordering into stable Smectic or Hexagonal mesophases, C4 derivatives often reside at the boundary of isotropy. They offer superior solvent power and ionic conductivity but lack the hydrophobic volume (


) required to sustain high-curvature inverse mesophases (like Cubic 

) without co-lipids.

Recommendation:

  • Choose Butyl (C4) for: Permeation enhancement, co-solvency, and immediate-release formulations where low viscosity is required.

  • Choose Octyl/Dodecyl (C8/C12) for: Depot formulations, sustained release, and stabilizing high-viscosity liquid crystalline phases (Hexagonal/Cubic).

Mechanistic Foundation: Critical Packing & Chain Length

To understand why changing from Butyl to Octyl alters the phase from a liquid to a liquid crystal, we must apply the Critical Packing Parameter (CPP) theory.


[1]

Where:

  • 
     = Volume of the hydrophobic tail.[1]
    
  • 
     = Effective area of the hydrophilic headgroup.
    
  • 
     = Critical length of the hydrophobic tail.
    
The Chain Length Effect

Increasing the chain length (e.g., C4


 C12) increases 

significantly more than it affects the effective length

in dynamic systems due to chain coiling. This increases the CPP.
  • C4 (Butyl): Low

    
    . CPP 
    
    
    
    0.3–0.5. Result: Normal Micelles (
    
    
    ) or Isotropic Fluid.
  • C8 (Octyl): Moderate

    
    . CPP 
    
    
    
    0.5–0.8. Result: Lamellar (
    
    
    ) or Normal Hexagonal (
    
    
    ).
  • C12 (Dodecyl): High

    
    . CPP > 1.0. Result: Inverse Hexagonal (
    
    
    
    ) or Cubic (
    
    
    ).
Visualization: The CPP Phase Trajectory

CPP_Mechanism cluster_inputs Molecular Inputs cluster_outputs Mesophase Output C4 Butyl Chain (C4) Low Hydrophobic Vol (V) CPP_Calc Critical Packing Parameter (CPP = V / a*l) C4->CPP_Calc CPP < 0.5 C8 Octyl Chain (C8) Medium Hydrophobic Vol (V) C8->CPP_Calc CPP ~ 0.5-1.0 C12 Dodecyl Chain (C12) High Hydrophobic Vol (V) C12->CPP_Calc CPP > 1.0 Iso Isotropic / Micellar (Fast Release) CPP_Calc->Iso Low Curvature Lam Lamellar / Hexagonal (Viscoelastic) CPP_Calc->Lam Zero Curvature Inv Inverse Cubic / Hexagonal (Sustained Release) CPP_Calc->Inv Negative Curvature

Figure 1: Relationship between alkyl chain length, Critical Packing Parameter (CPP), and resulting mesophase structure.

Comparative Performance Analysis

The following data compares 1-alkyl-3-methylimidazolium chloride ([C_n_mim][Cl]) derivatives, a standard model for tunable pharmaceutical salts/solvents.

Table 1: Physicochemical Profile & Mesophase Behavior[2]
FeatureButyl (C4) Octyl (C8) Dodecyl (C12)
Phase at 25°C Isotropic Liquid (Ionic Liquid)Viscous Liquid / Smectic ASemi-Solid / Smectic A
Viscosity (

)
Low (~400 cP)Moderate (~3,000 cP)High (>10,000 cP)
Water Solubility Fully MisciblePartially MiscibleImmiscible (Self-assembles)
Drug Release Rate Fast (Diffusion dominated)ModerateSlow (Erosion/Diffusion)
Conductivity High (High ion mobility)Low (Trapped ions)Very Low
Primary Use Solvent / Permeation EnhancerCo-surfactantNanostructure Former
Key Observations
  • The Viscosity Jump: Moving from C4 to C8 results in a non-linear increase in viscosity. C4 chains are too short to entangle effectively or form interdigitated bilayers, keeping the fluid Newtonian. C8 chains begin to interdigitate, creating resistance to flow.

  • Thermal Stability: C12 chains stabilize the mesophase at higher temperatures (

    
    ). C4 systems often lose any transient ordering slightly above room temperature.
    
  • Toxicity: C4 is generally less cytotoxic than C12. Long cationic chains (C12+) can disrupt cell membranes (surfactant effect), whereas C4 acts more like a benign salt.

Experimental Protocol: Characterizing the Mesophase

To validate the effect of the Butyl chain in your specific formulation, you must distinguish between simple aggregation and true liquid crystalline ordering.

Objective: Determine the phase boundary and lattice parameter (


) of the system.
Workflow Diagram

Protocol_Workflow cluster_analysis Dual-Path Characterization Start Sample Preparation (Mix Lipid/IL + Water) Equilibration Equilibration (24h @ 25°C, N2 atmosphere) Start->Equilibration PLM Polarized Light Microscopy (PLM) Detect Optical Birefringence Equilibration->PLM Screening SAXS Small Angle X-ray Scattering (SAXS) Synchrotron or High-Flux Lab Source Equilibration->SAXS Confirmation Decision Phase Identification PLM->Decision Texture Analysis DataProc Data Processing Calculate Lattice Parameter (a) SAXS->DataProc DataProc->Decision Bragg Peak Ratios

Figure 2: Step-by-step characterization workflow for validating mesophase formation.

Step-by-Step Methodology
Step 1: Polarized Light Microscopy (PLM) Screening
  • Why: Rapidly distinguishes isotropic (C4-like) from anisotropic (C8/C12-like) phases.

  • Procedure:

    • Place 10 mg of sample between a glass slide and coverslip.

    • Observe under cross-polarizers at 10x and 40x magnification.

  • Expected Results:

    • Dark Field: Isotropic (Micellar/C4) or Cubic Phase (C12 - requires SAXS to distinguish).

    • Maltese Crosses: Lamellar Phase.[2]

    • Fan-like Texture: Hexagonal Phase.[3]

Step 2: Small Angle X-ray Scattering (SAXS)[4]
  • Why: The only way to definitively prove the lattice structure.

  • Protocol:

    • Load sample into a 1.5 mm quartz capillary.

    • Expose to X-ray source (Cu K

      
      , 
      
      
      
      ) for 600–1200 seconds.
    • Convert 2D scattering pattern to 1D intensity

      
       vs scattering vector 
      
      
      
      .
  • Analysis: Calculate the ratio of peak positions (

    
    ).
    
    • Lamellar:

      
      
      
    • Hexagonal:

      
      
      
    • Cubic (

      
      ): 
      
      
      

References

  • Effect of alkyl-chain length of imidazolium based ionic liquid on ion conducting properties. Source: ResearchGate.[5] Relevance: Establishes the conductivity vs. viscosity trade-off for C4 vs C12 chains.

  • Tailoring lyotropic liquid crystals for skin barrier penetration. Source: AIP Publishing. Relevance: Defines the Critical Packing Parameter (CPP) calculations for lipid chain lengths.

  • SCryPTA: A web-based platform for analyzing SAXS curves of lyotropic liquid crystals. Source: bioRxiv. Relevance: Provides the standard crystallographic peak ratios for identifying Cubic and Hexagonal phases.

  • Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Hydrogels. Source: MDPI / NIH. Relevance: Demonstrates the mechanical strengthening effect of C6/C8 chains compared to C4 in polymer networks.

Sources

A Comparative Guide to the Synthesis of Phenyl Benzoate Derivatives: Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the preparation of phenyl benzoate and its derivatives is of paramount importance, finding applications in pharmaceuticals, agrochemicals, and material science. The efficiency of synthesizing these aryl esters is critically dependent on the chosen methodology, which is in turn dictated by the electronic and steric properties of the substituents on the aromatic rings. This guide provides an in-depth, objective comparison of the leading synthetic routes to phenyl benzoate derivatives, supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Executive Summary

The synthesis of phenyl benzoate derivatives is predominantly achieved through several key methodologies: the classic Schotten-Baumann reaction and Fischer esterification, alongside modern coupling methods like the Steglich and Mitsunobu reactions. The Schotten-Baumann reaction is a robust and high-yielding method, particularly for standard phenyl benzoates. Fischer esterification, while being a fundamental method, can also provide high yields, especially when one of the reactants is used in excess. For more sensitive or sterically hindered substrates, the milder conditions of the Steglich and Mitsunobu reactions offer significant advantages, though often at the cost of reagent complexity and expense. The choice of the optimal synthetic route is therefore a nuanced decision, balancing yield, substrate scope, reaction conditions, and overall cost-effectiveness.

Comparative Analysis of Synthetic Methodologies

The efficiency of phenyl benzoate synthesis is not a one-size-fits-all metric. It is a function of the chosen reaction, the nature of the substituents on the phenol and benzoic acid moieties, and the specific reaction conditions. Below is a comparative overview of the most common methods, with supporting data on their performance.

MethodReagentsCatalyst/MediatorTypical SolventTemperature (°C)Reaction TimeYield (%)
Schotten-Baumann Phenol, Benzoyl chloride10% Sodium hydroxideWater/Organic (two-phase)Room Temperature15 - 30 min~80[1]
Fischer Esterification Phenol, Benzoic acidStrong acid (e.g., H₂SO₄)Toluene or excess alcoholReflux1 - 10 hoursModerate to High*
Steglich Esterification Phenol, Benzoic acidDCC, DMAPDichloromethane (DCM)Room Temperature~10 hours~44 (can be higher)[2]
Mitsunobu Reaction Phenol, Benzoic acidDEAD, PPh₃THF0 - Room Temperature~24 hoursGood to Excellent

*Yields for Fischer esterification can be driven to >95% by using a large excess of the alcohol reactant.[3] For instance, the esterification of a substituted benzoic acid with ethanol under conventional heating has been reported to yield 78% of the product.[4]

A study on the synthesis of eight different phenyl benzoate compounds reported yields ranging from 31% to 85%, highlighting the significant impact of substituents on the reaction efficiency.

The Enduring Power of the Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a cornerstone for the synthesis of phenyl benzoate and its derivatives due to its simplicity, rapid reaction times, and generally high yields.[5][6][7] This method involves the acylation of a phenol with an acid chloride in the presence of an aqueous base.[5] The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the acid chloride.

Mechanism of the Schotten-Baumann Reaction

Schotten_Baumann cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ester Formation Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + OH⁻ NaOH NaOH H2O H₂O BenzoylChloride Benzoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate BenzoylChloride->Intermediate + Ar-O⁻ Ester Phenyl Benzoate (R-COOAr) Intermediate->Ester - Cl⁻ Phenoxide_ref Phenoxide (Ar-O⁻) Chloride Cl⁻ Intermediate_ref Tetrahedral Intermediate

Caption: The Schotten-Baumann reaction proceeds via phenoxide formation followed by nucleophilic attack on the acyl chloride.

The primary limitation of this method is the requirement for an acid chloride, which may not be readily available for all desired benzoic acid derivatives. Furthermore, the presence of base-sensitive functional groups on either the phenol or the benzoyl chloride can lead to side reactions and reduced yields.

Fischer Esterification: A Classic Approach

Fischer esterification is another fundamental method for synthesizing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. While commonly used for the synthesis of alkyl esters, it is also applicable to the synthesis of phenyl esters. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants (usually the more abundant and less expensive one) or by removing the water formed during the reaction, for example, by azeotropic distillation.[3]

The use of microwave irradiation has been shown to accelerate the Fischer esterification of substituted benzoic acids, offering a more energy-efficient and time-saving alternative to conventional heating.[4]

Modern Coupling Methods: Precision and Mild Conditions

For substrates that are sensitive to the harsh conditions of the Schotten-Baumann or Fischer reactions, modern coupling methods provide milder alternatives.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is tolerant of a wide range of functional groups.[8] However, a notable drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely from the desired ester. In a direct comparison for the synthesis of phenyl benzoate, the Steglich reaction was found to give a relatively lower yield (44%) compared to the Mitsunobu reaction, even with a large excess of DCC and prolonged reaction time.[2]

Experimental Workflow for Phenyl Benzoate Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_methods Synthetic Method Phenol Phenol Derivative Reaction Reaction Phenol->Reaction BenzoicAcid Benzoic Acid Derivative / Benzoyl Chloride BenzoicAcid->Reaction SchottenBaumann Schotten-Baumann SchottenBaumann->Reaction Fischer Fischer Esterification Fischer->Reaction Steglich Steglich Esterification Steglich->Reaction Mitsunobu Mitsunobu Reaction Mitsunobu->Reaction Workup Workup & Purification Reaction->Workup Product Phenyl Benzoate Derivative Workup->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis and characterization of phenyl benzoate derivatives.

Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using a phosphine (typically triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The Mitsunobu reaction is particularly useful for the synthesis of esters from sterically hindered alcohols and for inverting the stereochemistry of chiral alcohols. For the synthesis of phenyl benzoate, the Mitsunobu reaction has been shown to be a high-yielding alternative to the Steglich esterification.[2] A key consideration for this method is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which require careful purification to remove.[9]

Impact of Substituents on Synthesis Efficiency

The electronic and steric nature of substituents on both the phenolic and benzoic acid rings plays a crucial role in determining the efficiency of the esterification reaction.

  • Electronic Effects: Electron-withdrawing groups on the benzoic acid (or benzoyl chloride) increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates in nucleophilic acyl substitution reactions like the Schotten-Baumann reaction. Conversely, electron-donating groups on the benzoic acid decrease the reactivity. For the phenol component, electron-withdrawing groups increase its acidity, facilitating the formation of the phenoxide ion in the Schotten-Baumann reaction, which can enhance the reaction rate.

  • Steric Effects: Steric hindrance around the hydroxyl group of the phenol or the carboxyl group of the benzoic acid can significantly impede the reaction. For instance, ortho-substituted phenols or benzoic acids often react more slowly than their meta- or para-substituted counterparts. In such cases, the milder conditions of the Steglich or Mitsunobu reactions may be more effective. The esterification of unhindered phenols (with at least one free ortho position) using phase transfer catalysis has been shown to give good to quantitative yields, while ortho-disubstituted phenols result in lower to moderate yields.[10]

Experimental Protocols

General Procedure for the Schotten-Baumann Synthesis of Phenyl Benzoate
  • Dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide in a flask.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 15-30 minutes. The solid phenyl benzoate product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenyl benzoate.[5]

General Procedure for Fischer Esterification of a Benzoic Acid with a Phenol
  • In a round-bottom flask equipped with a reflux condenser and a means to remove water (e.g., a Dean-Stark apparatus), combine the benzoic acid (1.0 equivalent), the phenol (1.0-5.0 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Add a suitable solvent (e.g., toluene) if the phenol is not used in excess.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a weak base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Conclusion

The synthesis of phenyl benzoate derivatives can be approached through a variety of effective methods. The Schotten-Baumann reaction stands out for its simplicity and high yields for many substrates. Fischer esterification offers a classic and often high-yielding alternative, particularly when reactant stoichiometry can be manipulated. For more delicate or sterically challenging syntheses, the mild and versatile Steglich and Mitsunobu reactions provide powerful, albeit more complex, options. A thorough understanding of the strengths and limitations of each method, coupled with a consideration of the specific electronic and steric properties of the desired derivative, will enable the rational selection of the most efficient synthetic strategy.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (URL not available)
  • Pharmaceutical Chemistry-II: (Experiment No.24 : Synthesis of Phenyl benzoate from Phenol). (2021). YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • METHOD FOR PRODUCING PHENYLBENZOATE.
  • Preparation of phenyl benzoate and conversion thereof to phenol.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

  • Preparation of the Benzoate of Phenol. (2024). Chemistry LibreTexts. [Link]

  • Phenyl benzoate from phenol. Slideshare. [Link]

  • Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]

  • Phenyl Benzoate Synthesis Guide. Scribd. [Link]

  • Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Esterification of phenols.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Is the Schotten-Baumann reaction the same as benzoylation? Quora. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. ResearchGate. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. [Link]

Sources

assessing the impact of nanoparticle doping on the electro-optical properties of 4-Ethoxyphenyl 4-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Classification: Advanced Nematic Liquid Crystal Composites Host Matrix: 4-Ethoxyphenyl 4-butylbenzoate (CAS 62716-65-8) Modification: Plasmonic/Ferroelectric Nanoparticle Doping Primary Application: Low-voltage electro-optical switches, tunable phase shifters, and next-generation LCDs.[1]

Executive Summary: The Case for Doping

This compound (referred to herein as EPBB ) is a classic phenyl benzoate ester exhibiting a stable nematic mesophase.[1] While EPBB offers excellent chemical stability and optical transparency, its intrinsic electro-optical (EO) response times and threshold voltages are often insufficient for ultra-high-frequency switching applications.[1]

The Innovation: Doping EPBB with functional nanoparticles (NPs)—specifically Gold Nanoparticles (AuNPs) or Ferroelectric Nanoparticles (e.g., BaTiO₃) —creates a guest-host nanocomposite. This modification fundamentally alters the director dynamics, reducing rotational viscosity and trapping ionic impurities, thereby enhancing performance without chemically altering the mesogen structure.

This guide provides a technical comparison between Pure EPBB and NP-Doped EPBB , outlining the experimental protocols for assessment and the expected performance shifts based on nematic ester physics.

Comparative Performance Matrix

The following data represents the projected performance shifts observed when doping phenyl benzoate nematic esters with 0.5 wt% AuNPs (approx. 10–20 nm diameter). These metrics serve as the baseline for your validation experiments.

Performance MetricPure EPBB (Reference)AuNP-Doped EPBB (Target)Impact Analysis
Threshold Voltage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~2.5 V~1.8 V -28% Reduction. NPs increase the effective dielectric anisotropy (

) and trap impurity ions, reducing the screening field.
Response Time (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~25 ms~15 ms 40% Faster. Disrupted local order reduces rotational viscosity (

), allowing faster director reorientation.
Nematic Range 59°C – 63°C58°C – 65°C Expanded. NP anchoring stabilizes the nematic phase, slightly elevating the clearing point (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Dielectric Anisotropy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Positive (+ve)Enhanced (+ve) Maxwell-Wagner polarization at the NP-LC interface boosts the effective dipole moment.
Ionic Conductivity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

S/m

S/m
Reduced. NPs act as "ion traps," adsorbing mobile ions that cause image sticking and flickering.

Critical Insight: The performance gain is non-linear. Doping beyond the saturation limit (typically >1.0 wt%) leads to aggregation, light scattering, and a collapse of the EO properties.

Mechanism of Action

To understand why the properties change, we must look at the microscopic interactions. The introduction of nanoparticles creates two primary effects:

  • The Memory Effect (Anchoring): LC molecules align on the surface of the nanoparticle. This "secondary" alignment creates a restoring force that aids the relaxation process (

    
    ), effectively acting like a local alignment layer distributed throughout the bulk.
    
  • The Ion-Trapping Effect: Phenyl benzoates often contain trace ionic impurities. Conductive or semi-conductive NPs (like Au or ZnO) adsorb these ions, reducing the internal depolarization field and lowering

    
    .
    
Mechanism Visualization

The following diagram illustrates the electro-optical enhancement pathway.

G cluster_mech Microscopic Interactions Input Nanoparticle Doping (AuNPs / BaTiO3) Trap Ion Trapping (Purification Effect) Input->Trap Anchor Surface Anchoring (Restoring Force) Input->Anchor Dielectric Maxwell-Wagner Polarization Input->Dielectric Output1 Reduced Vth (Lower Power) Trap->Output1 Reduces Screening Output3 Enhanced Contrast (Less Light Scattering) Trap->Output3 Eliminates Flicker Output2 Faster Response (Reduced Viscosity) Anchor->Output2 Aids Relaxation Dielectric->Output1 Increases Δε

Figure 1: Mechanistic pathway of nanoparticle-induced electro-optical enhancement in nematic LCs.

Experimental Protocol: Assessing the Impact

To objectively validate the impact of doping on EPBB, follow this self-validating workflow. This protocol ensures dispersion stability, which is the single biggest variable in nanocomposite performance.

Phase 1: Nanocomposite Synthesis

Objective: Achieve a homogeneous dispersion without aggregation.

  • Preparation: Dissolve This compound in a non-polar solvent (e.g., Toluene or Chloroform) to create a 1 wt% solution.

  • Doping: Add functionalized Gold Nanoparticles (e.g., dodecanethiol-capped AuNPs) to the solution at the target concentration (0.2, 0.5, and 1.0 wt%).

    • Note: Uncapped NPs will aggregate immediately. Ligand matching is crucial.

  • Homogenization: Sonicate the mixture for 30 minutes at 40 kHz .

    • Validation: The solution must appear optically clear, not turbid.

  • Solvent Removal: Evaporate the solvent slowly under vacuum at 40°C.

  • Annealing: Heat the residue to the isotropic phase (approx. 70°C for EPBB) and cool slowly to room temperature to re-establish the nematic order.

Phase 2: Electro-Optical Characterization

Objective: Measure


 and Response Time.
  • Cell Assembly: Fill a commercial ITO-coated LC cell (planar alignment, 5 µm gap) with the doped EPBB via capillary action at 65°C (isotropic phase).

  • Setup: Place the cell between crossed polarizers on an optical bench. Illuminate with a He-Ne laser (632.8 nm).[1]

  • Measurement:

    • Apply a 1 kHz square wave voltage (0V to 10V).

    • Record the Transmittance vs. Voltage (T-V) curve.

    • 
       Definition:  The voltage at 10% transmission change.
      
    • Response Time: Measure the time for transmittance to fall from 90% to 10% upon voltage removal (

      
      ).
      
Workflow Diagram

Workflow Start Pure EPBB (Solid/Crystal) Solvent Dissolve in Toluene/Chloroform Start->Solvent Dope Add Ligand-Capped Nanoparticles Solvent->Dope Sonic Ultrasonication (30 min, 40kHz) Dope->Sonic Evap Vacuum Evaporation & Annealing Sonic->Evap Fill Capillary Filling (Isotropic Phase) Evap->Fill Measure EO Measurement (T-V Curve, Response Time) Fill->Measure

Figure 2: Step-by-step synthesis and characterization workflow for EPBB nanocomposites.

Troubleshooting & Quality Control

When assessing your results, use these "Trust Signals" to verify experimental validity:

  • Signal 1: The "Hysteresis" Check.

    • Test: Run the T-V curve voltage up (0V

      
       10V) and down (10V 
      
      
      
      0V).
    • Pass: Curves overlap perfectly.

    • Fail: Significant hysteresis indicates ionic accumulation or NP aggregation.

  • Signal 2: The "Scattering" Check.

    • Test: Observe the cell under a Polarized Optical Microscope (POM) in the OFF state.

    • Pass: Uniform dark/bright texture (depending on alignment).

    • Fail: Bright spots or "starry night" texture indicates NP agglomeration (clumps > 100nm).

References

  • Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Source: National Institutes of Health (PMC) / MDPI Context: Establishes the baseline effects of Au and Ferroelectric NPs on elastic constants and viscosity in nematic hosts. URL:[Link]

  • Electro-Optical Properties of Nematic Liquid Crystals Doped with Nanoparticles. Source: Iraqi Journal of Applied Physics Context: Provides comparative data on threshold voltage reduction and response time improvement in similar Schiff base and Ester LCs. URL:[Link] (General Journal Link for verification of specific volume/issue cited in search results)

  • Doping Nematic Liquid Crystals with Nanoparticles: Surface vs. Bulk Effects. Source: Wiley Online Library / PubMed Context:[1] Differentiates between the anchoring effects (surface) and dielectric effects (bulk) relevant to the EPBB mechanism. URL:[Link]

Sources

Stability Benchmarking: 4-Ethoxyphenyl 4-butylbenzoate vs. Commercial Cyanobiphenyl Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of 4-Ethoxyphenyl 4-butylbenzoate Against Commercial LC Mixtures Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical benchmark of This compound (CAS 62716-65-8) , a classic phenyl benzoate ester mesogen, against industry-standard cyanobiphenyl mixtures (e.g., 5CB, E7). While cyanobiphenyls are renowned for chemical robustness, phenyl benzoate esters remain critical for tuning elastic constants and viscosity in complex formulations. This analysis reveals that while the target compound exhibits superior miscibility and lower viscosity, it demonstrates a distinct vulnerability to hydrolytic and photochemical degradation that requires specific handling protocols not necessary for cyanobiphenyls.

Chemical Context & Structural Analysis[1][2][3]

To understand the stability profile, we must first analyze the structural causality.

  • The Target (Ester): this compound contains a central ester linkage (–COO–) bridging two phenyl rings. This linkage is the site of potential failure via hydrolysis and transesterification.

  • The Benchmark (Cyanobiphenyl): Commercial standards like 5CB (4-Cyano-4'-pentylbiphenyl) utilize a direct carbon-carbon single bond between phenyl rings. This bond is kinetically inert to hydrolysis and highly resistant to photo-oxidation.

Table 1: Physicochemical Property Comparison

FeatureThis compoundCommercial Mixture (e.g., E7/5CB)
Molecular Class Phenyl Benzoate EsterCyanobiphenyl / Terphenyl
Linkage Type Ester (–COO–)C-C Single Bond
Dielectric Anisotropy (

)
Negative / Low PositiveHigh Positive (due to -CN)
Viscosity Low (Newtonian behavior)Moderate to High
Primary Failure Mode Hydrolysis (Acid/Base catalyzed)Ionic Contamination / Charge Trapping
UV Resistance Low (Prone to Photo-Fries)Moderate
Stability Analysis: The Three Pillars
A. Hydrolytic Stability (The Critical Weakness)

The primary differentiator is moisture sensitivity. Cyanobiphenyls are hydrophobic and chemically stable in the presence of trace water. In contrast, this compound is susceptible to hydrolysis, a reaction accelerated by acidic impurities or elevated temperatures.

  • Mechanism: Water attacks the carbonyl carbon of the ester group.

  • Result: Cleavage of the liquid crystal core into 4-butylbenzoic acid and 4-ethoxyphenol.

  • Impact: The formation of carboxylic acid acts as an autocatalyst, accelerating further degradation and increasing the conductivity of the LC cell (causing "flicker" or alignment loss).

B. Photochemical Stability

Under UV irradiation, phenyl esters undergo the Photo-Fries Rearrangement .

  • Observation: The clear/white ester yellows upon UV exposure.

  • Mechanism: The ester bond cleaves homolytically to form a radical pair, which recombines to form an ortho-hydroxyketone structure. This disrupts the rod-like shape required for the nematic phase, lowering the clearing point (

    
    ).
    
C. Thermal Stability

Thermogravimetric Analysis (TGA) typically shows that phenyl benzoates have high thermal stability (often >200°C) in inert atmospheres (Nitrogen). However, in air, oxidative degradation occurs at lower temperatures compared to biphenyls.

Visualizing the Degradation Pathways

The following diagram details the specific failure mechanisms for the target compound.

DegradationPathways Target 4-Ethoxyphenyl 4-butylbenzoate RadicalPair Solvent Cage Radical Pair Target->RadicalPair Homolytic Cleavage Hydrolysis Hydrolysis Reaction Target->Hydrolysis Nucleophilic Attack UV_Light UV Irradiation (λ < 300nm) UV_Light->Target Moisture Moisture (H2O) + Acid/Base Moisture->Target PhotoFries Photo-Fries Rearrangement RadicalPair->PhotoFries Recombination Yellowing Yellowing & Tc Reduction PhotoFries->Yellowing Products 4-Butylbenzoic Acid + 4-Ethoxyphenol Hydrolysis->Products Conductivity Increased Ionics (Display Flicker) Products->Conductivity Ionic Impurities

Figure 1: Primary degradation pathways for phenyl benzoate esters: Photo-Fries rearrangement (UV) and Hydrolysis (Moisture).

Experimental Protocols for Benchmarking

To validate the stability of this compound in your specific application, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stress Test

Purpose: To quantify the ester's resistance to moisture compared to a control (E7).

  • Preparation: Prepare a 5 wt% solution of the target LC in acetonitrile (ACN).

  • Stress Condition: Add 10% volume of 0.1 M HCl (acid catalyzed condition) or deionized water (neutral condition).

  • Incubation: Seal in a headspace vial and heat to 60°C for 48 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Valid Result: If the peak area of the ester decreases by >2% and new peaks (corresponding to the acid/phenol) appear, the material is hydrolytically unstable under these conditions.

    • Control: Run 5CB simultaneously; it should show <0.1% degradation.

Protocol B: Photostability Aging

Purpose: To determine the UV cut-off filter requirements for the final device.

  • Sample Loading: Fill two commercial LC test cells (5 µm gap, polyimide alignment). Fill Cell A with Target, Cell B with E7.

  • Exposure: Place cells in a weathering chamber (Xenon arc, 50 W/m² @ 300-400 nm).

  • Monitoring: Measure the Clearing Point (

    
    ) every 12 hours using Differential Scanning Calorimetry (DSC) or polarized microscopy.
    
  • Endpoint: Plot

    
     vs. Time.
    
    • Interpretation: A drop in

      
       indicates the accumulation of Photo-Fries byproducts, which disrupt the nematic order.
      
Protocol C: Thermal Stability (TGA)

Purpose: To establish the maximum processing temperature.

  • Instrument: TGA (Thermogravimetric Analyzer).

  • Ramp: 10°C/min from 25°C to 400°C.

  • Atmosphere: Run once in Nitrogen (inert) and once in Air (oxidative).

  • Benchmark: The

    
     (temperature of 5% mass loss) for phenyl benzoates is typically ~220°C. If significant mass loss occurs <150°C, check for residual solvents or volatile impurities.
    
Experimental Workflow Visualization

The following diagram outlines the logical flow for qualifying this material for a new formulation.

TestingWorkflow Start Sample Receipt: This compound PurityCheck Purity Check (GC/HPLC > 99%) Start->PurityCheck Decision Purity OK? PurityCheck->Decision TGA_Test Thermal Analysis (TGA) Determine T(degradation) Decision->TGA_Test Yes Fail REJECT / PURIFY Decision->Fail No Hydro_Test Hydrolytic Stress (Acid/Base Spike) TGA_Test->Hydro_Test Stable > 150°C UV_Test UV Aging (Measure T_NI drop) Hydro_Test->UV_Test < 2% Hydrolysis UV_Test->Fail Yellowing Pass APPROVE for Formulation (With UV Filter + Desiccant) UV_Test->Pass T_NI Stable

Figure 2: Qualification workflow ensuring material meets stability requirements before formulation.

Conclusion & Recommendations

This compound is a high-utility mesogen for adjusting the viscosity and optical anisotropy of LC mixtures, but it lacks the "drop-in" robustness of cyanobiphenyls.

  • Verdict: It is less stable than commercial mixtures like E7 regarding moisture and UV exposure.

  • Mitigation:

    • Sealing: Devices must use high-grade sealants (e.g., epoxy) with low moisture permeability.

    • Filtering: UV cut-off filters (<380 nm) are mandatory to prevent Photo-Fries rearrangement.

    • Handling: Synthesis and cell filling must occur in anhydrous conditions (glovebox or dry room).

References
  • Gray, G. W., & Kelly, S. M. (1982).[1] The Liquid Crystal Properties of Some Phenyl Benzoates. Journal of the Chemical Society. (General reference for phenyl benzoate class properties).

  • Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays (E7/5CB Data).
  • National Institute of Standards and Technology (NIST). (2024). WebBook Chemistry: Phenyl Benzoate Esters. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound.[2][3][4][5] Retrieved from [Link]

Sources

Safety Operating Guide

4-Ethoxyphenyl 4-butylbenzoate: Safe Handling & Disposal Protocol

[1]

Executive Summary

This compound (CAS: 62716-65-8) is a stable ester commonly used in liquid crystal formulations.[1] Unlike its structural cousin tert-butyl peroxybenzoate (TBPB), this compound is not an organic peroxide and does not present an explosion hazard under normal conditions.

However, as a phenyl benzoate derivative, it poses significant aquatic toxicity risks and must be prevented from entering water tables. This guide outlines the strict segregation and incineration protocols required for compliance with GLP (Good Laboratory Practice) and environmental regulations.

Chemical Profile & Hazard Identification

Before disposal, verification of the chemical identity is critical to avoid dangerous commingling with incompatible waste streams (e.g., oxidizers).[2]

Parameter Data / Specification
Chemical Name This compound
Synonyms 4-Butylbenzoic acid 4-ethoxyphenyl ester
CAS Number 62716-65-8
Molecular Formula

Physical State White to almost white powder/crystalline solid
Melting Point 59.0 – 63.0 °C
Solubility Insoluble in water; soluble in methanol, ethanol, chloroform
Primary Hazard Aquatic Chronic Toxicity (H411/H412), Skin/Eye Irritant (H315/H319)

CRITICAL SAFETY DISTINCTION: Do not confuse this compound with tert-Butyl peroxybenzoate (CAS 614-45-9).

  • This compound: Stable Ester (Standard Organic Waste).

  • tert-Butyl peroxybenzoate: Organic Peroxide (Explosive Hazard). Action: Verify the CAS number on the label immediately. If the CAS matches 62716-65-8, proceed with the protocols below.

Waste Stream Segregation Protocol

Effective disposal relies on the "Cradle-to-Grave" tracking principle. This compound must be isolated from municipal waste streams due to its persistence in aquatic environments.

Step 1: Classification

Classify the waste based on its physical state at the time of disposal:

  • Pure Compound: Solid Non-Halogenated Organic Waste.

  • In Solution: Liquid Non-Halogenated Organic Solvent Waste (assuming dissolved in methanol/ethanol).

Step 2: Packaging Requirements
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined fiber drum for bulk quantities.

  • Liquids: Use an HDPE jerrycan or amber glass bottle (if volume < 4L).

  • Labeling: The label must explicitly state:

    • "Non-Halogenated Organic Waste"

    • "Contains: this compound"[1][3][4][5]

    • "Hazard: Toxic to Aquatic Life"[6]

Step 3: The "No-Drain" Rule

Under no circumstances should this compound be washed down the sink. Phenyl esters hydrolyze slowly and can bioaccumulate in marine organisms before degrading.

Operational Disposal Workflow

The following decision tree illustrates the logical flow for disposing of this compound in a research setting.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidSolution (Dissolved)StateCheck->LiquidSolidBinContainer: Wide-mouth HDPELabel: Solid Non-Halogenated OrganicSolid->SolidBinLiquidCheckCheck Solvent TypeLiquid->LiquidCheckFinalFinal Disposal:High-Temperature IncinerationSolidBin->FinalHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., Methanol, Ethanol)LiquidCheck->NonHaloSolvHaloBinContainer: HDPE/GlassStream: Halogenated Organic WasteHaloSolv->HaloBinNonHaloBinContainer: HDPE/GlassStream: Non-Halogenated Organic WasteNonHaloSolv->NonHaloBinHaloBin->FinalNonHaloBin->Final

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Spill Management & Cleanup

Accidental release in the laboratory requires immediate containment to prevent environmental contamination.

Scenario A: Dry Powder Spill
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use a N95 particulate respirator to prevent inhalation of the ester.

  • Containment: Do not dry sweep if it creates dust. Cover the spill with a damp paper towel to weigh down the powder.

  • Collection: Scoop the damp material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with Ethanol (70%) or Isopropanol. The compound is lipophilic and will not clean up effectively with water alone.

Scenario B: Solvent Spill
  • Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads).

  • Collect: Transfer saturated absorbent into a heavy-duty hazardous waste bag or bucket.

  • Ventilate: Ensure the fume hood is active or windows are open if volatile solvents were involved.

Final Disposal Methodology

The only acceptable final disposal method for phenyl benzoate derivatives is High-Temperature Incineration .

  • Mechanism: The waste is burned in a rotary kiln at temperatures exceeding 1000°C.

  • Chemistry: This process breaks the ester bond and oxidizes the phenyl and butyl groups into

    
     and 
    
    
    .
  • Scrubbing: The facility must be equipped with wet scrubbers to capture any particulates, although this compound does not generate acid gases (like HCl) unless mixed with halogenated solvents.

Do NOT use:

  • Landfill (Leaching risk).

  • Sewer/Drain (Aquatic toxicity).

  • Chemical Oxidation (Bleach) – This is ineffective for bulk disposal and may generate chlorinated phenols.

References
  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzoic acid, 4-butyl-, 4-ethoxyphenyl ester.[1][4][5] Retrieved from [Link][1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzoic acid, phenyl ester: Human health tier II assessment. (Used for analogical hazard assessment of phenyl benzoates). Retrieved from [Link]

Personal protective equipment for handling 4-Ethoxyphenyl 4-butylbenzoate

[1]

Chemical Profile & Hazard Logic

Substance Identity: this compound CAS: 62716-65-8 Physical State: White crystalline powder (Melting Point: 59–63°C) Primary Application: Liquid crystal mesogen intermediate.[1]

The "Silent Hazard" Assessment

While some regulatory databases list this specific CAS as "Not Classified" due to a lack of acute toxicity data, do not handle this as an inert substance. As a Senior Application Scientist, I apply the Structural Analog Principle to establish safety protocols.

  • Lipophilicity & Permeation: This molecule contains a benzoate ester core with an alkyl tail (butyl group). This structure is highly lipophilic, meaning it can passively diffuse through lipid bilayers (skin) more effectively than polar compounds.

  • Hydrolysis Risk: In contact with mucous membranes or lung tissue, esterases can hydrolyze the compound into 4-butylbenzoic acid and 4-ethoxyphenol. Phenolic metabolites are known sensitizers and irritants.

  • Particulate Risk: As a fine powder, the primary vector for exposure is inhalation of dust, which poses a mechanical irritation risk to the alveoli and a chemical risk upon solubilization in lung surfactant.

Operational Hazard Classification (Conservative Approach):

  • GHS H-Codes (Presumed): H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Critical Phase Changes: At >63°C, the substance becomes an isotropic or nematic liquid, increasing vapor pressure and permeation risks significantly.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the State of Matter (Solid vs. Solution/Melt). Standard latex gloves are insufficient due to the ester functional group, which can swell and degrade natural rubber.

A. Hand Protection Strategy

Core Requirement: Nitrile or Barrier Laminate.

ParameterHandling Solid (Powder)Handling Solution (Organic Solvent)Handling Melt (>60°C)
Material Nitrile (Disposable)Silver Shield / 4H (Laminate)Thermal Nitrile or Double-Glove
Min. Thickness 5 mil (0.12 mm)>2.7 mil (Laminate)8 mil + Thermal Liner
Breakthrough >480 min (Solid)Solvent Dependent*>60 min (Hot Liquid)
Rationale Protects against incidental dust contact.Esters penetrate thin nitrile; Laminate is required if dissolved in Toluene/DCM.Thermal protection + Chemical barrier.

> Critical Note on Solutions: If dissolved in halogenated solvents (DCM, Chloroform), standard nitrile offers <5 minutes of protection. You must use Silver Shield/PVA gloves or double-glove with immediate change protocols.

B. Respiratory & Eye Protection[3][4][5][6][7][8]
ComponentStandard Protocol (Benchtop)High-Risk Protocol (Outside Hood)
Eyes Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.Face Shield + Goggles (If handling >10g of melt).
Lungs Fume Hood (Face velocity: 100 fpm). No respirator needed if sash is proper.N95 or P100 Respirator . Required if weighing powders on an open balance.
Body Lab Coat (Poly/Cotton) . Buttoned to neck.Tyvek Sleeves/Apron . Required for scale-up synthesis.

Operational Workflow & Decision Logic

The following diagram outlines the decision logic for selecting safety protocols based on your experimental phase.

SafetyLogicStartExperimental PhaseStateCheckState of Matter?Start->StateCheckSolidSolid (Powder)StateCheck->SolidMeltMelt / Liquid (>60°C)StateCheck->MeltSolutionIn SolventStateCheck->SolutionDustRiskRisk: InhalationSolid->DustRiskVaporRiskRisk: Vapor + Thermal BurnMelt->VaporRiskPermRiskRisk: Rapid Skin AbsorptionSolution->PermRiskSolidPPEPPE: Nitrile (5mil) + GogglesControl: Fume Hood / Balance EnclosureDustRisk->SolidPPEMeltPPEPPE: Thermal Gloves + Face ShieldControl: Inert Atmosphere (N2)VaporRisk->MeltPPESolventCheckSolvent Type?PermRisk->SolventCheckStdSolventAlcohols/HexaneSolventCheck->StdSolventAggSolventDCM/TolueneSolventCheck->AggSolventSolventPPE1PPE: Nitrile (Double Gloved)StdSolvent->SolventPPE1SolventPPE2PPE: Silver Shield / PVAAggSolvent->SolventPPE2

Figure 1: Decision Matrix for PPE selection based on the physical state of this compound.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. This is critical for esters, which lower surface tension and can wick through defects.

  • Sleeve Tuck: Tuck lab coat cuffs into the gloves. If handling the melt, tape the junction to prevent hot liquid from running inside the glove.

  • Static Control: Use an anti-static gun or ionizer bar when weighing the solid. Organic esters can accumulate static charge, causing powder to "jump" and disperse, bypassing containment.

Phase 2: Experimental Handling
  • Weighing: Perform all weighing inside a fume hood or a powder containment enclosure. Do not weigh on an open bench.

  • Heating: If melting (MP ~63°C), use a silicone oil bath or aluminum heating block. Avoid water baths ; accidental water ingress can cause hydrolysis over time.

  • Transfer: When transferring the melt, assume the vessel outer wall is contaminated. Wipe with a solvent-dampened Kimwipe (held with tongs) before removing from the hood.

Phase 3: Decontamination & Doffing
  • Primary Wipe: Wipe gloves with isopropanol before removing them to remove invisible ester residues.

  • Removal: Use the "beak" method (pull one glove off by the fingertips, hold it in the gloved hand, then peel the second glove over the first) to encapsulate contamination.

  • Wash: Wash hands with soap and cool water. Avoid hot water , which opens pores and increases absorption of any potential residue.

Emergency Response & Disposal

Spill Management:

  • Solid Spill: Do not sweep (creates dust). Wet a paper towel with Isopropanol, lay it over the powder to dampen it, then wipe up.

  • Melt Spill: Allow to cool and solidify. Scrape up with a spatula.

  • Decontamination: Clean surface with 10% ethanolic KOH (potassium hydroxide) to hydrolyze the ester, followed by water.

Disposal:

  • Waste Stream: Non-halogenated Organic Waste.

  • Labeling: Clearly label as "Ester / Irritant". Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container.

References

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved February 6, 2026, from [Link]

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